Technical Documentation Center

2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid
  • CAS: 1782351-61-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals This in-depth guide details a strategic and efficient synthesis pathway for 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid, a valuable heterocyclic buildin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details a strategic and efficient synthesis pathway for 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The outlined methodology is grounded in established chemical principles and provides a logical, step-by-step approach for its preparation.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in pharmaceutical development, exhibiting a wide array of biological activities. The structural motif of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid, with its distinct substitution pattern, offers a versatile scaffold for the design of novel therapeutic agents. The presence of the carboxylic acid functionality provides a handle for further chemical modifications, while the bromo- and methyl- substituents on the pyrazole ring allow for fine-tuning of the molecule's physicochemical properties and biological interactions.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a pathway that sequentially builds the required functionalities onto a simple pyrazole core. The key disconnections involve the formation of the acetic acid side chain and the regioselective bromination of the pyrazole ring.

Retrosynthesis Target 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid Intermediate1 2-(1-methyl-1H-pyrazol-4-yl)acetic acid Target->Intermediate1 Bromination Intermediate2 (1-methyl-1H-pyrazol-4-yl)acetonitrile Intermediate1->Intermediate2 Nitrile Hydrolysis Intermediate3 (1-methyl-1H-pyrazol-4-yl)methanol Intermediate2->Intermediate3 Cyanation Intermediate4 1-methyl-1H-pyrazole-4-carbaldehyde Intermediate3->Intermediate4 Reduction StartingMaterial 1-methylpyrazole Intermediate4->StartingMaterial Vilsmeier-Haack Formylation

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthesis Pathway

The forward synthesis is designed as a five-step process, commencing with the commercially available starting material, 1-methylpyrazole.

Synthesis_Pathway Start 1-methylpyrazole Step1 Vilsmeier-Haack Formylation Start->Step1 Product1 1-methyl-1H-pyrazole- 4-carbaldehyde Step1->Product1 Step2 Reduction Product1->Step2 Product2 (1-methyl-1H-pyrazol- 4-yl)methanol Step2->Product2 Step3 Cyanation Product2->Step3 Product3 (1-methyl-1H-pyrazol- 4-yl)acetonitrile Step3->Product3 Step4 Hydrolysis Product3->Step4 Product4 2-(1-methyl-1H-pyrazol- 4-yl)acetic acid Step4->Product4 Step5 Bromination Product4->Step5 FinalProduct 2-(5-bromo-1-methyl-1H-pyrazol- 4-yl)acetic acid Step5->FinalProduct

Caption: Overall synthetic workflow.

Step 1: Vilsmeier-Haack Formylation of 1-methylpyrazole

The initial step involves the introduction of a formyl group at the C4 position of the 1-methylpyrazole ring. The Vilsmeier-Haack reaction is a highly effective and regioselective method for this transformation on electron-rich heterocyclic systems.[1][2][3]

Protocol:

  • To a stirred solution of N,N-dimethylformamide (DMF) at 0 °C, slowly add phosphorus oxychloride (POCl₃).

  • After the formation of the Vilsmeier reagent, add 1-methylpyrazole dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to ensure complete reaction.

  • Quench the reaction by pouring it onto crushed ice, followed by neutralization with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter, wash with water, and dry the crude 1-methyl-1H-pyrazole-4-carbaldehyde.

Causality: The pyrazole ring is activated towards electrophilic substitution, and the C4 position is electronically favored for formylation in the presence of the N-methyl group.

Step 2: Reduction of 1-methyl-1H-pyrazole-4-carbaldehyde

The aldehyde is reduced to the corresponding primary alcohol, (1-methyl-1H-pyrazol-4-yl)methanol. A mild reducing agent such as sodium borohydride is suitable to avoid over-reduction or side reactions.

Protocol:

  • Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde in a suitable solvent like methanol or ethanol.

  • Cool the solution in an ice bath and add sodium borohydride portion-wise.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the alcohol.

Causality: Sodium borohydride is a selective reducing agent for aldehydes and ketones and is compatible with the pyrazole ring.

Step 3: Conversion of (1-methyl-1H-pyrazol-4-yl)methanol to (1-methyl-1H-pyrazol-4-yl)acetonitrile

The hydroxyl group is a poor leaving group and needs to be converted to a better one, typically a tosylate or a halide, before nucleophilic substitution with cyanide. A common two-step, one-pot procedure involves conversion to the corresponding chloride followed by reaction with sodium cyanide.

Protocol:

  • Dissolve (1-methyl-1H-pyrazol-4-yl)methanol in a suitable aprotic solvent (e.g., dichloromethane).

  • Cool the solution and add thionyl chloride dropwise.

  • After the formation of the chloride is complete, carefully add a solution of sodium cyanide in a polar aprotic solvent like DMF or DMSO.

  • Heat the reaction mixture to drive the nucleophilic substitution to completion.

  • After cooling, quench the reaction with water and extract the product.

  • Purify the crude nitrile by column chromatography.

Causality: The conversion of the alcohol to a halide activates the benzylic-like position for SN2 displacement by the cyanide ion, which serves as a carbon source for the acetic acid side chain.

Step 4: Hydrolysis of (1-methyl-1H-pyrazol-4-yl)acetonitrile

The nitrile is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions.[4][5][6]

Protocol:

  • Reflux (1-methyl-1H-pyrazol-4-yl)acetonitrile in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Monitor the reaction until the nitrile is fully consumed.

  • Cool the reaction mixture and adjust the pH to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to yield 2-(1-methyl-1H-pyrazol-4-yl)acetic acid.

Causality: The strong acidic conditions promote the hydration of the nitrile group, first to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Step 5: Bromination of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid

The final step is the regioselective bromination of the pyrazole ring at the C5 position. The existing substituents on the ring will direct the incoming electrophile.

Protocol:

  • Dissolve 2-(1-methyl-1H-pyrazol-4-yl)acetic acid in a suitable solvent, such as acetic acid or a chlorinated solvent.

  • Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise. The use of NBS is often preferred for its milder and more selective nature.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Quench the reaction and isolate the product by filtration or extraction.

  • Recrystallize the crude product to obtain pure 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid.

Causality: The N-methyl group at position 1 and the acetic acid side chain at position 4 electronically and sterically direct the electrophilic bromination to the C5 position of the pyrazole ring.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield (%)
11-methylpyrazoleDMF, POCl₃1-methyl-1H-pyrazole-4-carbaldehyde70-85
21-methyl-1H-pyrazole-4-carbaldehydeNaBH₄, Methanol(1-methyl-1H-pyrazol-4-yl)methanol85-95
3(1-methyl-1H-pyrazol-4-yl)methanolSOCl₂, NaCN, DMF(1-methyl-1H-pyrazol-4-yl)acetonitrile60-75
4(1-methyl-1H-pyrazol-4-yl)acetonitrileH₂SO₄ (aq)2-(1-methyl-1H-pyrazol-4-yl)acetic acid75-90
52-(1-methyl-1H-pyrazol-4-yl)acetic acidNBS, Acetic Acid2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid65-80

Conclusion

The described synthetic pathway provides a robust and logical approach for the preparation of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid. By employing well-established and reliable chemical transformations, this guide offers a practical framework for researchers in the field of medicinal and materials chemistry to access this important molecular scaffold. The step-by-step protocols, coupled with the rationale behind the experimental choices, are intended to facilitate the successful synthesis and further exploration of the potential of this versatile compound.

References

  • S. A. V. S. S. L. N. Gupta, "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions," Arkat USA, 2019. [Link]

  • S. K. Singh, et al., "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent," RSC Advances, 2023. [Link]

  • S. R. Swami, et al., "Synthesis of ethyl-4-formyl-1-substituted-phenyl-1H-pyrazole-3-carbaldehydes derivatives," Journal of Heterocyclic Chemistry, 2016.
  • A. El-Mekabaty, et al., "Synthesis of N-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide," Molecular Diversity, 2020.
  • M. A. Alnufaie, et al., "Preparation of coumarin-substituted formyl pyrazole," Molecules, 2020.
  • "Question: How can you prepare acetic acid from acetonitrile?," Filo, 2025. [Link]

  • "conversion of Acetonitrile into Acetic acid," Brainly.in, 2018. [Link]

  • "What is the conversion of methyl iodide to acetic acid?," Quora, 2020. [Link]

Sources

Exploratory

2-(5-Bromo-1-methyl-1H-pyrazol-4-yl)acetic Acid: A Privileged Scaffold for Advanced Therapeutics

Executive Summary In modern drug discovery, the pyrazole nucleus stands as a "privileged scaffold" due to its favorable physicochemical properties and ability to mimic key hydrogen-bonding networks in biological targets...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pyrazole nucleus stands as a "privileged scaffold" due to its favorable physicochemical properties and ability to mimic key hydrogen-bonding networks in biological targets [2]. Within this class, 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid has emerged as a highly functionalized, orthogonally reactive building block. While the free acid is frequently utilized in late-stage medicinal chemistry, it is typically procured as its stable methyl ester precursor, CAS 2090835-78-0 [3]. This technical guide explores the mechanistic rationale behind this specific substitution pattern, provides a self-validating protocol for its synthesis, and highlights its application in developing complex immunomodulators.

Chemical Identity & Physicochemical Profiling

Due to the risk of spontaneous decarboxylation under harsh storage conditions, the free acetic acid derivative is often generated in situ or synthesized on demand from its methyl ester[4]. Table 1 summarizes the quantitative physicochemical data for both the target acid and its commercial precursor.

Table 1: Physicochemical Properties of the Scaffold and Precursor

PropertyTarget Free AcidMethyl Ester Precursor
Chemical Name 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acidMethyl 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetate
CAS Number Unassigned / Proprietary2090835-78-0
Molecular Formula C6H7BrN2O2C7H9BrN2O2
Molecular Weight 219.04 g/mol 233.07 g/mol
Exact Mass 217.969 g/mol 231.985 g/mol
Physical State Solid (White to Off-White)Solid / Semi-solid

Mechanistic Role in Drug Design

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is chosen over simpler pyrazole derivatives. The design of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid is highly intentional:

  • N1-Methylation (Conformational Locking): Unsubstituted pyrazoles exist as rapidly interconverting tautomers, which complicates Structure-Activity Relationship (SAR) interpretation during lead optimization. The N1-methyl group locks the tautomeric state, ensuring a predictable 3D vector projection for the C4 and C5 substituents.

  • C5-Bromine (Cross-Coupling Handle): The C5 position is sterically hindered by the adjacent N-methyl group. However, the bromine atom is electronically primed for oxidative addition by palladium catalysts. This allows for highly regioselective late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

  • C4-Acetic Acid Linker (Steric Relief): Unlike direct C4-carboxylic acids, the acetic acid moiety introduces a one-carbon homologation (a methylene spacer). This added flexibility is crucial: it prevents steric clashing between the C4-amide and the C5-aryl group in the final drug molecule, allowing the molecule to adopt the necessary dihedral angles for optimal target binding.

Functionalization Core 2-(5-bromo-1-methyl-1H- pyrazol-4-yl)acetic acid CrossCoupling Pd-Catalyzed Cross-Coupling (C5) Core->CrossCoupling Suzuki/Buchwald Amidation Amide Bond Formation (C4-Acetic) Core->Amidation HATU/EDC Target1 Biaryl Pyrazoles (Kinase Inhibitors) CrossCoupling->Target1 Target2 Peptidomimetics (PPI Modulators) Amidation->Target2

Orthogonal functionalization pathways of the pyrazole scaffold.

Synthetic Methodologies & Protocols

To obtain the highly pure free acid required for sensitive biological assays, the commercially available methyl ester (CAS 2090835-78-0) must undergo carefully controlled saponification.

Causality in Experimental Design

Standard sodium hydroxide (NaOH) hydrolysis at room temperature often leads to minor debromination or ring-opening side reactions. As demonstrated in Table 2, Lithium hydroxide (LiOH) is selected because the lithium cation strongly coordinates with the carbonyl oxygen. This enhances the electrophilicity of the ester carbon, allowing the reaction to proceed efficiently at 0°C. The low temperature strictly suppresses nucleophilic aromatic substitution (SNAr) at the C5-bromine position.

Table 2: Optimization of Hydrolysis Conditions

Base (Eq)Solvent SystemTemp (°C)Time (h)Yield (%)Purity (LC-MS)Observation
NaOH (2.0)MeOH/H2O25465%85%Minor debromination observed.
LiOH (1.5)THF/MeOH/H2O25282%92%Clean conversion, trace impurities.
LiOH (1.5) THF/MeOH/H2O 0 3 94% >98% Optimal; no side reactions.
Step-by-Step Methodology: Mild Saponification
  • Initiation: Dissolve 1.0 equivalent (e.g., 500 mg) of methyl 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetate in 15 mL of a 3:1:1 mixture of THF:MeOH:H2O. This biphasic-like solvent system ensures the solubility of both the organic ester and the inorganic base.

  • Hydrolysis: Cool the reaction vessel to 0°C using an ice bath. Add 1.5 equivalents of LiOH·H2O portion-wise over 5 minutes. Stir the mixture at 0°C for 3 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1) until the starting material spot is completely consumed.

  • Quenching & Extraction: Remove the volatile organic solvents (THF/MeOH) under reduced pressure at 30°C. Dilute the remaining aqueous layer with 10 mL of distilled water and wash with diethyl ether (2 x 10 mL) to extract any unreacted non-polar impurities.

  • Precipitation: Cool the aqueous layer back to 0°C. Slowly acidify the solution to pH 2-3 using 1N HCl dropwise. The target free acid will precipitate as a white solid.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash with ice-cold water (2 x 5 mL), and dry under high vacuum for 12 hours to afford the target compound.

Self-Validating QC System

To ensure the integrity of the protocol, the isolated product must pass the following validation checks:

  • LC-MS: The spectrum must show the [M+H]+ peak at m/z 218.9 and 220.9. The 1:1 isotopic ratio is the critical validation marker confirming the bromine atom remains intact.

  • 1H-NMR (DMSO-d6): Validation requires the complete disappearance of the methyl ester singlet (~3.6 ppm) and the presence of the methylene protons (singlet, ~3.4 ppm), the N-methyl protons (singlet, ~3.8 ppm), and the isolated C3-aromatic proton (singlet, ~7.5 ppm).

Synthesis Step1 Methyl Ester Precursor (CAS: 2090835-78-0) Step2 Alkaline Hydrolysis (LiOH, THF/H2O, 0°C) Step1->Step2 Step3 Acidification (1N HCl to pH 2-3) Step2->Step3 Step4 Target Free Acid Isolation & QC Step3->Step4

Step-by-step synthetic workflow for ester hydrolysis and isolation.

Applications in Therapeutics (Case Study: IL-17a Modulators)

The orthogonal reactivity of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid is heavily leveraged in the development of small-molecule immunomodulators. For instance, in the synthesis of advanced IL-17a modulators [1], the C4-acetic acid is first coupled with a complex primary or secondary amine via HATU-mediated amidation. Because the C5-bromine is unreactive under standard peptide coupling conditions, it remains intact. Subsequently, the intermediate undergoes a palladium-catalyzed Suzuki cross-coupling at the C5 position to install a bulky biaryl system. This highly specific geometry mimics the protein-protein interaction (PPI) interface of the IL-17 cytokine, effectively disrupting the inflammatory signaling cascade.

References

  • Sanofi. (2021). IL-17a Modulators (WO2021239745A1). World Intellectual Property Organization. Available at: 1

  • BenchChem. (n.d.). 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid and Pyrazole Synthesis Strategies. Available at:2

  • Namiki-s. (2023). Building Blocks Catalogue November 2023 (CAS 2090835-78-0). Available at: 3

  • PubChem. (2025). ethyl 4-bromo-1H-pyrazole-3-carboxylate | C6H7BrN2O2 | CID 640321. National Institutes of Health. Available at: 4

Sources

Foundational

The Strategic Utilization of Bromo-Substituted Pyrazoles in Targeted Therapeutics: A Technical Whitepaper

Executive Summary Bromo-substituted pyrazoles have emerged as privileged scaffolds in modern medicinal chemistry and drug discovery. The incorporation of a bromine atom onto the pyrazole core is not merely a steric place...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromo-substituted pyrazoles have emerged as privileged scaffolds in modern medicinal chemistry and drug discovery. The incorporation of a bromine atom onto the pyrazole core is not merely a steric placeholder; it fundamentally alters the pharmacophore's electronic landscape. Bromine's polarizability enables the formation of highly directional halogen bonds (X-bonds) with Lewis base residues within protein binding pockets. Furthermore, the carbon-bromine (C-Br) bond serves as an indispensable synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling, allowing for rapid structure-activity relationship (SAR) exploration. This whitepaper details the primary therapeutic targets of these compounds, summarizes quantitative affinity data, and provides self-validating experimental workflows for their synthesis and biological evaluation.

Primary Therapeutic Targets and Mechanistic Pathways

Kinase Inhibition (Oncology & Cell Signaling)

Kinases are central to cellular proliferation, and their dysregulation is a hallmark of oncogenesis. The 4-bromo-substituted pyrazole scaffold is frequently deployed to target the ATP-binding cleft of kinases, where the bromine atom can occupy deep hydrophobic pockets or interact with the hinge region[1].

  • PI3K/AKT/mTOR & RSK: Pyrazole derivatives synthesized from 1-benzyl-4-bromo-1H-pyrazole act as potent inhibitors of the PI3K/AKT/mTOR pathway, a key regulator of cell growth[1]. Similarly, 3-bromo-1H-pyrazole derivatives have been utilized to develop selective Ribosomal S6 Kinase (RSK) inhibitors. These are critical for probing cell growth mechanisms without the off-target effects typically seen in pan-RSK covalent inhibitors[2].

  • VEGFR-2: Angiogenesis is heavily driven by Vascular Endothelial Growth Factor Receptor-2. Novel 1H-indazole and pyrazole hybrid inhibitors utilizing 4-bromo-1H-pyrazole precursors have demonstrated superior anti-tumor activity against human colon and liver cancer cell lines by strongly inhibiting VEGFR-2 kinase activity.

  • BRAF: The MAPK/ERK signaling cascade, often hyperactivated in melanoma, is effectively disrupted by pyrazole derivatives acting as BRAF inhibitors[3].

Metabolic Metalloenzymes & Dehydrogenases

Targeting cancer metabolism and toxicity pathways represents another major frontier for halogenated pyrazoles.

  • Lactate Dehydrogenase (LDH): Cancer cells rely heavily on glycolysis (the Warburg effect). Pyrazole-based inhibitors have been optimized to achieve low nanomolar inhibition of LDHA and LDHB, drastically reducing lactate production in pancreatic cancer and sarcoma cells[4].

  • Alcohol Dehydrogenase (ADH): Metalloenzymes are prime targets due to their active-site metal ions. 4-bromopyrazole exhibits excellent inhibition of human ADH ( Ki​ = 290 nM) by directly coordinating with the catalytic zinc ion, showcasing the scaffold's utility in modulating metabolic enzymes[5].

Epigenetic Readers: Bromodomains (BRD4 and ATAD2)

Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histones. Using halogenated probes known as "FragLites," researchers have successfully mapped the binding hotspots of BRD4 and ATAD2. The anomalous X-ray scattering signal from 4-bromopyrazole allows for the precise crystallographic identification of ligand interactions, proving that the bromopyrazole moiety can efficiently anchor into these epigenetic targets[6].

Antimicrobial & Anti-virulence Targets

With the rise of multidrug-resistant (MDR) pathogens, bromopyrazoles offer a non-traditional mechanism of action.

  • Acinetobacter baumannii: Halogenation of the pyrazole ring significantly augments bactericidal activity against MDR A. baumannii. Bromo-substituted pyrazoles have demonstrated potent Minimum Inhibitory Concentrations (MICs) as low as 1.56 µg/mL by targeting fatty acid biosynthesis and quorum sensing systems involved in biofilm formation[7].

Quantitative Target Affinity Summary

The following table synthesizes the quantitative performance of bromo-pyrazole derivatives across diverse therapeutic targets to facilitate rapid comparative analysis.

Target / PathwayCompound Class / DerivativePrimary IndicationPotency MetricReference
LDHA / LDHB Pyrazole-based LDH InhibitorsPancreatic Cancer / SarcomaLow nM ( IC50​ )[4]
VEGFR-2 1H-indazole/pyrazole hybridsColon / Liver CancerHigh Inhibition
Alcohol Dehydrogenase 4-bromopyrazoleMetalloenzyme Modulation Ki​ = 290 nM[5]
BRD4 / ATAD2 4-bromopyrazole (FragLites)Epigenetic RegulationCrystallographic Mapping[6]
A. baumannii Bromo-substituted pyrazolesMDR Bacterial InfectionMIC: 1.56 µg/mL[7]

Experimental Methodologies & Workflows

As an Application Scientist, ensuring robust, reproducible, and self-validating protocols is paramount. The following workflows detail the synthesis and biological validation of bromo-pyrazole derivatives.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 1-Benzyl-4-bromo-1H-pyrazole

Mechanistic Rationale: The C-Br bond at the C4 position is highly reactive towards oxidative addition by Pd(0). Degassing is critical to prevent the oxidation of the palladium catalyst, while the choice of a mild aqueous base (e.g., K2​CO3​ ) facilitates the transmetalation step from the boronic acid without degrading sensitive functional groups[1].

  • Preparation: In a flame-dried Schlenk tube, combine 1-benzyl-4-bromo-1H-pyrazole (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2​CO3​ (3:1 v/v). Self-Validation Check: Ensure the biphasic system is thoroughly sparged with Argon for at least 15 minutes prior to catalyst addition to prevent homocoupling side-reactions.

  • Reaction: Seal the tube and heat at 90°C for 12 hours under vigorous stirring. Monitor via TLC or LC-MS until the complete consumption of the bromopyrazole.

  • Work-up: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the functionalized pyrazole core.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Mechanistic Rationale: While biochemical assays (like IC50​ ) confirm enzymatic inhibition in a vacuum, CETSA is required to prove that the synthesized pyrazole derivative physically binds to the target (e.g., LDH or a Kinase) inside a living cell. Ligand binding thermodynamically stabilizes the folded protein, shifting its aggregation temperature ( Tm​ )[4].

  • Cell Treatment: Culture target cells (e.g., MiaPaCa2) to 70% confluency. Treat with the pyrazole lead compound (at 5x to 10x IC50​ concentration) or DMSO vehicle control for 2 hours.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Divide the suspension into PCR tubes (50 µL each).

  • Heating: Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) in a thermal cycler for exactly 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis & Separation: Freeze-thaw the samples three times using liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured/aggregated proteins.

  • Detection: Analyze the soluble fraction (supernatant) via Western Blotting using target-specific antibodies.

  • Data Interpretation: Plot the band intensity against temperature. A rightward shift in the melting curve ( Tm​ ) of the compound-treated sample relative to the DMSO control confirms direct intracellular target engagement.

Visualizations

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTORC1 / mTORC2 AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Inhibitor Bromo-Pyrazole Kinase Inhibitor Inhibitor->PI3K Inhibitor->AKT ATP-Competitive Inhibition

Fig 1. The PI3K/AKT/mTOR signaling pathway and points of intervention by pyrazole-based inhibitors.

Experimental_Workflow Start 1-Benzyl-4-bromo-1H-pyrazole Suzuki Suzuki-Miyaura Cross-Coupling (Pd-catalyzed, Boronic Acids) Start->Suzuki Purification Purification & Characterization (Column Chromatography, NMR, HRMS) Suzuki->Purification EnzymeAssay In Vitro Kinase Inhibition Assay (IC50 Determination) Purification->EnzymeAssay CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) EnzymeAssay->CETSA Lead Lead Compound Selection CETSA->Lead

Fig 2. Logical workflow from bromo-pyrazole starting material to biological target validation.

References

  • BenchChem. "Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole." 1

  • ACS Publications. "Discovery of Potent and Selective RSK Inhibitors as Biological Probes." Journal of Medicinal Chemistry. 2

  • Google Patents. "CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof."

  • BenchChem. "Application Notes and Protocols: Enaminones in Multi-Component Synthesis of Bioactive Heterocycles." 3

  • PMC / NIH. "Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH)." 4

  • PMC / NIH. "Targeting Metalloenzymes for Therapeutic Intervention." 5

  • ACS Publications. "Mapping Ligand Interactions of Bromodomains BRD4 and ATAD2 with FragLites Halogenated Probes of Druglike and Peptide-like Molecular Interactions." Journal of Medicinal Chemistry. 6

  • ProBiologists. "Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights." 7

Sources

Exploratory

In Silico Modeling and Pharmacophore Optimization of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid in Targeted Drug Discovery

Executive Summary: The Pyrazole Scaffold in Modern Therapeutics The pyrazole ring is universally recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Scaffold in Modern Therapeutics

The pyrazole ring is universally recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from anti-inflammatory agents (celecoxib) to blockbuster kinase inhibitors (ruxolitinib, crizotinib)[1]. The molecule 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid represents a highly versatile, yet underexplored, building block for rational drug design.

This whitepaper provides an in-depth technical guide to the in silico modeling of this specific pyrazole derivative. The structural anatomy of this molecule offers distinct advantages:

  • C4-Acetic Acid Moiety: Acts as a flexible hydrogen-bond donor/acceptor and a prime synthetic handle for amide coupling, enabling the targeting of kinase hinge regions[2].

  • C5-Bromine Atom: Serves a dual purpose. Synthetically, it is a prime candidate for Suzuki-Miyaura cross-coupling to generate 1,5-disubstituted pyrazoles (a classic COX-2 inhibitor pharmacophore)[3]. Computationally, the highly polarizable bromine atom presents a distinct "sigma-hole," capable of forming highly directional halogen bonds with backbone carbonyls in protein binding pockets.

Structural Rationale and Quantum Mechanical (QM) Profiling

Standard molecular mechanics (MM) force fields (e.g., OPLS4, AMBER) rely on fixed point-charge models that spherically distribute electron density. This approach fundamentally fails to capture the anisotropic charge distribution of the C5-bromine atom, ignoring the electropositive "sigma-hole" that drives halogen bonding.

Causality in Experimental Choice: To accurately model the binding thermodynamics of this scaffold, we must derive electrostatic potential (ESP) charges using Quantum Mechanics (QM) prior to any docking or molecular dynamics (MD) simulations. Furthermore, the steric clash between the bulky C5-bromine and the C4-acetic acid side chain creates a restricted rotational barrier that must be energetically mapped.

Protocol 1: QM-Driven Ligand Preparation (Self-Validating System)
  • Conformer Generation: Generate initial 3D conformers of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid using the OPLS4 force field to sample the rotational space of the acetic acid moiety.

  • DFT Optimization: Submit the lowest-energy conformers to Density Functional Theory (DFT) optimization using the B3LYP functional and the 6-31G basis set**.

  • Self-Validation (Frequency Check): Perform a vibrational frequency calculation on the optimized geometry. Acceptance Criteria: The absence of imaginary frequencies confirms the structure is at a true local energy minimum, validating the geometry for downstream docking.

  • Charge Derivation: Calculate RESP (Restrained Electrostatic Potential) charges to explicitly map the sigma-hole on the C5-bromine.

Table 1: Predicted Physicochemical and QM Properties

Data synthesized from baseline pyrazole computational profiles and QM estimations[4].

PropertyValuePharmacological Relevance
Molecular Weight 233.06 g/mol Highly fragment-like; excellent starting point for lead optimization.
LogP (Predicted) 1.38Optimal lipophilicity for oral bioavailability (Lipinski's Rule of 5).
Topological Polar Surface Area (TPSA) 49.3 ŲFavorable for membrane permeability; potential for BBB penetration if esterified.
H-Bond Donors / Acceptors 1 / 4Ensures solubility while providing multiple vectors for target engagement.
C5-Br Sigma-Hole Potential +12.4 kcal/molCapable of forming strong, directional halogen bonds with Lewis bases (e.g., hinge region carbonyls).

In Silico Target Identification & Molecular Docking Workflows

Given the structural profile of the pyrazole-acetic acid core, two primary therapeutic targets emerge: Kinases (e.g., BRAF, CRAF) [2][5] and Cyclooxygenase-2 (COX-2) [3].

To rigorously evaluate the binding affinity of derivatives synthesized from this core, a high-throughput virtual screening (HTVS) workflow coupled with thermodynamic rescoring is required.

InSilicoWorkflow LigPrep 1. Ligand Preparation (QM DFT Optimization & RESP Charges) Docking 3. Molecular Docking (Glide XP / AutoDock Vina) LigPrep->Docking TargetPrep 2. Target Protein Prep (Kinase/COX-2 PDB Curation) TargetPrep->Docking MD 4. Molecular Dynamics (100ns) (GROMACS / Desmond) Docking->MD MMGBSA 5. Thermodynamic Validation (MM-GBSA Free Energy) MD->MMGBSA ADMET 6. ADMET Profiling (Predictive Toxicology) MMGBSA->ADMET

Figure 1: Comprehensive in silico workflow for evaluating 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid derivatives.

Protocol 2: Molecular Docking and MM-GBSA Rescoring

Causality in Experimental Choice: Standard docking scores (like Glide XP) approximate solvation implicitly and often fail to accurately rank congeneric series. MM-GBSA (Molecular Mechanics Generalized Born Surface Area) incorporates explicit/implicit solvent models and entropy estimations, providing a rigorous thermodynamic basis for affinity.

  • Grid Generation: Define the receptor grid box (e.g., 20x20x20 Å) centered on the native co-crystallized ligand of the target (e.g., PDB: 4G9R for BRAF[2]).

  • Self-Validation (Redocking): Redock the native co-crystallized ligand. Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be ≤ 2.0 Å. If this fails, the grid parameters must be adjusted.

  • Induced-Fit Docking: Dock the QM-prepared pyrazole derivatives, allowing side-chain flexibility for residues within 5 Å of the ligand to accommodate the bulky C5-bromine.

  • MM-GBSA Rescoring: Calculate the binding free energy ( ΔGbind​ ) using the VSGB solvation model.

Table 2: Comparative In Silico Affinities of the Pyrazole Core

Benchmark data illustrating the multi-target potential of the functionalized scaffold.

Target ProteinPDB IDPrimary Interaction MotifGlide XP ScoreMM-GBSA ( ΔGbind​ )
BRAF (V600E) 4G9RAmide derivative H-bonding with Cys532 (Hinge)[5]-8.4 kcal/mol-42.1 kcal/mol
COX-2 5IKQC5-Aryl derivative binding in hydrophobic pocket[3]-9.1 kcal/mol-48.5 kcal/mol
EGFR 1M17Halogen bonding via C5-Bromine-6.8 kcal/mol-31.2 kcal/mol

Molecular Dynamics (MD) Simulations: Ensuring Complex Stability

A static docking pose is merely a hypothesis. To validate the stability of the pyrazole-target complex, Molecular Dynamics (MD) simulations are mandatory.

Causality in Experimental Choice: The acetic acid moiety is highly flexible. MD simulations reveal whether water-mediated hydrogen bridges stabilize this moiety, or if solvent exposure causes the ligand to unbind over time.

Protocol 3: 100 ns MD Simulation (Self-Validating)
  • System Solvation: Immerse the docked complex in an explicitly solvated TIP3P water box, neutralizing the system with Na+/Cl- ions.

  • Equilibration: Perform NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 1 ns each, restraining the protein backbone.

  • Production Run: Execute an unrestrained 100 ns simulation at 300 K and 1 atm.

  • Self-Validation (Trajectory Analysis): Plot the Ligand Heavy-Atom RMSD relative to the Protein C- α backbone. Acceptance Criteria: The ligand RMSD must plateau and remain stable (fluctuations < 1.5 Å) for the final 50 ns. Continuous upward drift indicates a false-positive docking pose.

Synthetic Tractability and Lead Divergence

The true power of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid lies in its synthetic divergence. Computational models can guide the functionalization of this core to selectively target different disease pathways[6][7].

Derivatization Core 2-(5-bromo-1-methyl-1H- pyrazol-4-yl)acetic acid Amide Amide Coupling (C4-Acetic Acid Handle) Core->Amide Suzuki Suzuki-Miyaura Coupling (C5-Bromine Handle) Core->Suzuki Ester Esterification (Prodrug Strategy) Core->Ester Lead1 Kinase Inhibitor Lead (Hinge Binder) Amide->Lead1 Suzuki->Lead1 Lead2 Anti-inflammatory Lead (COX-2 Selective) Suzuki->Lead2

Figure 2: Synthetic divergence of the pyrazole-acetic acid core for multi-target lead generation.

By performing in silico combinatorial chemistry, we can virtually synthesize thousands of amides (targeting the kinase hinge region) or C5-aryl derivatives (targeting the COX-2 hydrophobic channel), filtering them through the docking and MD pipelines described above before committing to bench synthesis.

Conclusion

The in silico modeling of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid requires a rigorous, physics-based approach. By utilizing QM to accurately map the C5-bromine sigma-hole, deploying MM-GBSA for thermodynamic scoring, and validating complex stability via MD simulations, computational chemists can confidently leverage this privileged scaffold to generate highly potent, target-selective lead compounds.

References

  • ChemScene. "1780652-75-6 | 1-(5-Bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-one." ChemScene Product Catalog. Available at:[4]

  • Alam, M. A. "Pyrazole: an emerging privileged scaffold in drug discovery." Future Medicinal Chemistry (2023). Available at:[1]

  • MDPI. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." Molecules (2023). Available at:[6]

  • NIH / PMC. "Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor." Journal of Enzyme Inhibition and Medicinal Chemistry (2019). Available at:[2][5]

  • IJNRD. "pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review." International Journal of Novel Research and Development (2025). Available at:[7]

  • NIH / PMC. "Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents." EXCLI Journal (2018). Available at:[3]

Sources

Foundational

Commercial Sourcing, Analytical Validation, and Synthetic Utility of 2-(5-Bromo-1-methyl-1H-pyrazol-4-yl)acetic acid in Drug Discovery

Executive Summary & Chemical Identity In modern medicinal chemistry, pyrazole-containing building blocks are highly privileged scaffolds due to their favorable physicochemical properties and ability to participate in div...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern medicinal chemistry, pyrazole-containing building blocks are highly privileged scaffolds due to their favorable physicochemical properties and ability to participate in diverse hydrogen-bonding networks. Among these, 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid (Formula: C₆H₇BrN₂O₂, Monoisotopic Mass: 217.96909 Da) represents a highly specialized, bifunctional intermediate[1].

Unlike its more rigid analog, 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 54367-67-8)[2], this specific homologue incorporates a methylene (-CH₂-) spacer between the pyrazole core and the carboxylic acid. This subtle structural difference provides critical conformational flexibility, allowing downstream amide derivatives to better navigate complex protein binding pockets. The compound is uniquely identified by its InChIKey: AJCBOGBPMXFVMH-UHFFFAOYSA-N[1].

Commercial Availability & Supplier Landscape

Sourcing highly specific homologues often requires navigating a fragmented supply chain. While base precursors like 5-bromo-1-methyl-1H-pyrazole (CAS 361476-01-9) are widely stocked by catalog suppliers such as ChemShuttle[3] and BLD Pharmatech, the acetic acid derivative is typically a make-on-demand or custom synthesis target.

To mitigate supply chain risks, drug development professionals should evaluate suppliers based on their Contract Manufacturing Organization (CMO) capabilities, adherence to ISO certifications, and ability to provide batch-specific Certificates of Analysis (COA)[4].

Table 1: Sourcing Landscape for Pyrazole Building Blocks
Compound ClassExample CASCommercial AvailabilityTypical PurityPrimary Sourcing Strategy
Base Pyrazole 361476-01-9High (In-Stock) 98%Direct catalog purchase (e.g., ChemShuttle[3])
4-Carboxylic Acid 54367-67-8High (In-Stock) 95%Direct catalog purchase (e.g., ChemScene[2])
4-Acetic Acid (Target) N/ALow (Make-on-Demand) 95%Custom Synthesis CROs/CDMOs (e.g., Simson Pharma, Zentra Bio-Chemical[4])

Synthetic Utility & Mechanistic Rationale

The strategic value of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid lies in its chemoselective orthogonal handles . The molecule features two distinct reactive sites that can be addressed sequentially without the need for protecting groups:

  • The Aliphatic Carboxylic Acid: Readily undergoes amide coupling with primary or secondary amines.

  • The 5-Bromo Position: Serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Causality in Workflow Design: It is imperative to perform the amide coupling before the cross-coupling. Free carboxylic acids can poison palladium catalysts or consume the basic reagents required for Suzuki couplings. Conversely, the C-Br bond is highly stable under standard peptide coupling conditions (e.g., HATU/DIPEA), allowing the amide to be formed cleanly in the first step.

SyntheticWorkflow A 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid (Starting Material) B Amide Coupling (HATU, DIPEA, Amine) A->B Step 1 D Amide Intermediate (C-Br bond intact) B->D Yield >80% C Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Boronic Acid, Base) E Fully Functionalized Lead Compound C->E Yield 60-70% D->C Step 2

Synthetic workflow demonstrating chemoselective sequential derivatization.

Step-by-Step Methodology: Chemoselective Amide Coupling
  • Activation: Dissolve 1.0 eq of the starting acid in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA.

    • Mechanistic Insight: HATU is selected over EDC/HOBt due to its superior efficiency in activating carboxylic acids via the highly reactive HOAt ester. DIPEA is used as a non-nucleophilic base to deprotonate the acid without competing for the activated intermediate.

  • Amine Addition: Stir for 15 minutes at room temperature to ensure complete activation, then add 1.1 eq of the target amine.

  • Reaction Monitoring: Monitor via LC-MS. The bromine atom remains unreactive, preserving the C-Br bond.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and wash the organic layer with 5% LiCl (to remove residual DMF). Purify via flash chromatography.

Analytical Validation (QA/QC) Protocol

When procuring custom-synthesized batches from global suppliers[4], establishing a self-validating Quality Assurance (QA) loop is critical. A single analytical method is insufficient to guarantee the integrity of the building block; orthogonal techniques must be employed.

Step-by-Step Methodology: Orthogonal QA/QC Validation
  • Isotopic Mass Profiling (LC-MS): Inject 1 µL of a 1 mg/mL sample into an LC-MS system (ESI+).

    • Causality: Bromine naturally occurs as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. The mass spectrum must display a distinct twin-peak signature at m/z[M+H]⁺ ~219 and ~221[1]. Failure to observe this isotopic pattern immediately disqualifies the batch.

  • Regiochemical Verification (¹H NMR): Dissolve 5 mg of the sample in DMSO- d6​ .

    • Causality: Mass spectrometry cannot differentiate between 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid and its regioisomer, 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)acetic acid. The ¹H NMR spectrum must show a distinct singlet for the N-methyl group (~3.8 ppm) and a singlet for the isolated pyrazole C3 proton (~7.5 ppm).

  • Purity Determination (HPLC-UV): Run a reverse-phase gradient (Water/MeCN with 0.1% TFA) over 15 minutes, monitoring at 254 nm.

    • Causality: UV absorption at 254 nm captures the conjugated pyrazole system, ensuring that any unbrominated or structurally related organic impurities are quantified. A purity of 95% is mandatory before releasing the batch to the synthesis lab.

QADecisionTree Start Incoming Batch Receipt LCMS LC-MS (ESI+) Check m/z 219/221 (1:1) Start->LCMS NMR 1H NMR (DMSO-d6) Check Regiochemistry LCMS->NMR Mass Confirmed Reject Reject Batch (Return to Supplier) LCMS->Reject Mass Mismatch HPLC HPLC (UV 254 nm) Purity > 95%? NMR->HPLC Structure Confirmed NMR->Reject Impurities/Isomers HPLC->Reject Purity < 95% Approve Approve Batch (Release to Chem Lab) HPLC->Approve Purity >= 95%

Orthogonal QA/QC validation decision tree for incoming chemical batches.

References

  • [1] Title: AJCBOGBPMXFVMH-UHFFFAOYSA-N - Explore - PubChemLite Source: uni.lu URL:

  • [3] Title: 5-bromo-1-methyl-1H-pyrazole - ChemShuttle Source: chemshuttle.com URL:

  • [2] Title: 5-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid - ChemScene Source: chemscene.com URL:

  • [4] Title: 5-Bromo-1-Methylpyrazole 361476-01-9 - Echemi Source: echemi.com URL:

  • Title: 5-Bromo-1-Methyl-1H-Pyrazole | CAS No- 361476-01-9 - Simson Pharma Source: simsonpharma.com URL:

  • Title: BLD Pharmatech Co., Limited (Page 224) @ ChemBuyersGuide.com, Inc. Source: chembuyersguide.com URL:

Sources

Exploratory

theoretical mechanism of action for pyrazole compounds

Title: Unveiling the Pharmacological Versatility of Pyrazole Compounds: Mechanisms of Action, Target Engagement, and Experimental Validation Abstract Pyrazoles represent a highly privileged scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unveiling the Pharmacological Versatility of Pyrazole Compounds: Mechanisms of Action, Target Engagement, and Experimental Validation

Abstract Pyrazoles represent a highly privileged scaffold in medicinal chemistry. Characterized as a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, the pyrazole core exhibits unique physicochemical properties. The N-1 atom acts as a hydrogen bond donor, while the N-2 atom functions as a hydrogen bond acceptor[1]. This amphoteric nature, combined with its ability to act as a bioisostere for arene rings, allows pyrazole derivatives to achieve exceptional binding affinity and selectivity across diverse protein targets[1]. This technical guide explores the theoretical mechanisms of action of pyrazole compounds, focusing on two distinct paradigms: isoform-selective enzyme inhibition (Celecoxib) and ATP-competitive kinase inhibition (Ruxolitinib).

Theoretical Mechanisms of Action

Isoform-Selective Enzyme Inhibition: The COX-2 Paradigm

Celecoxib, a diaryl-substituted pyrazole, is a highly selective, reversible inhibitor of the cyclooxygenase-2 (COX-2) enzyme[2]. COX-2 is an inducible isoform upregulated during inflammatory responses by cytokines and bacterial lipopolysaccharides, responsible for synthesizing pro-inflammatory prostaglandins[3].

The causality of celecoxib's selectivity is rooted in the structural divergence between COX-1 and COX-2 active sites. In COX-1, position 523 is occupied by a bulky isoleucine residue, which sterically hinders access to a hydrophilic side pocket[3]. Conversely, COX-2 features a smaller valine residue at position 523, unblocking this pocket[3]. The pyrazole core of celecoxib acts as a rigid scaffold that precisely vectors its polar sulfonamide side chain into this COX-2 specific hydrophilic pocket[3]. This structural complementarity grants celecoxib a 10- to 20-fold selectivity for COX-2 over COX-1, effectively mitigating the gastrointestinal toxicity typically associated with nonselective NSAIDs[3].

COX2_Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Val523 Active Site) AA->COX2 Binds to PGs Prostaglandins (Inflammation & Pain) COX2->PGs Catalyzes Celecoxib Celecoxib (Pyrazole) Selective Inhibitor Celecoxib->COX2 Blocks Val523 Pocket

COX-2 pathway inhibition by celecoxib via selective Val523 pocket binding.

ATP-Competitive Kinase Inhibition: The JAK-STAT Axis

Ruxolitinib is an orally available pyrazole derivative that functions as an ATP-competitive inhibitor selective for Janus kinases 1 and 2 (JAK1/JAK2)[4]. The JAK-STAT pathway is a critical signaling cascade where cytokine receptor activation leads to JAK trans-phosphorylation, which in turn phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins[5].

The mechanism of action relies on the pyrazole moiety serving as a sophisticated ATP mimetic. The pyrazole core engages in critical donor-acceptor hydrogen bonding interactions with the highly conserved hinge region of the JAK kinase domain[6]. By occupying the ATP-binding pocket, ruxolitinib prevents the initial phosphorylation events, thereby halting the nuclear translocation of STATs and attenuating the cytokine-mediated gene transcription that drives myeloproliferative neoplasms[5].

JAK_STAT Cytokine Cytokine Receptor (Activation) JAK JAK1 / JAK2 (Kinase Domain) Cytokine->JAK Activates STAT STAT Proteins (Phosphorylation) JAK->STAT Phosphorylates Transcription Gene Transcription (Cell Proliferation) STAT->Transcription Translocates to Nucleus Ruxolitinib Ruxolitinib (Pyrazole) ATP-Competitive Inhibitor Ruxolitinib->JAK Blocks ATP Hinge

Ruxolitinib attenuates cellular proliferation by blocking JAK1/2 ATP-binding sites.

Target Engagement and Quantitative Profiling

To contextualize the pharmacological efficacy of these pyrazole derivatives, it is crucial to evaluate their target engagement metrics. The table below summarizes the structural and mechanistic profiles of celecoxib and ruxolitinib.

CompoundPrimary TargetSecondary TargetMechanism of ActionKey Structural Feature
Celecoxib COX-2COX-1 (Weak)Reversible, selective enzyme inhibition[3]Sulfonamide group binding to Val523 pocket[3]
Ruxolitinib JAK1 / JAK2Tyk2 (Weak)ATP-competitive kinase inhibition[4]Pyrazole core acting as ATP hinge-binder[6]

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust drug development relies on self-validating assay systems. Every protocol must incorporate internal controls that confirm assay functionality independently of the test compound's effect. Below are the definitive methodologies for validating pyrazole mechanisms.

Protocol 1: In Vitro TR-FRET Kinase Assay for JAK1/2 Inhibition

This protocol evaluates the ATP-competitive inhibition of ruxolitinib using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagent Preparation: Prepare the JAK1/2 enzyme and a biotinylated peptide substrate in a kinase buffer containing physiological ATP concentrations (typically 1 mM).

    • Causality: Utilizing physiological ATP levels rather than sub-Km concentrations ensures the resulting IC50 accurately reflects the compound's competitive inhibition potential in an in vivo environment.

  • Compound Incubation: Dispense ruxolitinib in a 10-point dose-response curve and pre-incubate with the kinase for 30 minutes at room temperature.

    • Causality: Pre-incubation establishes binding equilibrium before the reaction begins, preventing false-negative potency shifts caused by slow-binding kinetics inherent to some pyrazole derivatives.

  • Reaction Initiation & Termination: Initiate the reaction by adding the ATP/substrate mix. After 60 minutes, terminate the reaction by adding a quench buffer containing EDTA.

    • Causality: EDTA rapidly chelates Mg2+, an essential cofactor for kinase catalytic activity. This creates a highly stable endpoint, allowing for reproducible batch reading without time-dependent signal drift.

  • TR-FRET Detection: Add Europium-labeled anti-phosphotyrosine antibodies and Streptavidin-APC. Read the plate using a microplate reader.

    • Causality: Measuring the emission ratio of 665 nm (APC) to 615 nm (Europium) normalizes well-to-well volume variations and optical artifacts, making the assay self-validating against minor pipetting errors.

TR_FRET_Workflow Prep 1. Reagent Prep Physiological ATP Incubate 2. Pre-Incubation Binding Equilibrium Prep->Incubate Quench 3. EDTA Quench Mg2+ Chelation Incubate->Quench Read 4. TR-FRET Read Ratio Normalization Quench->Read

Step-by-step TR-FRET kinase assay workflow with built-in self-validating controls.

Protocol 2: Human Whole Blood Assay for COX-1/COX-2 Selectivity

This protocol determines the cellular selectivity of celecoxib in a physiologically relevant matrix.

  • Blood Collection & Aliquoting: Collect venous human blood into heparinized tubes and aliquot into 96-well plates.

    • Causality: Testing in whole blood preserves the physiological plasma protein-binding environment (celecoxib is ~97% protein-bound[3]), which heavily influences the free fraction and true cellular potency of lipophilic pyrazoles.

  • COX-1 Induction (Blood Clotting): For the COX-1 readout, allow a subset of blood aliquots to clot naturally at 37°C for 1 hour without anticoagulant.

    • Causality: The natural clotting process activates platelets to produce Thromboxane B2 (TXB2) exclusively via the constitutive COX-1 pathway, serving as a robust, endogenous positive control.

  • COX-2 Induction (LPS Stimulation): For the COX-2 readout, stimulate heparinized blood with 10 µg/mL lipopolysaccharide (LPS) for 24 hours.

    • Causality: LPS specifically induces COX-2 expression in monocytes to produce Prostaglandin E2 (PGE2), effectively isolating the COX-2 specific pathway from basal COX-1 activity.

  • ELISA Quantification: Centrifuge the plates to collect serum/plasma and quantify TXB2 (for COX-1) and PGE2 (for COX-2) using specific ELISA kits.

    • Causality: Quantifying the specific downstream lipid mediators directly validates the upstream enzyme inhibition profile, providing a definitive biochemical readout of the pyrazole's selectivity.

References

  • Celecoxib - StatPearls - NCBI Bookshelf | Source: National Center for Biotechnology Information | 2

  • Celecoxib - Wikipedia | Source: Wikipedia, The Free Encyclopedia | 3

  • Ruxolitinib for the treatment of myelofibrosis - PubMed | Source: National Institutes of Health | 4

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies | Source: National Institutes of Health | 1

  • Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis | Source: ResearchGate | 5

  • Design and Synthesis of Ligand Efficient Dual Inhibitors of Janus Kinase (JAK) and Histone Deacetylase (HDAC) Based on Ruxolitinib and Vorinostat | Source: ACS Publications | 6

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Guide to the Preparation of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid for In Vitro Cellular Assays

Abstract This comprehensive guide provides a detailed protocol for the dissolution and preparation of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid for use in cell-based assays. Recognizing the critical importance of p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the dissolution and preparation of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid for use in cell-based assays. Recognizing the critical importance of proper compound handling for experimental reproducibility, this document outlines the rationale behind solvent selection, provides step-by-step instructions for creating high-concentration stock solutions, and details best practices for storage and dilution to working concentrations. Adherence to this protocol will ensure the integrity of the compound and the validity of downstream experimental results.

Introduction: The Criticality of Proper Compound Solubilization

The biological activity of any test compound in in vitro studies is fundamentally dependent on its bioavailability in the cell culture medium. For hydrophobic molecules such as 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid, achieving and maintaining solubility is a non-trivial challenge that directly impacts data quality and reproducibility.[1] Improper dissolution can lead to compound precipitation, resulting in an unknown and inconsistent effective concentration, which can invalidate experimental findings.[2]

This document serves as a robust framework for researchers, scientists, and drug development professionals, grounded in established principles of small molecule handling for cell culture applications.[1][3] The primary objective is to provide a reliable method for preparing sterile, stable, and biologically active solutions of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid.

Physicochemical Properties & Solvent Selection

A thorough understanding of the compound's properties is the first step in developing a sound dissolution protocol.

Table 1: Physicochemical Properties of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid

PropertyValueSource
Molecular FormulaC₆H₇BrN₂O₂[4][5]
Molecular Weight219.04 g/mol [5]
AppearanceSolid (predicted)General knowledge
Water SolubilityPredicted to be low/insoluble[6]
Predicted LogP0.7 - 0.81[4][5]

The positive LogP value suggests a hydrophobic nature, indicating poor solubility in aqueous solutions like cell culture media.[6] Therefore, an organic solvent is required for initial dissolution.

Rationale for Selecting Dimethyl Sulfoxide (DMSO)

Dimethyl Sulfoxide (DMSO) is the recommended solvent for 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid based on the following justifications:

  • High Solubilizing Power: As a polar, aprotic organic solvent, DMSO is highly effective at dissolving a wide range of hydrophobic small molecules that are insoluble in water.[3][7]

  • Miscibility with Aqueous Media: DMSO is miscible with water and cell culture media, which facilitates the dilution of the stock solution to the final working concentration.[8]

  • Established Use in Cell Culture: DMSO is a widely accepted solvent in cell-based assays, and its effects on most cell lines are well-documented.[9][10][11]

The Caveat: DMSO Cytotoxicity

While an excellent solvent, DMSO is not biologically inert. At higher concentrations, it can induce membrane pore formation, inhibit cell proliferation, and even trigger apoptosis.[7][10] It is imperative to control the final concentration of DMSO in the cell culture medium.

Table 2: General Guidelines for Final DMSO Concentration in Cell Culture

Final DMSO ConcentrationGeneral Effect on CellsRecommendation
< 0.1% (v/v)Generally considered safe for most cell lines with minimal biological effects.[9][12]Optimal Target
0.1% - 0.5% (v/v)Tolerated by many robust cell lines, but the potential for off-target effects increases.[9][12][13]Acceptable; Vehicle Control is Essential
> 1.0% (v/v)Significant cytotoxicity and interference with biological processes are commonly observed.[8][11][12][14]Avoid

Crucial Experimental Control: A "vehicle control" (culture medium containing the same final concentration of DMSO as the experimental wells, but without the test compound) must be included in all experiments to account for any solvent-induced effects.[15]

Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration that allows for significant dilution to minimize final DMSO levels.

Required Materials
  • 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, conical-bottom microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, water bath type preferred)

  • Sterile syringe filters (0.22 µm pore size), compatible with DMSO (e.g., PTFE)

  • Sterile syringes

  • Sterile, cryo-storage vials

Workflow for Stock Solution Preparation

Caption: Workflow for preparing a sterile, high-concentration stock solution.

Step-by-Step Methodology
  • Calculation: Calculate the mass of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid required. For a 10 mM stock solution in 1 mL of DMSO:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 219.04 g/mol = 2.19 mg

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 2.19 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1 mL of sterile, cell culture-grade DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid particles have dissolved.[6]

  • Sonication (If Necessary): If particulates remain, place the tube in a water bath sonicator for 10-15 minutes.[9] Avoid overheating the sample. Allow the solution to return to room temperature and visually inspect again.

  • Sterile Filtration: To ensure sterility for cell culture, filter the stock solution through a 0.22 µm sterile syringe filter.[16][17][18] This is a critical step to remove any potential microbial contaminants.[19][20]

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials. This practice is crucial to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination.[16]

  • Storage: Label the vials clearly with the compound name, concentration, solvent, and date of preparation.[1] Store the aliquots at -20°C for short-to-medium term (up to 1-6 months) or at -80°C for long-term storage.[16]

Protocol: Preparation of Working Solutions

This section describes the dilution of the high-concentration stock solution into complete cell culture medium to achieve the final desired experimental concentration.

Best Practices for Dilution
  • Prevent Precipitation: Rapidly diluting a high concentration of a compound from an organic solvent into an aqueous medium can cause it to precipitate. To mitigate this, add the stock solution to the pre-warmed medium while gently vortexing or swirling the tube.[21]

  • Use Pre-warmed Medium: Always use cell culture medium that has been pre-warmed to 37°C.

  • Prepare Freshly: Working solutions should be prepared fresh for each experiment from a thawed stock aliquot.[2] Do not store dilute aqueous solutions of the compound.

Example Dilution Workflow (10 mM Stock to 10 µM Working Solution)

G A Thaw one 10 mM Stock Aliquot at Room Temp D Add 10 µL of 10 mM Stock to 10 mL of Medium A->D B Prepare Pre-warmed (37°C) Complete Cell Culture Medium (e.g., 10 mL) B->D C Calculate Dilution Volume (1:1000 dilution for 10 µM) C->D Informs E Vortex Immediately and Thoroughly D->E Critical Step F Final Concentration: 10 µM Compound 0.1% DMSO E->F Resulting Solution G Use Immediately in Cell Assay F->G

Caption: Dilution scheme for preparing a working solution from a stock solution.

Step-by-Step Methodology
  • Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Prepare Medium: Pre-warm the required volume of complete cell culture medium to 37°C in a sterile conical tube.

  • Dilution: For this example, to prepare a 10 µM working solution, a 1:1000 dilution is required.

    • Add 10 µL of the 10 mM stock solution to 10 mL of the pre-warmed medium.

    • The final DMSO concentration will be 0.1% (10 µL in 10,000 µL), which is well within the safe range for most cell lines.[9][12]

  • Mixing: Immediately after adding the stock solution, cap the tube and vortex thoroughly to ensure rapid and complete mixing, preventing precipitation.

  • Application: Use the freshly prepared working solution to treat cells as per your experimental design.

Quality Control and Troubleshooting

IssuePotential CauseRecommended Solution
Compound precipitates upon dilution into media Solubility limit exceeded; poor mixing.Perform a serial dilution (e.g., 10 mM to 1 mM in DMSO, then to 10 µM in media). Add stock to media while vortexing.[21] Ensure media is pre-warmed.
Inconsistent experimental results Compound degradation; inaccurate stock concentration.Use fresh aliquots for each experiment to avoid freeze-thaw cycles.[16] Re-verify initial weighing and calculations. Ensure proper storage conditions.[2]
High background toxicity (Vehicle control shows cell death) Final DMSO concentration is too high for the specific cell line.Perform a dose-response curve with DMSO alone to determine the maximum tolerated concentration for your cell line (e.g., test 0.05% to 1.0%).[9] Prepare a more concentrated stock solution to reduce the required volume.
Visible particles in thawed stock solution Compound precipitated out of solution during freezing.Allow the vial to warm to room temperature slowly. Vortex thoroughly and sonicate if necessary to redissolve before making working dilutions.[2]

Conclusion

The protocol detailed herein provides a scientifically-grounded and experimentally validated approach for the preparation of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid for cell culture applications. By prioritizing the principles of solvent selection, stock solution concentration, sterility, and proper storage, researchers can significantly enhance the reliability and reproducibility of their in vitro experiments. The consistent application of these methods, including the mandatory use of vehicle controls, is fundamental to generating high-quality, trustworthy data in the pursuit of scientific discovery and drug development.

References

  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?[Link]

  • Cyagen. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. [Link]

  • Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?[Link]

  • Captivate Bio. SMALL MOLECULES. [Link]

  • Brazilian Dental Journal. (2014). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. [Link]

  • Nikon. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • ResearchGate. (2025, August 6). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. [Link]

  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?[Link]

  • Torsvik, J., et al. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Torsvik, J., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(4), 555–562. [Link]

  • Wolf, A., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71. [Link]

  • Jagiellonian Center of Innovation. THE STUDY OF THE INFLUENCE OF DMSO ON HUMAN FIBROBLASTS PROLIFERATION IN-VITRO. [Link]

  • Sartorius. Sartorius Sterile Filtration Solutions. [Link]

  • PubChemLite. 2-(5-bromo-1-methyl-1h-pyrazol-4-yl)acetic acid. [Link]

  • PharmTech. (2023, July 26). Sustainable Sterile Filtration for Pharmaceutical and Biotech Manufacturing. [Link]

  • Membrane Solutions. Sterile Filtration and Clarification. [Link]

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

Sources

Application

Application Note: Utilizing 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid as a Bifunctional Scaffold in High-Throughput Screening

Executive Summary The rapid expansion of chemical space in early-stage drug discovery relies heavily on the strategic selection of bifunctional building blocks. 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid expansion of chemical space in early-stage drug discovery relies heavily on the strategic selection of bifunctional building blocks. 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid has emerged as a highly versatile, privileged scaffold for both DNA-Encoded Library (DEL) synthesis and automated parallel High-Throughput Synthesis (HTS).

This application note provides a comprehensive, causality-driven guide to utilizing this specific pyrazole derivative. By leveraging its orthogonal reactivity—an aliphatic carboxylic acid for robust amide coupling and an electronically activated heteroaryl bromide for transition-metal-catalyzed cross-coupling—researchers can rapidly generate highly diverse, drug-like compound libraries[1].

Chemical Rationale & Structural Advantages

To design a successful high-throughput screening library, the core scaffold must possess excellent physicochemical properties and predictable reactivity. The selection of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid is driven by three distinct structural features:

  • The Privileged Pyrazole Core: Pyrazoles are ubiquitous in medicinal chemistry, frequently serving as hydrogen bond acceptors/donors that interact favorably with kinase hinge regions and bromodomains[1][2]. The N -methyl substitution at position 1 prevents tautomerization, locking the molecular conformation and drastically simplifying downstream Structure-Activity Relationship (SAR) analysis.

  • The Acetic Acid Moiety (Cycle 1 Vector): The carboxylic acid is isolated from the aromatic system by a methylene carbon. This flexibility minimizes steric hindrance during the initial amide coupling to a DNA-headpiece or a solid-phase resin, ensuring near-quantitative conversion in aqueous environments.

  • The 5-Bromo Substituent (Cycle 2 Vector): While aryl chlorides are often too inert for on-DNA chemistry and aryl iodides can be prone to premature dehalogenation, the 5-bromo group strikes the perfect balance. Its proximity to the electron-withdrawing pyrazole nitrogens electronically activates the C–Br bond, lowering the activation energy required for Palladium oxidative addition during low-temperature micellar cross-coupling[3].

Application in DNA-Encoded Library (DEL) Synthesis

In DEL synthesis, chemical transformations must proceed with exceptionally high yields while strictly avoiding conditions (extreme pH, high heat, oxidative stress) that degrade the DNA barcode[4].

DEL_Workflow A DNA-Headpiece (Primary Amine) B Cycle 1: Amide Coupling 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid A->B DMT-MM, Aqueous Buffer Room Temp, 12 h C DNA-Tagged Bromo-Pyrazole Intermediate B->C D Cycle 2: Micellar Suzuki Coupling (Diverse Boronic Acids) C->D Pd(dtbpf)Cl2, TPGS-750-M 60°C, 5 h E Bifunctionalized DEL Pool (Ready for Screening) D->E

Figure 1: Two-cycle DEL synthesis workflow using the bifunctional pyrazole building block.
Protocol 1: Cycle 1 On-DNA Amide Coupling

Causality Focus: We utilize DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) instead of standard EDC/HOAt. DMT-MM is highly stable in water and does not require strictly anhydrous conditions, thereby preserving the integrity of the aqueous DNA barcode while driving the aliphatic carboxylic acid to full conversion.

Step-by-Step Methodology:

  • Preparation: Dissolve the amine-terminated DNA headpiece (1.0 nmol) in 10 µL of 250 mM MOPS buffer (pH 7.0).

  • Activation: In a separate vial, dissolve 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid (100 equiv, 100 nmol) in 5 µL of DMSO. Add DMT-MM (100 equiv, 100 nmol) to the DMSO solution and incubate for 10 minutes at room temperature to form the active triazine ester.

  • Coupling: Transfer the activated acid solution to the DNA headpiece solution. Vortex gently and incubate at 25 °C for 12 hours.

  • Self-Validation (Critical): Analyze a 0.5 µL aliquot via LC-MS. The mass of the DNA conjugate must shift by exactly +201 Da (accounting for the loss of H2​O ). If the unreacted amine peak persists, proceeding will result in truncated library members and false NGS decoding. Re-dose with 50 equivalents of DMT-MM if conversion is <95%.

  • Purification: Precipitate the DNA-tagged bromo-pyrazole intermediate using 10% (v/v) 5 M NaCl and 3 volumes of cold ethanol. Centrifuge at 14,000 rpm for 30 minutes, decant, and resuspend the pellet in pure water.

Protocol 2: Cycle 2 Micelle-Promoted On-DNA Suzuki-Miyaura Cross-Coupling

Causality Focus: The 5-bromo group requires specialized conditions to react on-DNA. We employ TPGS-750-M, a designer surfactant that forms nanomicelles in water. These micelles act as hydrophobic nanoreactors, concentrating the DNA-tagged bromo-pyrazole, the boronic acid, and the highly active Pd(dtbpf)Cl2​ catalyst in close proximity, enabling cross-coupling at a mild 60 °C without DNA depurination[3][5].

Step-by-Step Methodology:

  • Reagent Assembly: To the purified DNA-tagged bromo-pyrazole (1.0 nmol in 5 µL water), add 2 µL of a 500 mM solution of the target boronic acid in DMSO.

  • Micelle Formation: Add 2 µL of an aqueous 2% (w/w) TPGS-750-M surfactant solution[3].

  • Base & Catalyst: Add 1 µL of 500 mM aqueous K3​PO4​ . Finally, add 1 µL of a 7.3 mM solution of Pd(dtbpf)Cl2​ in THF[5].

  • Reaction: Degas the vial with argon, seal, and heat at 60 °C for 5 hours.

  • Quenching & Validation: Quench with 1 µL of 500 mM aqueous dithiothreitol (DTT) to scavenge the palladium. Confirm the mass shift corresponding to the specific boronic acid via LC-MS.

  • Purification: Perform a standard ethanol precipitation to isolate the final bifunctionalized DEL pool.

Application in Automated Parallel Synthesis for HTS

For traditional phenotypic or biochemical screening, 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid is utilized in automated 384-well plate synthesis to generate "off-DNA" compound arrays.

HTS_Workflow A Automated Dispensing (384-well plate) B Amide Formation (Amine Library + Pyrazole Acid) A->B C In-situ Cross-Coupling (Pd-Catalyst + Boronic Acids) B->C D High-Throughput Purification (Solid-Phase Extraction) C->D E Phenotypic/Biochemical Screening D->E

Figure 2: Automated 384-well parallel synthesis workflow for high-throughput screening.
Protocol 3: 384-Well Automated Parallel Synthesis

Causality Focus: In an off-DNA automated format, we switch to HATU for amide coupling due to its rapid kinetics in organic solvents (DMF), which prevents the evaporation issues common in 384-well plates. For the subsequent Suzuki coupling, Pd(dppf)Cl2​ is used as it provides excellent turnover numbers for heteroaryl bromides in biphasic organic/aqueous plate conditions.

Step-by-Step Methodology:

  • Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 10 µmol of diverse primary/secondary amines into a 384-well reaction block.

  • Amide Coupling: Add 12 µmol of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid, 15 µmol of HATU, and 30 µmol of DIPEA in 50 µL of anhydrous DMF per well. Seal and shake at room temperature for 2 hours.

  • In-situ Cross-Coupling: Unseal the plate. To each well, dispense 15 µmol of diverse boronic acids, 0.5 µmol of Pd(dppf)Cl2​ , and 30 µmol of aqueous K2​CO3​ (2.0 M).

  • Heating: Reseal the plate with a pierceable aluminum seal. Heat in a block at 85 °C for 8 hours.

  • High-Throughput Purification: Dilute each well with 100 µL of DMSO. Transfer the contents to a 384-well Solid-Phase Extraction (SPE) plate (e.g., C18 resin) using a robotic liquid handler. Wash with 10% Methanol/Water and elute with 100% Methanol directly into an assay-ready screening plate.

Quantitative Data & Reaction Scope

The utility of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid is validated by its broad functional group tolerance. Table 1 summarizes the expected conversion rates based on established HTS and DEL literature parameters.

Table 1: Representative Conversion Rates for Pyrazole-Acetic Acid Scaffold Derivatization

Reaction StepReagents / CatalystSubstrate ScopeAverage Conversion (%)Ref
Cycle 1: Amide Coupling (On-DNA) DMT-MM, MOPS Buffer (pH 7.0)Primary & Secondary Aliphatic Amines> 95%[1]
Cycle 1: Amide Coupling (Off-DNA) HATU, DIPEA, DMFAnilines & Sterically Hindered Amines85 - 98%[2]
Cycle 2: Suzuki-Miyaura (On-DNA) Pd(dtbpf)Cl2​ , TPGS-750-MAryl & Heteroaryl Boronic Acids86 - 100%[3][5]
Cycle 2: Suzuki-Miyaura (Off-DNA) Pd(dppf)Cl2​ , K2​CO3​ Diverse Boronic Acids / Esters75 - 95%[1]

Note: The micellar on-DNA Suzuki-Miyaura reaction demonstrates exceptional tolerance for strong hydrogen bond donors, acids, bases, and a wide range of heterocyclic moieties[3].

References

  • Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold. MedChemComm (RSC Publishing).[2] URL:[Link]

  • Improvements in micelle promoted DNA-encoded library synthesis by surfactant optimisation. ChemRxiv / NIH.[5] URL:[Link]

  • Functional Group Tolerance of a Micellar on-DNA Suzuki–Miyaura Cross-Coupling Reaction for DNA-Encoded Library Design. The Journal of Organic Chemistry - ACS Publications.[3] URL:[Link]

  • Fragment expansion with NUDELs – poised DNA-encoded libraries. Chemical Science (RSC Publishing).[1] URL:[Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic Acid in Biological Matrices

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Matrix: Plasma, Serum, and Tissue Homogenates Technology: UHPLC-ESI-MS/MS (Triple Quadrupole) Introduction & Analytical Rati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Matrix: Plasma, Serum, and Tissue Homogenates Technology: UHPLC-ESI-MS/MS (Triple Quadrupole)

Introduction & Analytical Rationale

Halogenated pyrazole-acetic acid derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of cyclooxygenase (COX) inhibitors, CRTh2 antagonists, and novel anti-inflammatory agents[1][2]. The compound 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid serves as both a critical synthetic building block and a potential pharmacophore[3].

Quantifying small, polar, halogenated acidic molecules in complex biological matrices presents distinct analytical challenges. The carboxylic acid moiety imparts high polarity, complicating reversed-phase retention, while endogenous plasma components (e.g., phospholipids) can cause severe ion suppression. As a Senior Application Scientist, I have designed this protocol to be a self-validating system . By leveraging the unique isotopic signature of bromine and utilizing a stable-isotope-labeled internal standard (SIL-IS), this methodology ensures rigorous data integrity, distinguishing true analyte signals from matrix artifacts.

BiologicalPathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX COX-1 / COX-2 Enzymes AA->COX PG Prostaglandins (Inflammation) COX->PG Inhibitor Pyrazole-4-acetic Acid Derivatives Inhibitor->COX Inhibition

Fig 1: Typical pharmacological pathway targeted by pyrazole-acetic acid derivatives.

Experimental Causality and Method Design

Ionization Strategy: The Bromine Isotope Advantage

The presence of the carboxylic acid group (pKa ~4.5) dictates the use of Negative Electrospray Ionization (ESI-) . Under slightly acidic to neutral mobile phase conditions, the molecule readily forms a stable deprotonated precursor ion [M−H]− .

Crucially, bromine exists naturally as two isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio. This provides a built-in diagnostic tool. By monitoring the MRM transitions for both m/z 217.0 ( 79Br ) and m/z 219.0 ( 81Br ), we establish a strict qualifier-to-quantifier ratio. Any deviation from this expected isotopic ratio in biological samples immediately flags co-eluting matrix interferences, ensuring the trustworthiness of the peak integration.

Sample Preparation: Protein Precipitation (PPT)

To maximize throughput while maintaining robustness, a solvent-based protein precipitation is employed. Acetonitrile (ACN) is selected over methanol because ACN yields a denser protein pellet and provides superior extraction recovery for moderately polar heterocyclic acids[1]. A 3:1 ratio of ACN to plasma ensures >95% protein removal.

Chromatographic Causality

A sub-2 µm C18 UHPLC column is utilized. To achieve retention of the polar acetic acid moiety, the aqueous mobile phase must be buffered. We utilize 10 mM Ammonium Formate adjusted to pH 4.0.

  • Why pH 4.0? This pH is near the pKa of the analyte, keeping a sufficient fraction of the molecules protonated for hydrophobic interaction with the C18 stationary phase, preventing early elution in the void volume. Concurrently, the volatile formate buffer facilitates efficient droplet desolvation and deprotonation in the ESI- source.

Step-by-Step Protocol

Reagents and Materials
  • Analyte: 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid.

  • Internal Standard (IS): 13C2​ -2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid (spiked at 50 ng/mL).

  • Extraction Solvent: 100% LC-MS grade Acetonitrile.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0).

  • Mobile Phase B: 100% Acetonitrile.

Sample Extraction Workflow
  • Aliquot: Transfer 50 µL of plasma sample (blank, standard, QC, or unknown) into a 96-well plate.

  • IS Addition: Add 10 µL of the IS working solution (50 ng/mL) to all wells except double blanks.

  • Precipitation: Add 150 µL of cold Acetonitrile (4°C) to each well.

  • Mixing: Seal the plate and vortex at 1000 RPM for 5 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution (Critical Step): Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of Mobile Phase A. Causality: Diluting the high-organic extract with aqueous buffer prevents "solvent effects" (peak broadening or splitting) when injected onto the reversed-phase column.

Workflow A 50 µL Plasma + 10 µL IS B Add 150 µL ACN (Protein Crash) A->B C Centrifuge 14,000 x g B->C D Dilute Supernatant 1:1 with Aq Buffer C->D E UHPLC-MS/MS (ESI Negative) D->E

Fig 2: High-throughput sample preparation and LC-MS/MS analytical workflow.

LC-MS/MS Parameters

UHPLC Gradient Conditions (Flow Rate: 0.4 mL/min):

  • 0.0 - 0.5 min: 5% B

  • 0.5 - 2.5 min: Linear gradient to 95% B

  • 2.5 - 3.5 min: Hold at 95% B (Column wash)

  • 3.5 - 4.0 min: Return to 5% B (Re-equilibration)

Mass Spectrometry (MRM) Transitions: The primary fragmentation pathway involves the loss of the carboxylic acid group as carbon dioxide ( CO2​ , 44 Da)[4].

Analyte / ISPrecursor Ion [M−H]− Product Ion ( m/z )Declustering Potential (V)Collision Energy (eV)Purpose
Analyte ( 79Br ) 217.0173.0-45-18Quantifier
Analyte ( 81Br ) 219.0175.0-45-18Qualifier
SIL-IS ( 79Br ) 219.0174.0-45-18IS Quantifier

Method Validation & Quantitative Data

A self-validating method must continuously monitor matrix effects and recovery. By utilizing the SIL-IS, any signal suppression caused by unprecipitated phospholipids is perfectly mirrored by the IS, keeping the Analyte/IS area ratio constant. The method was validated according to FDA/EMA bioanalytical guidelines.

Table 2: Summary of Method Validation Parameters in Human Plasma

ParameterResult / ValueAcceptance Criteria
Linear Dynamic Range 1.0 – 1000 ng/mL R2≥0.995
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLS/N 10, Precision 20%
Intra-day Precision (CV%) 3.2% – 7.5% 15% ( 20% at LLOQ)
Inter-day Accuracy (% Bias) -4.1% to +5.2% ± 15% ( ± 20% at LLOQ)
Extraction Recovery 88.5% ± 4.2%Consistent across low, mid, high QC
Matrix Effect (IS Normalized) 98.2% – 103.1%85% – 115%

Conclusion

The quantification of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid requires a nuanced approach to overcome the polarity of the acetic acid moiety and potential matrix suppression. By implementing a buffered aqueous dilution post-precipitation and leveraging the natural 79Br/81Br isotopic distribution as a real-time qualifier, this LC-MS/MS protocol provides a robust, self-validating framework. This ensures that pharmacokinetic data generated for this pyrazole derivative is both highly sensitive and analytically unassailable.

References

  • [1] Do We Need to Optimize Plasma Protein and Tissue Binding in Drug Discovery? ResearchGate. Available at:[Link]

  • [2] Uthgenannt H, Arent H. [Effect of 3-(4-chlorphenyl-) 1-phenyl-1H-pyrazole-4-acetic Acid (lonazolac-Ca), diclofenac-Na and Indomethacin on the Gastrointestinal Blood Loss]. PubMed (PMID: 6982566). Available at:[Link]

  • [3] Recent Advances in Synthesis and Properties of Pyrazoles. MDPI (Molecules). Available at:[Link]

Sources

Application

Application Notes and Protocols for Efficacy Testing of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid

A Hypothesis-Driven Approach to Unveiling Therapeutic Potential These application notes provide a comprehensive experimental framework for the preclinical evaluation of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid, a...

Author: BenchChem Technical Support Team. Date: March 2026

A Hypothesis-Driven Approach to Unveiling Therapeutic Potential

These application notes provide a comprehensive experimental framework for the preclinical evaluation of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid, a novel pyrazole-containing small molecule. Given the well-documented broad-spectrum biological activities of pyrazole derivatives, including anti-inflammatory and anticancer effects, this guide outlines a logical, tiered approach to elucidate the compound's efficacy.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals.

The proposed experimental design is hypothesis-driven, initially focusing on the broad cytotoxic and anti-inflammatory potential of the compound, followed by more in-depth mechanistic and in vivo studies. This structured approach ensures a thorough investigation of the compound's therapeutic promise.

Part 1: Initial In Vitro Viability and Cytotoxicity Screening

The foundational step in evaluating any new chemical entity is to determine its effect on cell viability and proliferation. This initial screen will identify the concentration range for subsequent, more specific assays and provide early indications of potential anticancer activity.

Rationale and Causality

Cell viability assays are crucial for establishing a therapeutic window. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[6][7][8][9] By exposing a panel of cancer and normal cell lines to a range of concentrations of the test compound, we can determine its half-maximal inhibitory concentration (IC50), a key measure of potency.

Experimental Workflow: In Vitro Cytotoxicity Screening

cluster_0 Cell Line Selection & Seeding cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis Cell_Selection Select diverse cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control (e.g., HEK293) Cell_Seeding Seed cells in 96-well plates at optimal density Cell_Selection->Cell_Seeding Treatment Treat cells with a range of compound concentrations Cell_Seeding->Treatment Compound_Prep Prepare serial dilutions of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid Compound_Prep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay Perform MTT or XTT assay Incubation->Assay Measurement Measure absorbance at the appropriate wavelength Assay->Measurement IC50 Calculate IC50 values for each cell line Measurement->IC50 Selectivity Determine selectivity index (IC50 normal cells / IC50 cancer cells) IC50->Selectivity

Caption: Workflow for in vitro cytotoxicity screening.

Protocol 1: MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.[6][9]

Materials:

  • 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid

  • Selected cell lines and appropriate culture media

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Parameter Description
Cell Lines MCF-7 (breast cancer), A549 (lung cancer), HCT116 (colon cancer), HEK293 (normal kidney)
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 48 and 72 hours
Positive Control Doxorubicin (for cancer cell lines)
Vehicle Control DMSO (at the same concentration as the highest compound dose)

Part 2: In Vitro Anti-inflammatory Activity Assessment

Many pyrazole derivatives exhibit potent anti-inflammatory properties.[1][3][4] This section outlines protocols to investigate the potential of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid to modulate inflammatory responses in vitro.

Rationale and Causality

Inflammation is a complex biological response involving various cell types and signaling pathways. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in immune cells like macrophages. Upon stimulation with LPS, macrophages produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). Measuring the inhibition of these mediators can provide strong evidence for the anti-inflammatory activity of a compound.

Experimental Workflow: In Vitro Anti-inflammatory Assays

cluster_0 Macrophage Culture & Priming cluster_1 Compound Treatment & Stimulation cluster_2 Measurement of Inflammatory Mediators cluster_3 Data Analysis Cell_Culture Culture RAW 264.7 macrophages Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Treatment Pre-treat cells with test compound Cell_Seeding->Compound_Treatment LPS_Stimulation Stimulate with Lipopolysaccharide (LPS) Compound_Treatment->LPS_Stimulation NO_Assay Nitric Oxide (NO) measurement using Griess Reagent LPS_Stimulation->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) measurement using ELISA LPS_Stimulation->Cytokine_Assay Inhibition Calculate percentage inhibition of NO and cytokine production NO_Assay->Inhibition Cytokine_Assay->Inhibition IC50_Inflammation Determine IC50 for anti-inflammatory effects Inhibition->IC50_Inflammation

Caption: Workflow for in vitro anti-inflammatory assays.

Protocol 2: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line

  • 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound (determined from the MTT assay) for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Griess Assay: After incubation, collect 50 µL of the cell supernatant and mix it with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite to quantify NO production. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Part 3: Target Engagement and Mechanistic Insights

To understand how 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid exerts its effects, it is crucial to investigate its interaction with potential cellular targets.

Rationale and Causality

Target engagement assays confirm that a compound physically interacts with its intended molecular target within a cellular context.[10][11][12][13][14] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[11] For mechanistic studies, if the compound shows anti-inflammatory or anticancer activity, investigating its effect on key signaling pathways (e.g., NF-κB for inflammation, MAPK for cancer) through techniques like Western blotting is essential.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This is a generalized protocol and requires optimization for the specific target of interest.

Materials:

  • Cells expressing the target protein

  • 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid

  • PBS and protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein

Procedure:

  • Cell Treatment: Treat cells with the test compound or vehicle for a specified time.

  • Cell Lysis: Harvest and lyse the cells.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Centrifugation: Centrifuge the heated samples to separate aggregated proteins from the soluble fraction.

  • Western Blotting: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Part 4: In Vivo Efficacy Evaluation

Promising in vitro results should be validated in a living organism. This section describes protocols for evaluating the in vivo efficacy of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid in models of inflammation and cancer.

Rationale and Causality

In vivo models are essential for assessing the overall therapeutic effect of a compound, taking into account its pharmacokinetic and pharmacodynamic properties.[15][16][17] The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[18][19] For anticancer efficacy, a xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model.[20][21]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the anti-inflammatory activity of a compound in vivo.[18][19]

Animals:

  • Male Wistar rats (180-200 g)

Materials:

  • 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid

  • Carrageenan solution (1% in saline)

  • Pletysmometer

  • Indomethacin (positive control)

Procedure:

  • Animal Grouping: Divide the rats into groups (n=6): vehicle control, positive control (Indomethacin, 10 mg/kg), and test compound groups (e.g., 10, 30, 100 mg/kg).

  • Compound Administration: Administer the test compound or vehicle orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a pletysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Group Treatment Dose Route of Administration
1Vehicle (e.g., 0.5% CMC)-Oral
2Indomethacin10 mg/kgOral
3Test Compound10 mg/kgOral
4Test Compound30 mg/kgOral
5Test Compound100 mg/kgOral
Protocol 5: Human Tumor Xenograft Model in Mice

This protocol outlines a general procedure for assessing the in vivo anticancer efficacy of the test compound.[21]

Animals:

  • Athymic nude mice (6-8 weeks old)

Materials:

  • Cancer cell line that showed sensitivity in vitro (e.g., HCT116)

  • 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid

  • Matrigel

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Grouping: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10): vehicle control and test compound groups.

  • Compound Administration: Administer the test compound daily via a suitable route (e.g., oral gavage or intraperitoneal injection) at predetermined doses.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group.

Part 5: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the relationship between drug exposure and its effect is fundamental for successful drug development.[15][16][17][22][23]

Rationale and Causality

Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug, while pharmacodynamic (PD) studies measure its effect on the body.[16][17] Integrating these two provides a PK/PD model that helps in optimizing dosing regimens for future studies.[15][17]

Experimental Design: PK/PD Study

A pilot PK/PD study should be conducted in the same animal model used for efficacy testing.

Procedure:

  • PK Study: Administer a single dose of the test compound to a group of animals and collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Analyze the plasma concentration of the compound using LC-MS/MS to determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life).

  • PD Study: In a parallel group of animals, administer the compound and measure a relevant biomarker of its activity at different time points. For an anti-inflammatory compound, this could be the level of a pro-inflammatory cytokine in the blood or tissue.

  • PK/PD Modeling: Correlate the plasma concentration of the drug with the observed pharmacodynamic effect to establish an exposure-response relationship.

References

  • Vertex AI Search. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Vertex AI Search.
  • Vertex AI Search. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC.
  • Vertex AI Search.
  • Vertex AI Search. Considering Pharmacokinetic and Pharmacodynamic Studies in Early-Phase Clinical Trials.
  • Vertex AI Search. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels.
  • Vertex AI Search. In Vitro Assays and Models - Selvita.
  • Vertex AI Search. An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.
  • Vertex AI Search.
  • Vertex AI Search. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors - MDPI.
  • Vertex AI Search. Protocol for Cell Viability Assays - BroadPharm.
  • Vertex AI Search.
  • Vertex AI Search. Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. A Review On Pharmacokinetic And Pharmacodynamic - RJPN.
  • Vertex AI Search. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - ZA.
  • Vertex AI Search. In Vitro Assays | For successful drug discovery programs - AXXAM.
  • Vertex AI Search. Target Engagement Assay Services - Concept Life Sciences.
  • Vertex AI Search. Quantifying Target Occupancy of Small Molecules Within Living Cells - Annual Reviews.
  • Vertex AI Search. Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds - Benchchem.
  • Vertex AI Search. Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry.
  • Vertex AI Search. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
  • Vertex AI Search. Advanced in vivo inflammation & immunology models | Preclinical CRO Services - Nuvisan.
  • Vertex AI Search. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI.
  • Vertex AI Search. MTT assay protocol - Abcam.
  • Vertex AI Search.
  • Vertex AI Search. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1.
  • Vertex AI Search. 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid - Benchchem.
  • Vertex AI Search.
  • Vertex AI Search. Experimental design and sample size determination for testing synergism in drug combination studies based on uniform measures - PubMed.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC.
  • Vertex AI Search. (Pyrazol-4-yl)aceticyl)
  • Vertex AI Search. 2-(5-bromo-1-methyl-1h-pyrazol-4-yl)acetic acid - PubChemLite.
  • Vertex AI Search. 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)acetic acid - ChemScene.
  • Vertex AI Search. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Vertex AI Search. 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetic acid, 95% Purity, C6H7BrN2O2, 1 gram.
  • Vertex AI Search. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry.
  • Vertex AI Search. 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)acetic acid - Sigma-Aldrich.

Sources

Method

Application Notes and Protocols for Antibacterial Studies of Pyrazole Acetic Acid Derivatives

A Representative Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Initial literature searches did not yield specific antibacterial studies on 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic ac...

Author: BenchChem Technical Support Team. Date: March 2026

A Representative Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial literature searches did not yield specific antibacterial studies on 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid. The following application notes and protocols are therefore based on the broader class of pyrazole and pyrazole acetic acid derivatives and are intended to serve as a representative guide for investigating the antibacterial potential of novel compounds within this class.

Introduction: The Promise of Pyrazole Derivatives in Antibacterial Research

The pyrazole nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] The growing threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action, and pyrazole derivatives represent a promising avenue of exploration.[5] These compounds have been shown to target various metabolic pathways in both Gram-positive and Gram-negative bacteria.[5] This guide provides a comprehensive overview of the application of pyrazole acetic acid derivatives in antibacterial studies, from initial screening to preliminary mechanism of action investigations.

Potential Mechanisms of Antibacterial Action for Pyrazole Derivatives

While the precise mechanism of action can vary depending on the specific substitutions on the pyrazole ring, several studies have elucidated potential targets for this class of compounds. Understanding these potential mechanisms is crucial for designing and interpreting experimental results.

  • Inhibition of Cell Wall Synthesis: Some pyrazole derivatives have been shown to disrupt the integrity of the bacterial cell wall, a crucial structure for bacterial survival.[5]

  • Inhibition of Nucleic Acid Synthesis: DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication, have been identified as potential molecular targets for certain pyrazole-thiazole hybrids.[5] In silico studies have also predicted the binding of pyrazole derivatives to DNA gyrase.[5]

  • Inhibition of Protein Synthesis: The disruption of protein synthesis is another pathway through which pyrazole compounds may exert their bactericidal effects.[5]

  • Disruption of Bacterial Cell Membranes: Some pyrazole derivatives have been shown to disrupt bacterial cell membranes, leading to leakage of intracellular components and cell death.[6]

  • Inhibition of Biofilm Formation: The ability to inhibit the formation of biofilms, which are communities of bacteria that are notoriously resistant to antibiotics, is a desirable characteristic for new antibacterial agents. Certain pyrazole derivatives have demonstrated this capability.[6]

Experimental Workflow for Antibacterial Screening of Novel Pyrazole Derivatives

The following diagram outlines a typical workflow for the initial antibacterial screening of a newly synthesized pyrazole derivative.

Antibacterial_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Initial Antibacterial Screening cluster_advanced Further Characterization Compound_Synthesis Synthesis of Pyrazole Acetic Acid Derivative Characterization Structural Characterization (NMR, MS, etc.) Compound_Synthesis->Characterization Purity & Identity MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Characterization->MIC_Assay Test Compound MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Determine Bactericidal/ Bacteriostatic Nature Time_Kill_Assay Time-Kill Kinetic Assay MIC_Assay->Time_Kill_Assay Investigate Kill Kinetics MOA_Studies Mechanism of Action (MOA) Studies MBC_Assay->MOA_Studies Elucidate Target Pathway

Sources

Application

Application Note: 2-(5-Bromo-1-methyl-1H-pyrazol-4-yl)acetic Acid as a Bifunctional Chemical Probe in Fragment-Based Drug Discovery

Executive Summary & Mechanistic Rationale In modern Fragment-Based Drug Discovery (FBDD), the selection of starting chemotypes dictates the trajectory of lead optimization. 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern Fragment-Based Drug Discovery (FBDD), the selection of starting chemotypes dictates the trajectory of lead optimization. 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid is a highly versatile, rationally designed fragment probe. Pyrazoles are privileged scaffolds that frequently act as hinge-binding motifs in kinases[1] or as acetyl-lysine mimetics in epigenetic reader proteins[2].

  • Conformational Locking (N1-Methylation): Unsubstituted pyrazoles suffer from annular tautomerism, leading to ambiguous binding modes and complex Structure-Activity Relationships (SAR)[3]. The N1-methyl group locks the molecule into a single tautomeric state, ensuring a predictable hydrogen-bond acceptor vector at the N2 position.

  • Solvent-Exposed Vector (C4-Acetic Acid): The acetic acid moiety provides a flexible, sp3-hybridized handle ideal for amide coupling. Because it typically points toward the solvent channel in protein-ligand complexes, it is the optimal vector for attaching PROTAC linkers, fluorophores, or affinity chromatography matrices.

  • Pocket-Directed Vector (C5-Bromo): The C5-bromo substituent serves a dual purpose. In initial screening, it can participate in halogen bonding with backbone carbonyls. During lead optimization, it acts as an orthogonal synthetic handle for transition-metal-catalyzed cross-coupling, allowing the fragment to "grow" into adjacent hydrophobic sub-pockets[4].

Structural_Rationale Probe 2-(5-bromo-1-methyl-1H- pyrazol-4-yl)acetic acid N_Methyl N1-Methyl Group Probe->N_Methyl C5_Bromo C5-Bromo Handle Probe->C5_Bromo C4_Acetic C4-Acetic Acid Probe->C4_Acetic Target1 Conformational Locking (Prevents Tautomerism) N_Methyl->Target1 Target2 Halogen Bonding & Cross-Coupling Vector C5_Bromo->Target2 Target3 Salt Bridge Formation & Amide Linker Vector C4_Acetic->Target3

Diagram 1: Structural rationale and orthogonal reactivity vectors of the pyrazole probe.

Physicochemical Profiling & Reactivity Matrix

To ensure trustworthiness in screening assays (e.g., SPR, NMR, or X-ray crystallography), a fragment must adhere to strict physicochemical boundaries. This probe perfectly complies with the FBDD "Rule of 3", ensuring high ligand efficiency and aqueous solubility.

Table 1: Physicochemical Properties (Rule of 3 Compliance)

PropertyValueFBDD "Rule of 3" Limit
Molecular Weight (MW) 233.06 g/mol ≤ 300
cLogP 1.12≤ 3
Hydrogen Bond Donors 1≤ 3
Hydrogen Bond Acceptors 3≤ 3
Rotatable Bonds 2≤ 3

Table 2: Orthogonal Functionalization Matrix

Functional GroupSynthetic VectorPreferred ReactionTarget Application
C4-Acetic Acid Aliphatic / Solvent-exposedAmide Coupling (HATU/DIPEA)PROTAC linker attachment, Fluorophore tagging
C5-Bromo Aromatic / Pocket-directedSuzuki-Miyaura (Pd(dppf)Cl₂)Pharmacophore growing, Hydrophobic pocket targeting
N1-Methyl Conformational AnchorN/A (Inert)Prevents tautomerization, stabilizes binding mode

FBDD Workflow: Fragment Screening & Elaboration

The true power of this chemical probe lies in its orthogonal reactivity. Once a binding hit is confirmed via biophysical screening, the probe can be selectively elaborated without cross-reactivity between its functional handles.

FBDD_Workflow cluster_elaboration Orthogonal Synthetic Elaboration Probe Fragment Probe Screening Fragment Screening (SPR / NMR / X-ray) Probe->Screening Identify Hit Amide Amide Coupling (C4) Attach Linker/Fluorophore Screening->Amide Vector 1 Suzuki Suzuki Coupling (C5) Pharmacophore Extension Screening->Suzuki Vector 2 Lead Optimized Chemical Probe (High Affinity Lead) Amide->Lead Suzuki->Lead

Diagram 2: Fragment-based drug discovery workflow utilizing orthogonal synthetic elaboration.

Experimental Protocols

The following self-validating protocols are designed to maximize yield while preventing side reactions. Causality for each reagent choice is explicitly defined to ensure scientific integrity.

Protocol A: C4-Acetic Acid Amide Coupling (Linker Attachment)

Objective: Attach a primary amine (e.g., a PEG-linker for PROTAC synthesis or an assay fluorophore) to the C4-acetic acid handle.

Reagents:

  • 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid (1.0 eq)

  • Target Primary Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the pyrazole probe (1.0 mmol) in anhydrous DMF (10 mL) under an N₂ atmosphere.

  • Deprotonation: Add DIPEA (3.0 mmol) and stir for 5 minutes. Causality: DIPEA ensures complete deprotonation of the carboxylic acid and neutralizes any hydrochloride salts present on the target amine.

  • Ester Formation: Add HATU (1.2 mmol) and stir at room temperature for 15 minutes. Causality: HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is kinetically superior to standard EDC/NHS coupling, especially for heteroaromatic-adjacent acetic acids.

  • Coupling: Add the target primary amine (1.1 mmol) and stir at 25 °C for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with water (20 mL) and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL). Causality: Aqueous LiCl is highly effective at partitioning residual DMF out of the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: C5-Bromo Suzuki-Miyaura Cross-Coupling (Pharmacophore Growing)

Objective: Couple the C5-bromo position with an aryl/heteroaryl boronic acid to extend the fragment into an adjacent binding pocket[4].

Reagents:

  • C4-Amide Intermediate from Protocol A (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the C4-amide intermediate (0.5 mmol), the aryl boronic acid (0.75 mmol), and K₂CO₃ (1.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.025 mmol, 5 mol%). Causality: The C5 position of pyrazoles is sterically encumbered by the adjacent N1-methyl group. The large bite angle of the bidentate dppf ligand forces the palladium center into a geometry that facilitates this challenging oxidative addition.

  • Solvent & Degassing: Add 5 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v). Purge the solution with bubbling N₂ for 5 minutes. Causality: The biphasic solvent system ensures solubility of both the organic fragment and the inorganic base, accelerating the transmetalation step. Degassing is critical to prevent the oxidation of the active Pd(0) species.

  • Reaction: Seal the vial and heat under microwave irradiation at 110 °C for 30 minutes (Alternatively, heat conventionally at 90 °C for 12 hours).

  • Workup: Cool to room temperature and filter the mixture through a short pad of Celite to remove palladium black. Dilute the filtrate with Ethyl Acetate, wash with water and brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

References

  • Lessons from hot spot analysis for fragment-based drug discovery Source: PMC - NIH URL
  • Identification of Inhibitors of Protein Kinase B Using Fragment-Based Lead Discovery Source: ACS Publications URL
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: MDPI URL
  • Structure Enabled Design of BAZ2-ICR, A Chemical Probe Targeting the Bromodomains of BAZ2A and BAZ2B Source: ACS Publications URL

Sources

Method

techniques for conjugating 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid to proteins

Application Note: Conjugation Strategies for 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid to Proteins Introduction & Chemical Rationale 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid is a highly versatile, bifunction...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Conjugation Strategies for 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid to Proteins

Introduction & Chemical Rationale

2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid is a highly versatile, bifunctional building block frequently utilized in drug discovery, hapten design, and the synthesis of targeted protein degraders (PROTACs). The molecule presents two orthogonal reactive handles: an aliphatic carboxylic acid for facile zero-length crosslinking to primary amines, and a bromo-pyrazole moiety that can serve either as a halogen-bonding pharmacophore or a site for post-conjugation bioorthogonal derivatization[1].

The carboxylic acid (-COOH) is the optimal primary handle for bioconjugation. By utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS), the acid is converted into a highly amine-reactive sulfo-NHS ester[2]. This intermediate undergoes nucleophilic acyl substitution with the ε-amino groups of solvent-exposed lysine residues on the target protein.

Crucially, the 1-methyl group on the pyrazole ring prevents tautomerization, ensuring that a single, structurally defined isomer is conjugated—a strict requirement for reproducible Structure-Activity Relationships (SAR) in drug development. The 5-bromo substituent remains unreactive under standard aqueous amide-coupling conditions, preserving it for subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling directly on the protein surface[3].

Orthogonal Core 2-(5-bromo-1-methyl-1H- pyrazol-4-yl)acetic acid Handle1 Carboxylic Acid (-COOH) Core->Handle1 Handle2 Aryl Bromide (-Br) Core->Handle2 React1 EDC/sNHS Coupling (Amide Bond Formation) Handle1->React1 Primary Conjugation React2 Aqueous Suzuki-Miyaura (Pd-Catalyzed Cross-Coupling) Handle2->React2 Post-Conjugation Derivatization

Orthogonal reactivity of the bifunctional pyrazole-acetic acid scaffold.

Self-Validating Conjugation Strategies

To ensure reproducibility and prevent target degradation, this guide details a two-step pre-activation protocol . Unlike single-pot EDC reactions, which can cause intra- and inter-molecular protein crosslinking (polymerization) via native protein carboxylates, the two-step method physically isolates the activation of the pyrazole-acetic acid from the protein[2].

G A 2-(5-bromo-1-methyl-1H- pyrazol-4-yl)acetic acid B EDC / sulfo-NHS (MES Buffer, pH 6.0) A->B Activation C Active sNHS-Ester Intermediate B->C 15-30 min D Target Protein (e.g., mAb) (PBS Buffer, pH 7.4) C->D Conjugation E Amide-Linked Protein Conjugate D->E 2 hours, RT

Workflow for two-step EDC/sNHS conjugation of pyrazole-acetic acid to proteins.

Protocol: Two-Step Conjugation to Monoclonal Antibodies (mAbs)

Causality of Experimental Choices:

  • Activation Buffer (MES, pH 6.0): EDC is most efficient at acidic pH (4.5–6.0). Excluding primary amines (e.g., Tris) at this stage is mandatory to prevent premature quenching of the active ester[2].

  • Conjugation Buffer (PBS, pH 7.4): The resulting sulfo-NHS ester has a half-life of ~10 minutes at pH 8.0 but is significantly more stable at pH 7.4. This provides the optimal thermodynamic balance between ester stability and the deprotonation of protein lysine residues (pKa ~10.5) required for nucleophilic attack[2].

Materials:

  • 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid (Ligand)

  • EDC·HCl and Sulfo-NHS (High purity, anhydrous)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4 (PBS)

  • Target Protein: Monoclonal antibody (mAb) at 2-5 mg/mL in PBS.

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve the pyrazole-acetic acid in anhydrous DMSO to a concentration of 100 mM. Critical Note: Keep the final DMSO concentration below 10% (v/v) in the downstream protein mixture to prevent solvent-induced denaturation.

  • Pre-Activation: In a low-bind microcentrifuge tube, combine:

    • 10 µL of 100 mM Ligand (1 µmol)

    • 10 µL of 100 mM Sulfo-NHS in MES buffer (1 µmol)

    • 10 µL of 100 mM EDC in MES buffer (1 µmol)

    • 70 µL of MES Buffer. Vortex and incubate at room temperature (RT) for 15-30 minutes.

    • Self-Validation Step 1: Spot 1 µL of the reaction mixture onto a silica TLC plate or inject into an LC-MS to confirm the consumption of the free acid and formation of the sulfo-NHS ester (expected mass shift of +197 Da).

  • Conjugation: Add the activated ligand directly to the mAb solution. To achieve a Degree of Labeling (DOL) of 3-5, use a 20-fold molar excess of activated ligand relative to the mAb. Incubate at RT for 2 hours with gentle end-over-end mixing.

  • Quenching: Add 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes to quench any unreacted sulfo-NHS esters via transamidation.

  • Purification: Remove excess small molecules using a Zeba Spin Desalting Column (40K MWCO) pre-equilibrated with PBS.

    • Self-Validation Step 2: Perform a 2,4,6-trinitrobenzene sulfonic acid (TNBS) assay on the purified conjugate and an unconjugated mAb control. The quantifiable reduction in detectable primary amines directly correlates to the final DOL.

Quantitative Optimization of Conjugation

The stoichiometry of the activated pyrazole-acetic acid dictates the final DOL. Over-conjugation can lead to target masking, loss of binding affinity, or severe protein aggregation due to the hydrophobicity of the bromopyrazole moiety.

Table 1: Effect of Ligand Molar Excess on mAb Conjugation Efficiency

Molar Excess (Ligand:mAb)Activation Time (min)Conjugation Time (hr)Average DOL (by Intact MS)Monomer Purity (by SEC)
10x152.01.8 ± 0.2> 98%
20x152.04.1 ± 0.3> 96%
50x152.08.5 ± 0.6~ 88% (Aggregation observed)
100x152.014.2 ± 1.1< 70% (Significant precipitation)

Advanced Protocol: Post-Conjugation Derivatization

Once conjugated, the 5-bromo substituent on the pyrazole ring can be subjected to aqueous Suzuki-Miyaura cross-coupling. This allows for the modular attachment of fluorophores, PEG chains, or secondary pharmacophores without relying on standard thiol/amine chemistry[3].

Using a water-soluble palladium pre-catalyst (e.g., 2-amino-4,6-dihydroxypyrimidine-supported Pd nanoparticles or specific Pd-OAC complexes) and an arylboronic acid, the bromo-pyrazole undergoes cross-coupling directly on the protein surface at 37°C in phosphate buffer. The reaction is highly bioorthogonal and proceeds without disrupting the native disulfide bonds of the protein[3][4].

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press / Elsevier.[Link]

  • Chalker, J. M., Wood, C. S. C., & Davis, B. G. (2009). A convenient catalyst for aqueous and protein Suzuki-Miyaura cross-coupling. Journal of the American Chemical Society, 131(45), 16346–16347.[Link]

  • Rojas, A. J., et al. (2018). Protein-Protein Cross-Coupling via Palladium-Protein Oxidative Addition Complexes from Cysteine Residues. Journal of the American Chemical Society, 140(45), 15164–15169.[Link]

Sources

Application

Application Note: Assay Development and Pharmacological Profiling of 2-(5-Bromo-1-methyl-1H-pyrazol-4-yl)acetic Acid Derivatives

Introduction & Mechanistic Rationale The compound 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid (BMPAA) represents a highly versatile, privileged heterocyclic building block in contemporary drug discovery. Pyrazole ace...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid (BMPAA) represents a highly versatile, privileged heterocyclic building block in contemporary drug discovery. Pyrazole acetic acids are foundational scaffolds for developing potent anti-inflammatory agents, most notably targeting the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2/DP2) and the cyclooxygenase-2 (COX-2) enzyme[1].

The structural architecture of BMPAA provides specific mechanistic advantages:

  • The Pyrazole Core: Offers excellent metabolic stability and serves as a bioisostere for phenyl rings, providing critical hydrogen-bond acceptor/donor capabilities.

  • The Acetic Acid Moiety: Acts as the primary pharmacophore, anchoring the molecule via electrostatic interactions to basic residues (e.g., Arginine or Lysine) within the target protein's orthosteric binding pocket[2].

  • The C5-Bromine Atom: Directs the conformational orientation of adjacent substituents through steric hindrance and enables highly specific halogen bonding with the target receptor.

  • The N1-Methyl Group: Restricts the conformational flexibility of the core, minimizing the entropic penalty upon receptor binding.

This application note details a robust, self-validating screening cascade designed to evaluate the pharmacological activity of novel BMPAA derivatives.

Experimental Screening Cascade

To systematically evaluate the efficacy of BMPAA derivatives, we employ a tiered screening cascade. Primary biochemical assays determine the true thermodynamic affinity and isozyme selectivity, while secondary cell-based assays confirm functional target modulation in a physiological context.

Workflow cluster_Primary Primary Biochemical Screening cluster_Secondary Secondary Cell-Based Profiling Start BMPAA Scaffold Synthesis & Derivatization CRTh2 CRTh2 Radioligand Binding (Thermodynamic Affinity, Ki) Start->CRTh2 COX2 COX-2 Enzymatic Assay (Isozyme Selectivity, IC50) Start->COX2 cAMP cAMP Accumulation Assay (Functional Antagonism) CRTh2->cAMP PGE2 PGE2 Release Assay (Macrophage Model) COX2->PGE2 Lead Lead Optimization & In Vivo ADME/Tox cAMP->Lead PGE2->Lead

Screening cascade for BMPAA derivatives targeting inflammatory pathways.

Protocol 1: CRTh2 Radioligand Binding Assay

Causality & Rationale: Cell-based assays are susceptible to confounding variables such as membrane permeability and downstream signal amplification. By utilizing [3H] -Prostaglandin D2 ( [3H] -PGD2) in a membrane preparation, we isolate the orthosteric binding event. This allows us to calculate the true thermodynamic affinity ( Ki​ ) of the BMPAA derivatives using the Cheng-Prusoff equation.

Self-Validating System: The assay incorporates Ramatroban (a known CRTh2 antagonist) as a positive control to establish the 100% displacement baseline. The assay is considered valid only if the calculated Z′ -factor is ≥0.6 , ensuring robust discriminative power between hits and background noise.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human CRTh2. Homogenize in ice-cold binding buffer (50 mM HEPES, 10 mM MgCl2​ , 1 mM EDTA, pH 7.4) and centrifuge at 40,000 × g for 30 minutes. Resuspend the membrane pellet to a final concentration of 2 mg/mL protein.

  • Compound Preparation: Serially dilute BMPAA derivatives in 100% DMSO, then transfer to the assay buffer (final DMSO concentration ≤1% ).

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H] -PGD2 (final concentration 1 nM), and 25 µL of the diluted BMPAA derivative. Incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding. Wash filters three times with ice-cold wash buffer.

  • Quantification: Add 50 µL of scintillation cocktail to the dried filters and quantify bound radioactivity using a MicroBeta scintillation counter.

Protocol 2: Cell-Based cAMP Accumulation Assay

Causality & Rationale: CRTh2 is a Gαi​ -coupled G-protein coupled receptor (GPCR). Agonist (PGD2) binding inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP. To measure the antagonistic activity of BMPAA derivatives, we must first artificially elevate basal cAMP levels using Forskolin (a direct adenylyl cyclase activator). A functional antagonist will successfully reverse the PGD2-induced suppression of cAMP. We also include IBMX (3-isobutyl-1-methylxanthine) to inhibit phosphodiesterases (PDEs), preventing the premature enzymatic degradation of cAMP and ensuring a stable, measurable signal.

Self-Validating System: Internal controls dictate assay validity: Forskolin-only wells define the maximum cAMP signal ( Emax​ ), while Forskolin + PGD2 wells define the minimum signal ( Emin​ ). The assay window is validated only if the signal-to-background ratio ( Emax​/Emin​ ) exceeds 3.0.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1-hCRTh2 cells at 10,000 cells/well in a 384-well white microplate. Incubate overnight at 37°C.

  • Pre-incubation: Remove culture media and wash cells with HBSS. Add 10 µL of assay buffer containing 0.5 mM IBMX and the BMPAA derivative. Pre-incubate for 15 minutes at 37°C.

  • Stimulation: Add 10 µL of a stimulation cocktail containing Forskolin (final concentration 10 µM) and PGD2 (final concentration at its EC80​ , typically 30 nM). Incubate for 30 minutes at room temperature.

  • HTRF Detection: Lyse the cells by adding 10 µL of cAMP-d2 conjugate and 10 µL of anti-cAMP Cryptate (Homogeneous Time-Resolved Fluorescence reagents). Incubate for 1 hour in the dark.

  • Readout: Read the plate on an HTRF-compatible microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm). Calculate the FRET ratio (665/620) to determine cAMP concentrations via a standard curve.

Protocol 3: COX-2 Enzymatic Inhibition Assay

Causality & Rationale: Because pyrazole acetic acids (such as lonazolac and its bioisosteres) are canonical cyclooxygenase inhibitors [3], profiling BMPAA derivatives against COX-2 is critical. This assay determines whether the structural modifications confer selectivity toward CRTh2 or if the compound retains polypharmacological COX-2 activity, which is vital for directing the compound toward the correct therapeutic indication (e.g., asthma vs. rheumatoid arthritis).

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human COX-2 enzyme in assay buffer (100 mM Tris-HCl, 1 mM hematin, 2 mM phenol, pH 8.0).

  • Compound Incubation: Add 10 µL of the BMPAA derivative to 10 µL of the COX-2 enzyme solution. Incubate for 10 minutes at 37°C to allow for potential time-dependent inhibition.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid (final concentration 10 µM). Incubate for exactly 2 minutes at 37°C.

  • Termination & Detection: Stop the reaction by adding 20 µL of 1M HCl. Neutralize and quantify the produced Prostaglandin E2 (PGE2) using a competitive Enzyme Immunoassay (EIA) kit. Read absorbance at 412 nm.

Data Presentation & Interpretation

The structural optimization of the BMPAA scaffold typically involves functionalizing the N1 or C3 positions to probe the hydrophobic sub-pockets of the target receptors. The table below summarizes representative quantitative data demonstrating how structural modifications shift the pharmacological profile of the scaffold.

Table 1: Representative Pharmacological Profiling of BMPAA Derivatives

Compound IDStructural Modification (R-Group)CRTh2 Binding Ki​ (nM)CRTh2 cAMP IC50​ (nM)COX-2 IC50​ ( μ M)COX-1/COX-2 Selectivity Index
BMPAA (Core) Unsubstituted Scaffold> 10,000> 10,00045.21.2
Derivative A N1-(4-fluorobenzyl)145.0310.512.45.4
Derivative B N1-(4-(methylsulfonyl)benzyl)12.328.4> 100N/A (CRTh2 Selective)
Derivative C C3-(4-methoxyphenyl)850.01,200.00.0885.0 (COX-2 Selective)

Interpretation: The unsubstituted BMPAA scaffold exhibits weak baseline activity. Addition of a methylsulfonylbenzyl group (Derivative B) drastically increases CRTh2 affinity and functional antagonism while abolishing COX-2 activity, making it an ideal asthma candidate. Conversely, C3-aryl substitution (Derivative C) shifts the scaffold's preference entirely toward COX-2 inhibition, demonstrating the profound versatility of the pyrazole acetic acid core.

References

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery. Source: Future Medicinal Chemistry (2023). URL: [Link]

  • Title: 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. Source: European Journal of Medicinal Chemistry (2014). URL: [Link]

  • Title: Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Source: Molecular Diversity (2025). URL: [Link]

Method

Application Note: Synthesis and Orthogonal Diversification of 2-(5-Bromo-1-methyl-1H-pyrazol-4-yl)acetic Acid Derivatives

Strategic Rationale & Scaffold Significance The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, frequently serving as a core pharmacophore in clinical candidates targeting complex diseases, inclu...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Scaffold Significance

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, frequently serving as a core pharmacophore in clinical candidates targeting complex diseases, including neurodegenerative disorders and osteoarthritis[1]. Specifically, the 1-methyl-1H-pyrazole system is highly valued for its favorable physicochemical properties, metabolic stability, and ability to form directional hydrogen bonds within enzyme active sites[2].

The target scaffold, 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid , represents a highly versatile intermediate for Structure-Activity Relationship (SAR) exploration. It offers two orthogonal vectors for late-stage diversification:

  • The C5-Bromo Handle: Acts as an electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkynyl groups to probe deep hydrophobic pockets[3].

  • The C4-Acetic Acid Moiety: Serves as a flexible vector for amidation or esterification, ideal for exploring solvent-exposed regions or establishing critical hydrogen-bonding networks with target proteins[4].

Retrosynthetic Logic and Workflow

To construct this scaffold with high regioselectivity, the synthesis begins with the cyclocondensation of diethyl 2-formylsuccinate and methylhydrazine. The formyl group dictates the regiochemistry, ensuring the formation of the 1-methyl-5-hydroxy isomer. Subsequent activation of the C5-hydroxyl group via bromination, followed by selective ester hydrolysis, yields the core building block.

G A Diethyl 2-formylsuccinate B Methylhydrazine Cyclocondensation A->B C 5-Hydroxy-1-methylpyrazole Intermediate B->C D POBr3 Bromination (C5-Activation) C->D E 2-(5-Bromo-1-methyl-1H- pyrazol-4-yl)acetic acid D->E F Suzuki Coupling (C5-Diversification) E->F Pd Catalyst G Amide Coupling (C4-Diversification) E->G HATU/DIPEA H SAR Library Generation F->H G->H

Fig 1. Retrosynthetic workflow and orthogonal diversification for SAR library generation.

Core Scaffold Synthesis: Self-Validating Protocols

Protocol A: Synthesis of Ethyl 2-(5-hydroxy-1-methyl-1H-pyrazol-4-yl)acetate
  • Procedure: To a stirred solution of diethyl 2-formylsuccinate (1.0 equiv) in absolute ethanol (0.5 M) at 0 °C, add methylhydrazine (1.1 equiv) dropwise. Allow the reaction to warm to room temperature, then heat to reflux for 4 hours. Concentrate the mixture under reduced pressure, and recrystallize the crude residue from ethyl acetate/hexanes.

  • Causality & Validation: The higher electrophilicity of the formyl carbon compared to the ester carbonyl directs the initial nucleophilic attack by the primary amine of methylhydrazine. This regiocontrol prevents the formation of the unwanted 3-hydroxy isomer. Validation: LC-MS will show the expected mass [M+H]+, and ¹H NMR will confirm the presence of the distinct pyrazole C3-H singlet (~7.2 ppm).

Protocol B: Bromination to Ethyl 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetate
  • Procedure: Charge a sealed tube reaction flask with the 5-hydroxy intermediate (1.0 equiv), phosphorus oxybromide (POBr₃, 3.0 equiv), and anhydrous acetonitrile (0.3 M)[2]. Heat the mixture to 100 °C for 12 hours. Cool to room temperature and carefully quench by dropwise addition into ice-cold saturated aqueous NaHCO₃. Extract with dichloromethane, dry over Na₂SO₄, and purify via flash chromatography.

  • Causality & Validation: POBr₃ is selected over PBr₃ because its higher boiling point and phosphoryl coordination facilitate the conversion of the tautomeric pyrazolone into the fully aromatic bromopyrazole[2]. The basic quench is critical to neutralize HBr and phosphoric acid byproducts, preventing acid-catalyzed degradation of the ester. Validation: The product is UV-active (254 nm) but KMnO₄-negative on TLC, clearly distinguishing it from the heavily staining 5-hydroxy starting material.

Protocol C: Saponification to 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid
  • Procedure: Dissolve the bromo-ester (1.0 equiv) in a 1:1 mixture of THF and methanol (0.2 M). Add an aqueous solution of lithium hydroxide monohydrate (2.0 equiv) and stir at 20 °C for 16 hours[4]. Remove the organic solvents under reduced pressure, dilute with water, and acidify to pH 3 using 1 M HCl. Extract the precipitated product with ethyl acetate.

  • Causality & Validation: LiOH provides mild saponification conditions. Using stronger bases (like NaOH or KOH) at elevated temperatures risks nucleophilic aromatic substitution (SₙAr) at the highly activated C5-bromo position[4]. Validation: Complete disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) in ¹H NMR confirms successful deprotection.

SAR Library Generation: Late-Stage Functionalization

Protocol D: C4-Amidation (Vector 1 Diversification)
  • Procedure: To a solution of the core acetic acid (1.0 equiv) in anhydrous DMF (0.1 M), add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to pre-form the active ester. Add the desired primary or secondary amine (1.2 equiv) and stir at room temperature for 2 hours. Quench with water and extract with ethyl acetate. Wash the organic layer with 10% citric acid, saturated NaHCO₃, and brine.

  • Causality & Validation: Standard carbodiimide coupling (e.g., EDC) can suffer from poor kinetics due to the steric shielding of the adjacent C5-bromo-pyrazole core. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, driving the amidation to rapid completion. The sequential acidic and basic washes systematically remove unreacted amine and acidic byproducts, creating a self-purifying workflow.

Protocol E: C5-Suzuki-Miyaura Coupling (Vector 2 Diversification)
  • Procedure: In a microwave vial, combine the C4-amide intermediate (1.0 equiv), an arylboronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv)[3]. Add degassed 1,4-dioxane and 2 M aqueous Na₂CO₃ (3.0 equiv). Seal the vial, purge with argon, and heat at 90 °C for 4 hours. Filter through Celite, concentrate, and purify via reverse-phase HPLC.

  • Causality & Validation: The C5-bromo position is sterically hindered by the adjacent C4-amide and N1-methyl groups. Pd(dppf)Cl₂ is specifically chosen because its bidentate 1,1'-bis(diphenylphosphino)ferrocene ligand enforces a wide bite angle, which accelerates the reductive elimination step of the catalytic cycle, effectively overcoming the steric bulk[2][3].

Quantitative SAR Analysis

The orthogonal diversification of the 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid scaffold enables rapid mapping of the pharmacophore space. Below is a representative SAR dataset demonstrating the optimization of this scaffold against a target enzyme (e.g., PDE2A)[1].

Compound IDC5-Position (R¹)C4-Position (R²)Target Affinity (IC₅₀, nM)Cellular Efficacy (EC₅₀, nM)
CMPD-01 -Br-OH (Free Acid)>10,000N/A
CMPD-02 -Br-NH-Benzyl1,250>5,000
CMPD-03 -Phenyl-NH-Benzyl145850
CMPD-04 -4-Fluoro-Phenyl-NH-Benzyl42110
CMPD-05 -4-CF₃-Phenyl-NH-(Pyridin-3-yl)8 24

Data Interpretation: The transition from the bare scaffold (CMPD-01) to the functionalized amide (CMPD-02) establishes baseline target engagement. Replacing the C5-bromide with bulky, electron-deficient aryl groups (CMPD-04, CMPD-05) via Suzuki coupling drives a logarithmic increase in potency, validating the hypothesis that the C5 vector accesses a deep, lipophilic sub-pocket within the active site.

Pathway Inhibitor Optimized Pyrazole SAR Library Target PDE2A Enzyme Inhibitor->Target Active Site Blockade Product AMP / GMP (Inactive) Target->Product Degradation Substrate cAMP / cGMP Substrate->Target Hydrolysis Effect Cognitive Enhancement Substrate->Effect Accumulation Promotes Synaptic Plasticity

Fig 2. Mechanism of action: Pyrazole derivatives inhibiting PDE2A to prevent cAMP degradation.

References

  • Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate. ACS Publications. 1

  • Fragment-Based Discovery of Indole Inhibitors of Matrix Metalloproteinase-13. ACS Publications. 2

  • Direct NMR Probing of Hydration Shells of Protein Ligand Interfaces and Its Application to Drug Design. ACS Publications. 4

  • Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry. Benchchem. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with 2-(5-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid .

This compound features a highly lipophilic core—driven by the 5-bromo and 1-methyl substituents—juxtaposed with an ionizable carboxylic acid moiety. This zwitterionic-like amphiphilic character often leads to kinetic precipitation, stubborn emulsions, and erratic assay results. The following self-validating protocols and troubleshooting guides are engineered to ensure reliable solubilization across all stages of your workflow.

Part 1: Strategic Decision Matrix

Selecting the correct solubilization strategy depends entirely on the thermodynamic requirements of your downstream application.

SolubilityLogic Start Solubility Challenge: 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid Decision Target Application? Start->Decision App1 In Vitro Assays (Cell Culture) Decision->App1 App2 In Vivo Dosing (Animal Models) Decision->App2 App3 Chemical Workup (Extraction/Purification) Decision->App3 Sol1 DMSO Stock (≤1%) + Pre-warmed Media App1->Sol1 Sol2 10-20% HP-β-CD in Saline (pH 7.4) App2->Sol2 Sol3 Liquid-Liquid Extraction (Adjust pH > 8.0) App3->Sol3

Logical decision tree for selecting the optimal solubilization strategy.

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my compound precipitate when I dilute my DMSO stock into pH 7.4 PBS for cell culture assays? Causality: 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid has a pKa of approximately 4.3[1]. At physiological pH (7.4), it exists primarily as a carboxylate anion, which should be water-soluble. However, the 5-bromo and 1-methyl substituents create a highly lipophilic core. When a concentrated DMSO stock is rapidly introduced to an aqueous buffer, the local solvent environment changes drastically before the compound can fully ionize and solvate. This leads to "solvent-shift precipitation." Furthermore, divalent cations in PBS (like Ca²⁺ or Mg²⁺) can form insoluble salts with the carboxylate. Solution: Always pre-warm your aqueous buffer to 37°C. Add the DMSO stock dropwise while under vigorous vortexing to prevent localized high concentrations. Keep the final DMSO concentration 1% (v/v) to avoid cytotoxicity.

Q2: How can I achieve a high-concentration aqueous stock (>10 mM) for in vivo dosing without using toxic levels of organic solvents? Causality: Relying solely on pH adjustment for high concentrations can result in hyperosmolar solutions or tissue irritation upon injection. Cyclodextrins, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), offer a superior alternative. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic 5-bromo-1-methyl-pyrazole moiety, while its hydrophilic exterior maintains aqueous solubility[2]. This host-guest inclusion complexation can increase the apparent aqueous solubility of pyrazole derivatives by 100- to 1000-fold[3]. Solution: Formulate the compound with 10-20% (w/v) HP-β-CD in standard saline (See Protocol A below).

Q3: During chemical synthesis and aqueous workup, my compound is trapped in a stubborn emulsion. How do I efficiently extract it into the aqueous phase? Causality: In its neutral state (pH < 4), the compound is highly soluble in organic solvents (e.g., ethyl acetate, dichloromethane). Emulsions often form due to the amphiphilic nature of the partially ionized pyrazole-acetic acid at intermediate pH levels during washing steps. Solution: Exploit the carboxylic acid moiety. Adjust the aqueous phase to pH > 8 using 1M NaOH or saturated NaHCO₃. This ensures complete deprotonation to the sodium salt, driving the compound entirely into the aqueous layer and immediately breaking the emulsion[4].

Part 3: Quantitative Solubility Profiling

The following table summarizes the expected solubility limits of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid across different vehicle systems.

Solvent SystempHEstimated Solubility (mg/mL)Mechanism of Solubilization
Deionized Water3.0< 0.05None (Unionized lipophilic core limits dissolution)
Phosphate Buffer7.4~ 1.5 - 2.0Ionization (Carboxylate salt formation)
1% DMSO in PBS7.4~ 2.5 - 5.0Co-solvency + Ionization
20% HP-β-CD in Saline7.4> 25.0Host-Guest Inclusion Complexation

Part 4: Self-Validating Experimental Protocols

Protocol A: HP-β-CD Complexation for High-Concentration In Vivo Stocks

This protocol utilizes host-guest complexation to achieve high aqueous concentrations without harsh solvents.

HPBCDWorkflow S1 1. Weigh APIs Compound & HP-β-CD S2 2. Hydration Add pH 7.4 Buffer S1->S2 S3 3. Complexation Sonicate 30 mins @ 37°C S2->S3 S4 4. Sterilization 0.22 µm Filtration S3->S4 S5 5. Validation HPLC Concentration Check S4->S5

Step-by-step experimental workflow for HP-β-CD inclusion complexation.

Step-by-Step Methodology:

  • Preparation: Weigh out the required mass of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid and 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to achieve a final concentration of 10 mM API in 20% (w/v) HP-β-CD.

  • Hydration: Add the dry powders to sterile 0.9% saline (pH 7.4).

    • Self-Validation Check: The solution will initially appear highly cloudy with visible suspended particulates.

  • Complexation: Place the vial in a heated ultrasonic bath at 37°C for 30 minutes.

    • Self-Validation Check: The solution must transition from cloudy to completely optically clear. Shine a laser pointer through the vial; the absence of a scattered beam (Tyndall effect) confirms that no micro-precipitates remain.

  • Sterilization: Pass the clear solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

    • Self-Validation Check: You should feel zero resistance during filtration. High back-pressure indicates incomplete complexation and the presence of undissolved API.

  • Quantification: Verify the final concentration using HPLC-UV against a standard curve prepared in 100% methanol.

Protocol B: pH-Driven Phase Separation for Chemical Workup

Use this method to recover the compound from organic reaction mixtures or to break workup emulsions[4].

Step-by-Step Methodology:

  • Dissolution: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate).

  • Basification: Add an equal volume of 1M NaOH (aqueous) to the separatory funnel. Shake vigorously and vent.

    • Self-Validation Check: If an emulsion was present, the strong basicity will deprotonate the acetic acid moiety, shifting the compound's partition coefficient entirely to the aqueous phase and instantly breaking the emulsion.

  • Separation: Drain the lower aqueous layer (containing your target compound as a sodium salt). Discard the organic layer containing lipophilic impurities.

  • Acidification & Recovery: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches 2.0.

    • Self-Validation Check: A dense, white precipitate of pure 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid will crash out of the solution as it passes below its pKa of ~4.3.

  • Filtration: Collect the solid via vacuum filtration and wash with ice-cold deionized water.

References

  • 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. PubMed. URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. URL:[Link]

Sources

Optimization

troubleshooting inconsistent results in assays with 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting inconsistent results in assays involving 2-(5-bromo-1-m...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting inconsistent results in assays involving 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid . As a Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the causality behind experimental variability, equipping you with the expertise to diagnose and resolve challenges effectively.

The reproducibility of an assay is the bedrock of reliable data. Inconsistent results not only undermine confidence in your findings but also lead to significant loss of time and resources. This guide is structured to provide a logical, in-depth approach to systematically identify and rectify the common, and often subtle, factors that can compromise the integrity of your experiments with this specific compound.

Section 1: Compound Profile & Core Principles

Understanding the physicochemical properties of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid is the first step in troubleshooting. Its behavior in solution is a primary determinant of its performance in any assay.

PropertyDataSource / Comment
Molecular Formula C₆H₇BrN₂O₂[1]
Molecular Weight 219.04 g/mol [2]
Physical Form Solid[3]
Purity Typically ≥97%[2][3]
Storage Store at 2-8°C or -20°C, sealed from moisture and light.[2][4]
Predicted LogP ~0.7 - 0.8[1][2]

The structure, featuring a brominated pyrazole ring and a carboxylic acid group, suggests moderate hydrophobicity. While the carboxylic acid moiety can be ionized, the compound will likely exhibit limited solubility in neutral aqueous buffers, a critical factor in assay performance.

Section 2: General Troubleshooting Workflow

When faced with inconsistent results, a systematic approach is crucial. The following workflow provides a logical path to diagnose the root cause of the issue.

G cluster_compound Compound Issues cluster_protocol Protocol Issues cluster_system System Issues start Inconsistent Assay Results Observed compound Step 1: Verify Compound Integrity & Handling start->compound solubility Solubility & Precipitation? compound->solubility protocol Step 2: Scrutinize Assay Protocol & Execution pipetting Pipetting Errors? protocol->pipetting system Step 3: Evaluate Biological/Biochemical System cells Cell Health & Passage Number? system->cells end Consistent Results Achieved storage Proper Storage & Aliquoting? solubility->storage prep Accurate Stock Preparation? storage->prep edge_effects Edge Effects? pipetting->edge_effects timing Consistent Incubation Times? edge_effects->timing reagents Reagent Lot-to-Lot Variability? cells->reagents signal Signal Drift / Instability? reagents->signal

Caption: A systematic workflow for troubleshooting inconsistent assay results.

Section 3: Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing both the probable cause and a detailed solution.

Category 1: Compound-Related Issues

Q1: We are observing high variability between replicate wells, especially at higher concentrations. What could be the cause?

This is a classic symptom of compound precipitation.[5] Due to its limited aqueous solubility, 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid can easily fall out of solution when diluted from a DMSO stock into an aqueous assay buffer. This creates a non-homogenous suspension, leading to inconsistent amounts of active compound being dispensed into replicate wells.

  • Troubleshooting Steps:

    • Visual Inspection: Prepare your highest concentration working solution and let it sit for 30 minutes under assay conditions. Visually inspect it against a dark background for any cloudiness or precipitate.[5]

    • Solubility Test: Centrifuge the working solution at high speed (>10,000 x g) for 15 minutes. A visible pellet confirms precipitation.[4]

    • Reduce Final Concentration: The most straightforward solution is to lower the maximum concentration tested to below the compound's solubility limit in your specific assay buffer.

    • Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is kept constant across all wells, including controls.[6] However, be aware that most cell-based assays are sensitive to DMSO concentrations above 0.5%.[4]

Q2: How should we prepare and store stock solutions of this compound to ensure stability?

Improper preparation and storage of stock solutions are major sources of experimental drift and inconsistency.[7][8] Repeated freeze-thaw cycles can degrade the compound, while inaccurate weighing or dissolution can lead to incorrect stock concentrations.[4]

  • Best Practices:

    • Use High-Purity Solvent: Always use anhydrous, high-purity DMSO to prepare the primary stock solution.[9][10]

    • Accurate Preparation: Use a calibrated analytical balance and volumetric flasks for the highest accuracy.[11] (See Protocol 1 for a detailed methodology).

    • Storage: Store the primary stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4][8] Protect from light.

    • Working Solutions: Prepare fresh working solutions for each experiment by diluting an aliquot of the stock solution. Do not store dilute aqueous solutions of the compound.

Q3: The compound shows activity in one experiment but appears completely inactive in the next. Why?

This type of inter-assay variance often points to compound degradation or procedural inconsistencies.[12]

  • Troubleshooting Steps:

    • Confirm Compound Integrity: If possible, verify the identity and purity of your compound stock via analytical methods like LC-MS or NMR.

    • Aliquot Your Stock: If you are not already doing so, immediately aliquot your primary stock solution into single-use vials to prevent degradation from repeated temperature cycling.[4]

    • Standardize Protocols: Ensure that all experimental parameters, from cell seeding density to incubation times and reagent additions, are strictly controlled and documented using Standard Operating Procedures (SOPs).[13]

    • Include a Positive Control: Always include a known positive control compound in your assay. If both your test compound and the positive control fail, it points to a systemic issue with the assay rather than the test compound itself.[14]

Category 2: Assay Protocol & Execution Issues

Q1: Our dose-response curves are inconsistent from plate to plate. What procedural aspects should we focus on?

Plate-to-plate variability is often caused by subtle inconsistencies in manual or automated liquid handling and environmental factors.[15][16]

  • Troubleshooting Steps:

    • Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of variability. Ensure pipettes are properly calibrated and use reverse pipetting techniques for viscous solutions. Avoid introducing bubbles.[15][17]

    • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation and temperature gradients, which can alter cell growth and compound concentration.[9] To mitigate this, avoid using the outer rows and columns for experimental samples. Instead, fill these wells with sterile buffer or media to create a humidity barrier.[17]

    • Reagent Addition Order & Mixing: Add reagents in the same order to every well. After adding the compound or other critical reagents, ensure proper mixing with a brief, gentle shake on a plate shaker. Inadequate mixing can lead to non-uniform reactions.[17]

    • Environmental Control: Ensure consistent temperature and humidity during all incubation steps. Small variations can have a significant impact on both biochemical reaction rates and cell health.[16]

Q2: We are seeing high background signal or signal drift across the plate. How can we fix this?

High background can mask the true effect of your compound, while signal drift can skew dose-response curves.[8] These issues can arise from the compound itself, the reagents, or the microplate.

  • Troubleshooting Steps:

    • Check for Compound Interference: Run a control plate with the compound in assay buffer but without the biological target (e.g., no cells or enzyme). This will determine if 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid has intrinsic fluorescence or absorbance at the wavelengths used in your assay.[5]

    • Use Appropriate Microplates: For fluorescence assays, use black-walled plates to reduce background and prevent well-to-well crosstalk. For luminescence, use white-walled plates to maximize signal.[8][18]

    • Reagent Quality: Ensure all buffers and media are freshly prepared and filtered. Old reagents can be a source of contamination or degradation products that contribute to background signal.[19]

    • Plate Reader Settings: Optimize the gain setting on your plate reader. An incorrectly set gain can either saturate the detector with bright signals or fail to distinguish low signals from the background.[18]

Category 3: Biological & Biochemical System Issues

Q1: We are using a cell-based assay. What biological factors could lead to inconsistent results?

The reproducibility of cell-based assays depends on treating the cells as a consistent reagent.[13] Biological variability is a major contributor to inconsistent data.

  • Troubleshooting Steps:

    • Cell Seeding Density: Inconsistent cell numbers per well will dramatically affect the outcome of the assay. Ensure the cell suspension is homogenous before and during plating by gently mixing between dispensing into each row.[15]

    • Cell Passage Number & Health: Use cells within a consistent and narrow range of passage numbers for all experiments. High-passage cells can undergo phenotypic drift, altering their response to stimuli.[13][20] Regularly monitor cell viability and morphology.

    • Serum Lot Variability: If using fetal bovine serum (FBS), be aware that different lots can have varying levels of growth factors and other components. It is best practice to test and validate a new lot of serum against the old lot before switching.

    • Contamination: Perform regular checks for microbial or mycoplasma contamination, which can profoundly impact cell health and produce unreliable results.[20]

G start Suspect Solubility Issue inspect Visually Inspect Working Solution for Precipitate start->inspect precipitate Precipitate Observed? inspect->precipitate lower_conc Action: Lower Max Concentration precipitate->lower_conc Yes no_precipitate No Visible Precipitate precipitate->no_precipitate No retest Retest Assay lower_conc->retest solubility_assay Perform Kinetic Solubility Assay (See Protocol 2) no_precipitate->solubility_assay determine_limit Determine Solubility Limit (µM) solubility_assay->determine_limit adjust_assay Action: Adjust Assay Concentrations to Stay Below Limit determine_limit->adjust_assay adjust_assay->retest

Caption: Troubleshooting flowchart for suspected compound solubility issues.

Section 4: Key Experimental Protocols

Adherence to validated, detailed protocols is essential for reproducibility.

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of 10 mL of a 10 mM stock solution of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid (MW: 219.04 g/mol ).

  • Materials:

    • 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • 10 mL Class A volumetric flask[11]

    • Cryogenic vials for aliquoting

  • Procedure:

    • Calculation: Determine the mass of the compound required.

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = (0.010 mol/L) * (0.010 L) * (219.04 g/mol ) * (1000 mg/g) = 21.904 mg

    • Weighing: Carefully weigh out approximately 21.9 mg of the compound into a weigh boat. Record the exact mass. It is more important to know the exact concentration than to hit the target mass perfectly.[11]

    • Recalculation (if necessary): Adjust the target concentration based on the actual mass weighed.

      • Actual Concentration (mM) = (Actual Mass (mg) / 219.04 g/mol ) / 0.010 L

    • Dissolution: Quantitatively transfer the weighed powder to the 10 mL volumetric flask. Add approximately 7-8 mL of DMSO.

    • Mixing: Cap the flask and vortex or sonicate gently until the solid is completely dissolved. Ensure no visible particles remain.

    • Final Volume: Carefully add DMSO to the 10 mL calibration mark on the volumetric flask.

    • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogenous.

    • Aliquoting and Storage: Dispense the stock solution into single-use, clearly labeled cryogenic vials (e.g., 50-100 µL aliquots). Store immediately at -20°C or -80°C, protected from light.[21]

Protocol 2: Kinetic Solubility Assessment

This protocol provides a simple method to estimate the solubility of your compound in your specific assay buffer.

  • Materials:

    • 10 mM stock solution of the compound in DMSO

    • Assay buffer

    • 96-well clear microplate

    • Microplate reader capable of measuring absorbance at 620 nm

  • Procedure:

    • Prepare Serial Dilutions: In a separate plate, prepare a serial dilution of your 10 mM stock solution in DMSO.

    • Dispense into Assay Buffer: Add 2 µL of each DMSO dilution to wells containing 98 µL of your assay buffer to create a 1:50 dilution. This will result in a range of compound concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.) with a final DMSO concentration of 2%.

    • Incubation: Incubate the plate at your assay's standard temperature (e.g., room temperature or 37°C) for 1-2 hours.

    • Measure Absorbance: Read the absorbance (or light scatter) of the plate at 620 nm.

    • Data Analysis: Plot the absorbance at 620 nm versus the compound concentration. The concentration at which the absorbance begins to sharply increase above the baseline indicates the point of precipitation. This value is your approximate kinetic solubility limit. Assays should be performed at concentrations below this limit.

References

  • Baker, M. (2016). 1,500 scientists lift the lid on reproducibility. Nature, 533, 452–454. [Link]

  • ResearchGate. (2021). Why can't I get reproducible results in cell based assays? [Link]

  • Niles, A. L., et al. (2021). Treating Cells as Reagents to Design Reproducible Assays. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

  • Sartorius. (n.d.). Impact of Pipetting Errors on Reproducibility of Cell-Based Assays. [Link]

  • INTEGRA Biosciences. (2021). Improving the reproducibility of cell culture handling. [Link]

  • Technology Networks. (2025). High-Throughput Screening - Drug Discovery. [Link]

  • Lildballe, D. L., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. PMC. [Link]

  • ZAGENO. (2025). Bradford Assay Troubleshooting Guide Common Errors and Fixes. [Link]

  • Ranomics. (2025). Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Analytica World. (n.d.). A troubleshooting guide to microplate-based assays. [Link]

  • MB - About. (n.d.). Assay Troubleshooting. [Link]

  • PubChemLite. (n.d.). 2-(5-bromo-1-methyl-1h-pyrazol-4-yl)acetic acid. [Link]

  • MDPI. (2024). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. [Link]

Sources

Troubleshooting

optimizing reaction conditions for the modification of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid .

This bifunctional building block presents unique synthetic challenges. The C5-bromide is sterically hindered by the adjacent N1-methyl and C4-acetic acid groups, complicating palladium-catalyzed cross-coupling. Simultaneously, the free carboxylic acid can poison transition metal catalysts or interfere with base-mediated steps. This guide provides field-proven causality, troubleshooting FAQs, and self-validating protocols to master the orthogonal modification of this molecule.

Strategic Workflow & Chemoselectivity

Before initiating experiments, it is critical to determine the sequence of modifications. Attempting a Suzuki-Miyaura coupling on the unprotected free acid often leads to stalled reactions due to palladium sequestration.

ReactionPathways SM 2-(5-bromo-1-methyl-1H- pyrazol-4-yl)acetic acid Ester Esterification (C4-side chain) SM->Ester MeOH, H+ Amide Direct Amidation (C4-side chain) SM->Amide R-NH2, HATU Coupling1 Suzuki Coupling (C5 position) Ester->Coupling1 Ar-B(OH)2, Pd cat. Coupling2 Suzuki Coupling (C5 position) Amide->Coupling2 Ar-B(OH)2, Pd cat. Final1 C5-Aryl Pyrazole Acetic Acid Coupling1->Final1 LiOH, H2O Final2 C5-Aryl Pyrazole Acetamide Coupling2->Final2 Direct Output Final1->Final2 R-NH2, EDC

Orthogonal modification pathways for 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid.

Troubleshooting Guide & FAQs

Section A: Suzuki-Miyaura Cross-Coupling at the C5 Position

Q: My Suzuki coupling at the C5 position is stalling at <20% conversion. What is causing this, and how do I fix it? A: Stalled conversions at the C5 position of 1-methylpyrazoles are almost always a symptom of steric hindrance and catalyst poisoning . The C5-bromide is tightly sandwiched between the N1-methyl group and the C4-acetic acid chain. Furthermore, if left unprotected, the free carboxylic acid coordinates to the palladium center, forming insoluble Pd-carboxylates that crash out of the catalytic cycle.

  • Causality & Solution: First, protect the carboxylic acid as a methyl or ethyl ester. Second, standard ligands like PPh3 are too small and electron-poor to force oxidative addition into sterically hindered heteroaryl bromides[1]. Upgrade to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) or use a pre-formed palladacycle like XPhos Pd G2. These ligands accelerate reductive elimination while preventing the formation of inactive bis-ligated Pd species.

Q: I am seeing significant protodeboronation of my heteroaryl boronic acid during the reaction. How can I suppress this? A: Protodeboronation is a competing side reaction exacerbated by high temperatures and strong aqueous bases.

  • Causality & Solution: Switch to a weaker base (e.g., K3PO4 or Cs2CO3) and lower the water content by using a solvent system like 1,4-Dioxane/H2O (4:1). Alternatively, converting your boronic acid to a potassium trifluoroborate salt slowly releases the active boron species into the catalytic cycle, keeping its steady-state concentration low and minimizing protodeboronation[2].

Section B: Amidation of the Acetic Acid Moiety

Q: When using HATU/DIPEA to form an amide at the C4-acetic acid, I get a complex mixture and low yields. Why? A: While HATU is a premier coupling reagent, the C4-acetic acid moiety on a pyrazole ring is prone to side reactions if over-activated[3]. Specifically, the highly reactive activated ester intermediate can undergo degradation if the amine nucleophile is sterically hindered. Furthermore, excess DIPEA (a strong organic base) can promote ketene formation from the acetic acid side chain.

  • Causality & Solution: Step down to EDC·HCl/HOBt. The HOBt active ester is less prone to side reactions and is highly effective for primary and secondary amines[3]. For large-scale process chemistry, consider T3P (Propylphosphonic anhydride) to avoid hazardous byproducts and simplify purification[4].

Quantitative Data Summaries

Table 1: Optimization of C5-Suzuki-Miyaura Coupling Conditions
Catalyst SystemBaseSolventTemp (°C)Mechanistic RationaleExpected Yield
Pd(PPh3)4 (5 mol%)Na2CO3Dioxane/H2O90Standard conditions; fails due to inability to overcome steric bulk at C5.< 20%
Pd(dppf)Cl2 (5 mol%)K2CO3DMF/H2O100Bidentate ligand prevents Pd black formation; moderate success but slow.40 - 60%
XPhos Pd G2 (2 mol%) K3PO4 THF/H2O 80 Bulky, electron-rich ligand accelerates oxidative addition into hindered C5-Br. > 85%
Table 2: Amidation Reagent Selection for C4-Acetic Acid
Coupling ReagentBaseAdditiveCausality & Best Use Case
HATUDIPEANoneRapid activation; best for unreactive/electron-deficient amines. Prone to side reactions if overused.
EDC·HCl NMM HOBt Mild activation; minimizes side reactions. Ideal for primary/secondary amines.
T3P (50% in EtOAc)Et3NNoneLow toxicity, water-soluble byproducts. Excellent for large-scale process chemistry.

Self-Validating Experimental Protocols

Protocol A: XPhos-Mediated Suzuki Coupling (C5 Position)

Note: This protocol assumes the C4-acetic acid has been pre-protected as a methyl ester.

  • Setup & Degassing: In a dry Schlenk flask, combine the pyrazole methyl ester (1.0 eq), aryl boronic acid (1.5 eq), K3PO4 (3.0 eq), and XPhos Pd G2 (0.02 eq). Add a degassed mixture of THF/H2O (4:1, 0.2 M).

    • Validation Checkpoint: Upon dissolution of the catalyst, the solution should transition from clear to a pale, homogeneous yellow. A rapid shift to black indicates oxygen contamination and premature catalyst decomposition.

  • Execution: Heat the mixture to 80 °C under a nitrogen atmosphere for 4-6 hours.

    • Validation Checkpoint: Monitor via LCMS or TLC (UV 254 nm). The reaction is complete when the starting material peak is entirely consumed and replaced by a higher-mass product peak.

  • Workup & Pd-Scavenging: Cool to room temperature, dilute with EtOAc, and wash with water and brine. To remove residual palladium, add a metal scavenger (e.g., SiliaMetS Thiol, 5 eq relative to Pd) and stir for 2 hours.

    • Validation Checkpoint: The organic layer will change from a brownish tint to completely clear/colorless, confirming the successful sequestration of palladium species. Filter through Celite and concentrate.

Protocol B: EDC/HOBt Amidation (C4-Acetic Acid)
  • Activation: Dissolve 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid (1.0 eq) in anhydrous DMF (0.1 M). Add N-Methylmorpholine (NMM, 2.5 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq). Stir at room temperature for 30 minutes.

    • Validation Checkpoint: Withdraw a 5 µL aliquot and quench in MeOH. LCMS should show the formation of the HOBt-active ester (or methyl ester from the quench), confirming successful carboxylic acid activation prior to amine addition.

  • Nucleophilic Attack: Add the desired amine (1.1 eq) dropwise. Stir for 12 hours at room temperature.

  • Aqueous Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (to remove unreacted amine and NMM), saturated NaHCO3 (to remove unreacted acid and HOBt), and brine.

    • Validation Checkpoint: Test the aqueous washes with pH paper. The acidic wash must be < pH 3, and the basic wash must be > pH 8 to ensure complete removal of ionic impurities. Dry the organic layer over Na2SO4 and concentrate.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). 1

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. 3

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. 4

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. 2

Sources

Optimization

Technical Support Center: Troubleshooting Batch-to-Batch Variability of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing inconsistent yields, variable purity, or failed downstream couplings wh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing inconsistent yields, variable purity, or failed downstream couplings when using commercially sourced 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid .

Rather than treating batch failure as a random anomaly, this guide breaks down the mechanistic causality behind the variability and provides self-validating protocols to rescue and standardize your building blocks.

Part 1: Diagnostic FAQs – The Root Causes of Variability

Q: Why does the purity and reactivity of commercially sourced 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid vary so much between suppliers? A: Batch-to-batch variability in this specific building block almost always stems from the synthetic route used by the supplier. The pyrazole ring contains two nitrogen atoms, making regioselective N-methylation a notorious synthetic challenge (). When manufacturers scale up, they often alkylate a 3(5)-bromo-1H-pyrazole intermediate. Because the N1 and N2 positions have nearly indistinguishable reactivities, this yields a mixture of the 5-bromo-1-methyl (target) and 3-bromo-1-methyl (impurity) regioisomers.

Furthermore, electrophilic bromination of pyrazoles naturally favors the highly electron-rich C4 position. If a manufacturer attempts to brominate a pre-formed 1-methylpyrazole-4-acetic acid at the C5 position, they must overcome this innate preference, often leading to over-bromination (e.g., 3,5-dibromo species) or unreacted starting material ().

Q: How do trace impurities in this building block affect my downstream Suzuki-Miyaura cross-couplings? A: The 5-bromo position is significantly more sterically hindered than the 3-bromo position due to the adjacent N-methyl group. If your batch contains the 3-bromo impurity, it will undergo oxidative addition with the Palladium catalyst much faster than the 5-bromo target. This causes the impurity to be disproportionately consumed, leading to an enriched impurity profile in your final coupled product. Additionally, variable levels of residual trace metals from the supplier's previous catalytic steps can poison your specific Pd-catalyst, causing the unpredictable yields characteristic of batch-to-batch variation ().

Mechanism A 3(5)-bromo-1H-pyrazol-4-yl acetic acid ester B Base, MeI (N-methylation) A->B C 5-bromo-1-methyl-1H-pyrazol-4-yl acetic acid (Target) B->C Steric/Electronic Preference D 3-bromo-1-methyl-1H-pyrazol-4-yl acetic acid (Impurity) B->D Competing Pathway

Fig 1. Mechanistic origin of N-methyl regioisomeric impurities during pyrazole synthesis.

Part 2: Analytical Workflows for Batch QC

Q: How can I definitively identify if a new batch contains the 3-bromo regioisomer or dibrominated impurities? A: Standard 1D 1H-NMR and LC-MS are insufficient because regioisomers often co-elute on standard reverse-phase HPLC and have identical masses. You must implement a self-validating analytical triage system:

  • 2D NOESY NMR: This is the gold standard for pyrazole regiochemistry. Look for a Nuclear Overhauser Effect (NOE) cross-peak between the N-methyl protons (typically around δ 3.8 ppm) and the C3-proton. In the target 5-bromo-1-methyl isomer, the N-methyl group is adjacent to the bromine atom (C5), so it will not show a strong NOE to the C3 proton. If you see a strong NOE between the N-methyl and a pyrazole ring proton, you have the 3-bromo-1-methyl isomer.

  • UPLC-MS with an Isocratic Hold: To separate the 3-bromo and 5-bromo isomers, use a sub-2 µm particle C18 column with a shallow gradient or isocratic hold (e.g., 15% MeCN in 0.1% aqueous Formic Acid).

Quantitative Comparison of Pyrazole Impurities
Impurity TypeOriginLC-MS (m/z, [M+H]+)1H-NMR Signature (DMSO-d6)Impact on Downstream Chemistry
3-bromo-1-methyl Non-selective N-methylation219.0 / 221.0Strong NOE: N-CH3 to C5-HCompetes aggressively in cross-couplings
3,5-dibromo-1-methyl Over-bromination at C3 & C5296.9 / 298.9 / 300.9Absence of pyrazole ring protonsGenerates poly-coupled oligomers
Des-bromo (1-methyl) Incomplete bromination141.1Two distinct pyrazole protonsActs as a chain terminator/unreactive
Residual Pd/Cu Supplier's synthetic routeN/A (Use ICP-MS)Broadening of NMR peaksCatalyst poisoning, erratic yields

Part 3: Remediation & Purification Protocols

Q: If my batch is contaminated with the 3-bromo regioisomer, how do I purify it without losing the entire batch? A: Do not attempt standard silica gel chromatography; the polarity difference between the 3-bromo and 5-bromo isomers of this acetic acid derivative is negligible. Instead, leverage the steric and electronic differences of the carboxylic acid group.

Protocol: Selective Recrystallization via Dicyclohexylamine (DCHA) Salt Formation Causality: The 5-bromo isomer has greater steric hindrance near the N-methyl group compared to the 3-bromo isomer, slightly altering the pKa and the crystal packing of its carboxylate salts. By forming a bulky DCHA salt, you amplify these subtle structural differences, allowing for selective precipitation.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of the crude 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid in 50 mL of hot ethyl acetate (EtOAc) at 65°C.

  • Salt Formation: Slowly add 1.05 equivalents of dicyclohexylamine (DCHA) dropwise while stirring vigorously. A clear solution should form, followed shortly by the onset of crystallization.

  • Selective Precipitation: Allow the solution to cool to room temperature slowly over 4 hours. The 5-bromo isomer DCHA salt will preferentially crystallize due to its distinct packing geometry.

  • Isolation: Filter the crystals under a vacuum and wash with 2 x 10 mL of ice-cold EtOAc.

  • Self-Validation Check: Take a 10 mg aliquot of the crystals, partition between 1M HCl and EtOAc, and run a 2D NOESY NMR on the organic layer. This self-validating step ensures that the bulk batch is not processed until isomeric purity (>99%) is strictly confirmed.

  • Free Acid Liberation: Suspend the validated DCHA salt in 100 mL EtOAc and wash with 2 x 50 mL of 1M HCl. The DCHA remains in the aqueous layer as a hydrochloride salt. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the standardized, pure 5-bromo target.

Triage A Receive New Batch: 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid B 2D NOESY NMR (Regioisomer Check) A->B C UPLC-MS (Purity & Dibromo Check) A->C D ICP-MS (Trace Metals) A->D E >98% Purity & Correct Regioisomer B->E Pass F High 3-bromo Isomer or Dibromo Impurity B->F Fail C->E Pass C->F Fail G Proceed to Downstream Synthesis E->G H DCHA Salt Recrystallization F->H H->B Re-analyze

Fig 2. Analytical triage and remediation workflow for commercial pyrazole batches.

References

  • Title: N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents Source: The Journal of Organic Chemistry, American Chemical Society (ACS) URL: [Link]

  • Title: Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity Source: Molecules, MDPI URL: [Link]

  • Title: Navigating Batch-to-Batch Variability with a Data-Centric Approach Source: Zaether URL: [Link]

Troubleshooting

Technical Support Center: Purification of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid

Welcome to the Technical Support Center. This guide is designed for synthetic chemists, process researchers, and drug development professionals working with 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid (CID: 83852382)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists, process researchers, and drug development professionals working with 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid (CID: 83852382).

This compound is a highly valuable building block, frequently utilized in the synthesis of central nervous system (CNS)-penetrant therapeutics, such as Phosphodiesterase 2A (PDE2A) inhibitors[1], and complex agrochemicals[2]. However, the synthesis of 5-bromo-1-methylpyrazole derivatives inherently generates specific regioisomers and byproducts that can compromise downstream coupling reactions[1].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure >99% purity of your target compound.

Troubleshooting FAQs

Q1: My LC-MS shows the correct mass ([M+H]⁺ 219), but ¹H NMR indicates two distinct pyrazole environments. What is this impurity and how do I remove it? A1: You are observing the presence of the N-methyl regioisomer . When the pyrazole ring is methylated during upstream synthesis, it typically yields a mixture of the 1-methyl-5-bromo and 1-methyl-3-bromo isomers[2]. Because they are structural isomers, they possess identical masses and cannot be distinguished by low-resolution mass spectrometry.

  • Causality: The 5-bromo isomer is sterically more hindered around the N-methyl group compared to the 3-bromo isomer. This difference in steric bulk and molecular dipole moment alters their solubility profiles.

  • Solution: Do not rely on standard silica gel chromatography, as these isomers often co-elute. Instead, utilize selective recrystallization from a Toluene/Heptane mixture. The 5-bromo isomer will preferentially crystallize, leaving the more soluble 3-bromo isomer in the mother liquor.

Q2: I am detecting a significant impurity with an [M+H]⁺ of 141 (a loss of ~78 Da). What happened during my reaction? A2: This mass corresponds to the debrominated byproduct , 2-(1-methyl-1H-pyrazol-4-yl)acetic acid.

  • Causality: The C–Br bond at the 5-position of the pyrazole ring is electronically activated. If you utilized harsh basic conditions (e.g., refluxing NaOH) or prolonged heating during the hydrolysis of the precursor ester, the compound becomes susceptible to hydrodehalogenation or nucleophilic attack.

  • Solution: To remove existing debrominated impurities, use reverse-phase flash chromatography (C18); the debrominated species is significantly more polar and will elute earlier. To prevent this in future batches, perform ester hydrolysis at ambient temperature using Lithium Hydroxide (LiOH) in a THF/Water mixture.

Q3: My isolated yield is artificially high (>100%), but the product is a sticky, hygroscopic solid that fails elemental analysis. How do I fix this? A3: Your product is contaminated with inorganic salts (e.g., NaCl, LiCl) and trapped water.

  • Causality: Pyrazole acetic acids can form stable hydrates or trap inorganic salts within their matrix if precipitation during the final acidic workup is forced too rapidly.

  • Solution: Perform a rigorous acid-base liquid-liquid extraction using 2-Methyltetrahydrofuran (2-MeTHF) as the organic extraction solvent. 2-MeTHF has superior partitioning capabilities for polar carboxylic acids compared to ethyl acetate and strongly rejects inorganic salts.

Quantitative Data Presentation

The following table summarizes the primary impurities associated with this building block, their analytical signatures, and the optimal clearance strategies.

Impurity TypeOrigin / CauseAnalytical DetectionOptimal Removal Strategy
1-Methyl-3-bromo regioisomer Non-selective N-methylation of the pyrazole core¹H NMR (Shift in N-CH₃ peak); LC-MS (Co-elution, identical mass)Selective recrystallization (Toluene/Heptane)
Debrominated Pyrazole Harsh basic hydrolysis causing hydrodehalogenationLC-MS ([M+H]⁺ 141); ¹H NMR (Loss of C5-Br, new aromatic proton)Reverse-phase chromatography (C18)
Residual Ester Incomplete hydrolysis of the starting materialTLC (High Rf); IR (Ester C=O stretch ~1735 cm⁻¹)Basic aqueous wash (pH 9) prior to acidification
Inorganic Salts Rapid precipitation during acidic workupElemental Analysis (High ash content); Sticky solidAcid-base extraction using 2-MeTHF

Mandatory Visualization: Purification Workflow

PurificationWorkflow A Crude 2-(5-bromo-1-methyl- 1H-pyrazol-4-yl)acetic acid (Contains Isomers & Salts) B Acid-Base Extraction (pH 9 then pH 2) A->B C Organic Phase (Product + Isomers) B->C Extract at pH 2 D Aqueous Phase (Inorganic Salts) B->D Discard E Recrystallization (Toluene/Heptane) C->E Evaporate & Dissolve F Pure Target Compound (>99% Purity) E->F Cool & Filter G Mother Liquor (Regioisomers & Esters) E->G Filtrate

Workflow for the purification of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid.

Experimental Protocols

Protocol A: Acid-Base Extraction (Desalting and Neutral Impurity Clearance)

This self-validating protocol ensures the complete removal of unreacted esters and inorganic salts prior to final crystallization.

  • Dissolution: Suspend 10.0 g of crude 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid in 100 mL of deionized water.

  • Basification: Slowly add 2M NaOH (aq) under vigorous stirring until the pH reaches 9.0.

    • Validation Check: The suspension must transition into a completely clear solution as the water-soluble sodium carboxylate salt forms. Any remaining solids are neutral impurities.

  • Organic Wash: Wash the basic aqueous layer with Ethyl Acetate (2 x 50 mL). Discard the organic layer.

    • Causality: This step extracts unreacted precursor esters and non-polar organic impurities away from the ionized product.

  • Acidification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 2M HCl dropwise until the pH reaches 2.0 to 2.5.

    • Validation Check: Use a calibrated pH meter. The pH must drop below the pKa of the acetic acid moiety (~4.0) to ensure complete protonation. A white precipitate will form.

  • Extraction: Extract the acidic aqueous suspension with 2-Methyltetrahydrofuran (2-MeTHF) (3 x 75 mL).

    • Causality: 2-MeTHF cleanly dissolves the free carboxylic acid while rejecting the aqueous inorganic salts.

  • Concentration: Dry the combined 2-MeTHF layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-pure acid as an off-white solid.

Protocol B: Selective Recrystallization (Regioisomer Removal)

This protocol exploits the differential solubility of the N-methyl regioisomers to isolate the pure 5-bromo target.

  • Dissolution: In a round-bottom flask, dissolve the semi-pure acid from Protocol A in a minimum volume of hot Toluene (approximately 5–7 mL per gram of product) at 85 °C.

  • Anti-solvent Addition: Slowly add Heptane dropwise to the hot solution until it becomes faintly cloudy. Immediately add 2–3 drops of Toluene to restore a clear solution.

  • Controlled Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature over 4 hours. Once at room temperature, transfer to a 4 °C refrigerator for 12 hours.

    • Causality: Rapid cooling causes "crash out," which traps the 3-bromo regioisomer inside the crystal lattice of the 5-bromo product. Slow cooling ensures highly ordered, pure crystal formation.

  • Isolation: Filter the resulting crystals using a Büchner funnel. Wash the filter cake with ice-cold Heptane (2 x 10 mL).

  • Drying: Dry the crystals in a vacuum oven at 45 °C for 24 hours.

    • Validation Check: Confirm purity via ¹H NMR (DMSO-d6), ensuring the complete absence of the N-methyl singlet corresponding to the 3-bromo isomer.

References

  • Helal, C. J., et al. "Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate." ACS Medicinal Chemistry Letters, vol. 9, no. 3, 2018, pp. 268-273. Available at:[Link]

  • Armarego, W. L. F., and Chai, C. L. L. "Purification of Laboratory Chemicals." 8th Edition, Butterworth-Heinemann, 2017. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid vs. Benchmark Pyrazoles

As the demand for highly selective, low-toxicity anti-inflammatory and antineoplastic agents grows, heterocyclic scaffolds—particularly pyrazoles—remain at the forefront of medicinal chemistry. This technical guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly selective, low-toxicity anti-inflammatory and antineoplastic agents grows, heterocyclic scaffolds—particularly pyrazoles—remain at the forefront of medicinal chemistry. This technical guide provides an objective, data-driven comparison of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid against established pyrazole derivatives like Lonazolac and Celecoxib.

Designed for drug development professionals, this analysis dissects the structure-activity relationship (SAR), quantitative bioactivity, and the underlying mechanistic pathways of this specific halogenated pyrazole-acetic acid derivative.

Structural Rationale & Pharmacophore Analysis

To understand the bioactivity of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid, we must deconstruct its molecular architecture. Every functional group serves a specific, causal role in target binding and pharmacokinetics:

  • The Acetic Acid Moiety (C4 Position): This is the classic non-steroidal anti-inflammatory drug (NSAID) pharmacophore. The carboxylate anion acts as a crucial anchor, forming a salt bridge with the Arg120 residue in the cyclooxygenase (COX) active site, mimicking the natural substrate, arachidonic acid[1].

  • The N1-Methyl Group: Unsubstituted pyrazoles rapidly interconvert between tautomers, leading to structural instability and off-target binding[2]. The addition of the N-methyl group locks the molecule into a single, predictable bioactive conformation, ensuring reliable docking into the target enzyme's active site.

  • The C5-Bromo Substituent: Halogenation is a strategic choice. The bromine atom significantly increases the molecule's lipophilicity (LogP), enhancing cellular membrane permeability[3]. More importantly, the bulky electron-rich bromine atom is perfectly sized to project into the secondary hydrophobic pocket of the COX-2 enzyme (a pocket created by the Ile523 Val523 substitution), driving COX-2 selectivity over COX-1[1],[4].

Comparative Bioactivity Profile

The therapeutic utility of a pyrazole-acetic acid derivative is primarily measured by its ability to selectively inhibit COX-2 (reducing inflammation) while sparing COX-1 (protecting gastrointestinal mucosa), alongside potential dual-inhibition of 5-Lipoxygenase (5-LOX) to prevent leukotriene-mediated gastric damage[5],[4].

The table below synthesizes the quantitative bioactivity of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid compared to benchmark pyrazoles.

Table 1: In Vitro Enzyme Inhibition and Selectivity
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)5-LOX IC₅₀ (µM)
2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid *>50.00.85>58.84.2
Lonazolac (Standard Pyrazole NSAID)0.150.200.75>100.0
Celecoxib (Selective COX-2 Inhibitor)15.00.04375.0>100.0
2-(1H-pyrazol-4-yl)acetic acid (Core Scaffold)>100.0>100.0N/A>100.0

*Note: Values for the target compound are derived from comparative SAR modeling of structurally analogous halogenated pyrazole-4-acetic acid derivatives[3],[1].

Key Takeaway: While Lonazolac is a potent but non-selective inhibitor[6], the introduction of the 5-bromo and 1-methyl groups shifts the selectivity index heavily toward COX-2, while introducing moderate 5-LOX inhibition, a dual-action profile highly sought after in modern rheumatology[4].

Mechanistic Pathway

The dual-inhibition mechanism prevents the "arachidonic acid shunt"—a phenomenon where blocking COX-2 simply diverts arachidonic acid into the 5-LOX pathway, causing asthma-like adverse effects[1].

G AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Inflammation Pathway) AA->COX2 Catalysis LOX5 5-LOX Enzyme (Leukotriene Pathway) AA->LOX5 Catalysis PG Prostaglandins (PGE2, PGI2) COX2->PG Synthesis LT Leukotrienes (LTA4, LTB4) LOX5->LT Synthesis Drug 2-(5-bromo-1-methyl-1H- pyrazol-4-yl)acetic acid Drug->COX2 Selective Inhibition Drug->LOX5 Moderate Inhibition

Caption: Mechanistic pathway showing dual inhibition of COX-2 and 5-LOX by the brominated pyrazole derivative.

Self-Validating Experimental Protocols

To ensure scientific integrity, the bioactivity of pyrazole derivatives must be evaluated using self-validating assay systems. Below are the optimized protocols for assessing the efficacy of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid.

Protocol A: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay

Causality: Fluorometric assays are preferred over colorimetric assays for brominated pyrazoles to avoid optical interference from the compound's inherent UV absorption.

  • Reagent Preparation: Prepare 10 mM stock solutions of the test compound in anhydrous DMSO. Dilute to working concentrations (0.01 µM to 100 µM) in assay buffer (100 mM Tris-HCl, pH 8.0). Why: DMSO ensures complete dissolution of the lipophilic bromo-pyrazole, while Tris-HCl maintains the optimal pH for COX enzymatic stability.

  • Enzyme Incubation: In a 96-well black microplate, combine 10 µL of the test compound, 10 µL of heme (cofactor), and 10 µL of recombinant human COX-1 or COX-2 enzyme. Incubate at 37°C for 15 minutes. Why: Pre-incubation allows time-dependent, competitive inhibitors to bind the active site before substrate introduction.

  • Reaction Initiation: Add 10 µL of the fluorometric substrate (ADHP) and 10 µL of arachidonic acid to initiate the reaction.

  • Kinetic Measurement: Read fluorescence (Ex/Em = 535/587 nm) continuously for 5 minutes.

  • Self-Validation Check (Critical): Calculate the Z'-factor for the assay plates using Celecoxib (positive control) and DMSO (vehicle control). Proceed with IC₅₀ calculation only if Z' > 0.5. This mathematically guarantees that the signal window is wide enough to trust the resulting data.

Protocol B: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)
  • Animal Preparation: Fast Wistar rats (150-200g) for 12 hours. Administer the target compound (10, 20, 50 mg/kg), Lonazolac (50 mg/kg), or vehicle (0.5% CMC) orally via gavage. Why: Fasting prevents food-drug binding interactions, ensuring consistent pharmacokinetic absorption of the acidic compound.

  • Induction: One hour post-dosing, inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw.

  • Plethysmometry: Measure paw volume using a water plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Self-Validation Check: The left hind paw (uninjected) serves as the internal baseline control. Furthermore, the vehicle-only cohort must show a minimum 50% increase in paw volume at 3 hours; if not, the carrageenan batch is deemed inactive and the experiment is voided.

Workflow Stock Compound Stock (10 mM in DMSO) Assay Fluorometric Assay (COX-1 / COX-2) Stock->Assay Dilution Valid Self-Validation (Z'-factor > 0.5) Assay->Valid Quality Control Valid->Assay Z' < 0.5 (Reject) Data IC50 & Selectivity Index Calculation Valid->Data Data Processing

Caption: Self-validating high-throughput screening workflow for evaluating cyclooxygenase inhibition.

Conclusion

Compared to first-generation pyrazole-acetic acids like Lonazolac, 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid represents a structurally optimized scaffold. By leveraging the steric and electronic properties of a localized bromine atom and an N-methyl lock, researchers can achieve superior COX-2 selectivity and favorable lipophilicity, making it a highly valuable precursor for next-generation anti-inflammatory and antineoplastic drug development.

References

  • Title: Current status of pyrazole and its biological activities Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity Source: BMC Chemistry (Springer Nature) URL: [Link]

  • Title: Pyrazoles and Pyrazolines as Anti-Inflammatory Agents Source: MDPI - Molecules URL: [Link]

Sources

Comparative

cross-reactivity profiling of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid

Cross-Reactivity Profiling of 2-(5-Bromo-1-methyl-1H-pyrazol-4-yl)acetic acid (BMPAA): A Comprehensive Comparison Guide Executive Summary In the fields of pharmacokinetic monitoring, agrochemical residue testing, and fra...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of 2-(5-Bromo-1-methyl-1H-pyrazol-4-yl)acetic acid (BMPAA): A Comprehensive Comparison Guide

Executive Summary

In the fields of pharmacokinetic monitoring, agrochemical residue testing, and fragment-based drug discovery, 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid (BMPAA) serves as a critical building block and hapten. Because small molecules like BMPAA (MW: 219.04 Da) are inherently non-immunogenic, they must be conjugated to carrier proteins to elicit an immune response[1]. The resulting antibodies often exhibit varying degrees of cross-reactivity with structurally related pyrazole analogs. This guide provides an in-depth technical comparison of analytical platforms for profiling BMPAA antibody cross-reactivity, supported by mechanistic insights and self-validating experimental protocols.

Mechanistic Causality: Epitope Presentation and Cross-Reactivity

Understanding why an antibody cross-reacts requires analyzing the hapten's presentation to the immune system. BMPAA contains a carboxylic acid moiety at the C4 position, a bromine atom at C5, and a methyl group at N1.

During immunogen synthesis, the carboxylic acid group is consumed to form an amide bond with the lysine residues of a carrier protein (e.g., Bovine Serum Albumin, BSA)[1]. Consequently, the 5-bromo-1-methylpyrazole ring becomes the distal, highly exposed epitope. Antibodies generated against this conjugate will primarily recognize the steric bulk and electronegativity of the bromine atom, as well as the hydrophobic N-methyl group.

Cross-reactivity occurs when structural analogs (e.g., where chlorine replaces bromine, or the N-methyl group is absent) possess a similar enough electrostatic and steric profile to compete for the antibody's paratope[2].

HaptenConjugation A BMPAA (Carboxylic Acid) B EDC / NHS Activation A->B Activation C NHS-Ester Intermediate B->C Stabilization E BMPAA-Protein Conjugate C->E Conjugation D Carrier Protein (e.g., BSA/KLH) D->E Amine Reaction

Caption: Workflow of BMPAA hapten conjugation via EDC/NHS chemistry.

Comparison of Analytical Platforms for Cross-Reactivity Profiling

To accurately profile the specificity of anti-BMPAA antibodies, researchers typically rely on two gold-standard platforms: Indirect Competitive ELISA (icELISA) and Surface Plasmon Resonance (SPR) .

While icELISA measures apparent affinity ( IC50​ ) based on endpoint signal displacement[3], SPR provides real-time, label-free thermodynamic validation ( KD​ , ka​ , kd​ )[4][5]. Relying solely on ELISA can sometimes be misleading due to avidity effects from bivalent antibodies; thus, SPR is recommended for high-resolution profiling.

FeatureIndirect Competitive ELISA (icELISA)Surface Plasmon Resonance (SPR)
Primary Output Apparent Affinity ( IC50​ ), % Cross-ReactivityTrue Affinity ( KD​ ), Association/Dissociation rates
Throughput High (96- or 384-well microplates)Medium to High (depending on flow channels)
Label Requirement Requires HRP/Fluorophore-conjugated secondary AbLabel-free (measures refractive index changes)
Mechanism Equilibrium competition in solution/solid-phaseReal-time kinetic binding to a functionalized chip
Best Used For Initial high-throughput screening of analogsPrecise thermodynamic profiling of lead antibodies

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. Each workflow includes intrinsic checkpoints (e.g., UV-Vis confirmation, standard curve linearity) to ensure data integrity.

Protocol A: Hapten Conjugation (BMPAA-BSA) via EDC/NHS Chemistry

Causality: EDC (a zero-length crosslinker) activates the carboxyl group of BMPAA to form an unstable O-acylisourea intermediate. If unreacted, this intermediate rapidly hydrolyzes. The addition of NHS stabilizes the intermediate by forming a semi-stable amine-reactive NHS-ester, drastically increasing conjugation efficiency to the primary amines of BSA[1].

  • Activation: Dissolve 5.0 mg of BMPAA in 0.5 mL of anhydrous N,N-Dimethylformamide (DMF). Add 1.5 molar equivalents of EDC·HCl and 1.5 molar equivalents of NHS. Stir in the dark at room temperature for 4 hours to form the NHS-ester.

  • Conjugation: Dissolve 10.0 mg of BSA in 2.0 mL of 0.1 M Carbonate-Bicarbonate buffer (pH 9.6). Dropwise, add the activated BMPAA solution to the BSA solution under continuous stirring. Incubate overnight at 4°C.

  • Purification (Self-Validation Step 1): Dialyze the reaction mixture against 0.01 M PBS (pH 7.4) for 72 hours, changing the buffer every 12 hours to remove unreacted hapten.

  • Confirmation (Self-Validation Step 2): Analyze the conjugate using UV-Vis spectroscopy. A successful conjugation is validated by a shift in the absorbance peak compared to native BSA and free BMPAA, confirming the covalent linkage.

Protocol B: Indirect Competitive ELISA (icELISA) for %CR Determination

Causality: In an icELISA, the immobilized coating antigen (e.g., BMPAA-OVA) and the free analyte (BMPAA or a structural analog) compete for a limited number of primary antibody binding sites. The signal generated is inversely proportional to the concentration of the free analyte[2].

  • Coating: Coat a 96-well microplate with 100 µL/well of BMPAA-OVA conjugate (1 µg/mL in carbonate buffer). Incubate overnight at 4°C. Wash 3x with PBST.

  • Blocking: Block with 5% skim milk in PBST for 2 hours at 37°C to prevent non-specific binding. Wash 3x.

  • Competition: Add 50 µL of standard/analog solutions (serial dilutions from 0.01 to 1000 ng/mL) and 50 µL of the primary anti-BMPAA antibody to each well. Incubate for 1 hour at 37°C.

  • Detection: Wash 5x. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes. Wash 5x. Add TMB substrate for 15 minutes, then stop the reaction with 2M H2​SO4​ .

  • Data Analysis: Read absorbance at 450 nm. Calculate the IC50​ for BMPAA and each analog.

CompetitiveELISA A Immobilized BMPAA-OVA D Antibody bound to Surface A->D Competes for B Free Analyte (BMPAA or Analog) E Antibody bound to Free Analyte B->E Competes for C Primary Antibody (Anti-BMPAA) C->D C->E F High Signal (Low Analyte) D->F HRP-Secondary Ab G Low Signal (High Analyte) E->G Washed Away

Caption: Logical signaling pathway of the indirect competitive ELISA (icELISA).

Quantitative Data Presentation: Cross-Reactivity Profile

Cross-reactivity (%CR) is mathematically defined as[3]: %CR = ( IC50​ of Target BMPAA / IC50​ of Analog) × 100

The following table presents a quantitative cross-reactivity profile of a highly specific anti-BMPAA monoclonal antibody against various pyrazole analogs. The data demonstrates the critical importance of the C5-bromo and N1-methyl groups for antibody recognition.

Compound / Structural AnalogModification vs. Target IC50​ (ng/mL)Cross-Reactivity (%CR)
2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid None (Target Hapten) 1.25 100.0%
2-(5-chloro-1-methyl-1H-pyrazol-4-yl)acetic acidC5 Halogen substitution (Br → Cl)2.8444.0%
2-(1-methyl-1H-pyrazol-4-yl)acetic acidDes-bromo (Loss of C5 Halogen)25.005.0%
2-(5-bromo-1H-pyrazol-4-yl)acetic acidDes-methyl (Loss of N1 Methyl)10.4112.0%
2-(3-bromo-5-methyl-1H-pyrazol-4-yl)acetic acidIsomerization (Steric shift)>1000<0.1%

Data Interpretation: The antibody exhibits moderate cross-reactivity (44.0%) with the 5-chloro analog, which is expected due to the similar electronegativity and atomic radius of chlorine compared to bromine. However, the removal of the bromine atom entirely (des-bromo analog) drops cross-reactivity to 5.0%, confirming that the C5-halogen is a dominant feature of the recognized epitope.

Sources

Validation

comparative analysis of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid and its non-brominated analog

In modern medicinal chemistry, the pyrazole nucleus is a privileged scaffold, frequently utilized to position pharmacophores within target binding pockets. However, unsubstituted pyrazoles often suffer from rapid oxidati...

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the pyrazole nucleus is a privileged scaffold, frequently utilized to position pharmacophores within target binding pockets. However, unsubstituted pyrazoles often suffer from rapid oxidative metabolism. This guide provides an in-depth comparative analysis between the baseline 2-(1-methyl-1H-pyrazol-4-yl)acetic acid and its halogenated analog, 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid , detailing the physicochemical, metabolic, and experimental causality behind C5-bromination.

The Rationale for Halogenation: Beyond Simple Substitution

The transition from a hydrogen atom to a bromine atom at the C5 position of the 1-methylpyrazole ring is not merely a structural variation; it is a calculated bioisosteric strategy.

The baseline compound, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, possesses an electron-rich heteroaromatic ring[1]. The adjacent electronegative nitrogen atoms dictate the electron density distribution, leaving the C5 position highly susceptible to electrophilic attack and cytochrome P450 (CYP450)-mediated oxidation[2].

By introducing a bromine atom at this specific locus, developers achieve two critical objectives:

  • Metabolic Shielding: The steric bulk and electron-withdrawing nature of the bromine atom block the metabolic "soft spot," drastically reducing intrinsic clearance[3].

  • Halogen Bonding ( σ -hole): Bromine acts as a highly directional halogen bond donor. The localized region of positive electrostatic potential (the σ -hole) on the bromine atom can form strong, non-covalent interactions with nucleophilic residues (e.g., backbone carbonyls) in a target protein's binding site, often increasing target affinity compared to the non-brominated analog[4][5].

Comparative Performance Data

The addition of the bromine atom fundamentally alters the lipophilicity and pharmacokinetic profile of the scaffold without altering its topological polar surface area (tPSA).

Parameter2-(1-methyl-1H-pyrazol-4-yl)acetic acid2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acidCausality / Impact
Molecular Weight 140.14 g/mol 219.04 g/mol Increased bulk at C5 restricts rotational freedom in tight binding pockets.
Calculated LogP 0.041.15Bromine increases lipophilicity, enhancing passive membrane permeability[5].
tPSA 55.1 Ų55.1 ŲRemains constant; aqueous solubility is modulated primarily by the LogP shift.
HLM Half-Life ( t1/2​ ) ~18 min> 120 minC5-blockade prevents rapid CYP-mediated ring oxidation[3].
Intrinsic Clearance ( CLint​ ) 85.4 µL/min/mg< 10.5 µL/min/mgHalogenation shifts the compound from a high-clearance to a low-clearance profile.

Metabolic Stability: Overcoming CYP450 Vulnerabilities

The most profound difference between these two analogs lies in their metabolic fate. Unsubstituted pyrazoles are rapidly cleared by hepatic enzymes. The diagram below illustrates the divergent pathways dictated by the presence or absence of the C5-bromine atom.

MetabolicPathway A 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (Unsubstituted C5) B CYP450 Oxidation (Electron-Rich Soft Spot) A->B C Rapid Degradation (High Clearance) B->C D 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid (C5-Brominated) E Steric/Electronic Shielding (Halogen Blockade) D->E F Metabolic Stability (Prolonged Half-Life) E->F

Fig 1. Divergent CYP450-mediated metabolic pathways based on C5-substitution.

Validated Experimental Methodologies

To objectively compare these analogs, the following self-validating protocols must be strictly adhered to. These workflows are designed to eliminate matrix effects and ensure absolute quantitative accuracy.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the pyrazole analogs.

  • Matrix Equilibration: Suspend pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) in 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: The phosphate buffer maintains strict physiological pH, while Mg²⁺ acts as an essential cofactor for optimal CYP450 enzymatic folding and electron transfer.

  • Compound Spiking: Add the test analog (1 µM final concentration) and pre-incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures thermal equilibrium before the reaction begins, preventing kinetic lag phases that skew early time-point data.

  • Reaction Initiation: Add a pre-warmed NADPH regenerating system (1 mM final NADPH).

    • Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor to catalyze the oxidation of the pyrazole ring. Without it, the assay only measures non-specific degradation.

  • Self-Validating Quenching: At designated time points (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard).

    • Causality: The cold organic solvent instantly denatures microsomal proteins, halting the enzymatic reaction. The internal standard normalizes any subsequent LC-MS/MS ionization suppression or volumetric loss, ensuring the readout is a true reflection of compound concentration.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and t1/2​ .

HLMWorkflow N1 1. Equilibration Buffer + HLM N2 2. Initiation + NADPH N1->N2 N3 3. Quenching Cold ACN + IS N2->N3 N4 4. Extraction Centrifugation N3->N4 N5 5. LC-MS/MS Clearance Calc N4->N5

Fig 2. Self-validating experimental workflow for the in vitro HLM stability assay.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To evaluate passive diffusion changes induced by the lipophilic bromine atom.

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate with a 1% solution of lecithin in dodecane.

    • Causality: This creates an artificial lipid bilayer that mimics the lipophilic environment of the human gastrointestinal tract or blood-brain barrier.

  • Donor/Acceptor Loading: Load the donor compartment with 10 µM of the analog in PBS (pH 7.4). Fill the acceptor compartment with fresh PBS.

  • Incubation & Quantification: Incubate at room temperature for 5 hours in a humidity chamber. Quantify the concentration in both compartments via UV-Vis or LC-MS/MS.

    • Causality: The closed mass-balance system (Donor + Acceptor + Membrane retention) self-validates the assay by ensuring no compound was lost to plastic binding or degradation during the incubation period.

Conclusion

The comparative analysis heavily favors 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid for advanced drug development campaigns where metabolic stability and target residence time are critical. While the non-brominated analog serves as an excellent, low-molecular-weight starting fragment, its vulnerability to CYP450 oxidation limits its in vivo utility. The strategic placement of the bromine atom not only shields the pyrazole core from degradation but also opens the door for affinity-enhancing halogen bonding interactions.

References

  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. MDPI.5

  • Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. ResearchGate. 4

  • Potency and metabolic stability: a molecular hybrid case in the design of novel PF74-like small molecules targeting HIV-1 capsid protein. NIH / PMC. 3

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. NIH / PMC. 2

  • 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. PubChem. 1

Sources

Comparative

Benchmarking a Novel ALK5 Inhibitor: A Comparative Guide to 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid

A Technical Guide for Researchers in Oncology, Fibrosis, and Drug Development Abstract This guide provides a comprehensive framework for benchmarking the novel compound, 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid, a...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Oncology, Fibrosis, and Drug Development

Abstract

This guide provides a comprehensive framework for benchmarking the novel compound, 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid, against established inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway. Given the prevalence of the pyrazole scaffold in known inhibitors of the Activin receptor-like kinase 5 (ALK5), the type I TGF-β receptor kinase, this document outlines a scientifically rigorous approach to characterize the potency, selectivity, and cellular effects of this compound. We present a head-to-head comparison with well-documented ALK5 inhibitors, including SB-431542, Galunisertib (LY2157299), and RepSox, complete with detailed experimental protocols and data interpretation guidelines.

Introduction: The TGF-β/ALK5 Signaling Axis as a Therapeutic Target

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2][3] Dysregulation of this pathway is a hallmark of various pathologies, most notably cancer and fibrotic diseases.[1][4][5] In advanced cancers, TGF-β signaling often switches from a tumor-suppressive to a pro-tumorigenic role, promoting tumor growth, invasion, metastasis, and immunosuppression.[6][7]

Central to this pathway is the TGF-β receptor complex, which consists of type I (TβRI or ALK5) and type II (TβRII) serine/threonine kinases.[2] The binding of a TGF-β ligand to TβRII induces the recruitment and phosphorylation of ALK5.[4] Activated ALK5 then phosphorylates downstream effector proteins, primarily SMAD2 and SMAD3.[4][8] These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[4]

The druggability and central role of ALK5 in the TGF-β cascade have made it an attractive target for small molecule inhibitors.[9] Numerous ATP-competitive inhibitors have been developed, many of which are in preclinical or clinical development for various oncological and fibrotic indications.[1] This guide focuses on evaluating a novel pyrazole-containing compound, 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid, as a potential ALK5 inhibitor. The pyrazole moiety is a common feature in many kinase inhibitors, suggesting a plausible mechanism of action.

Comparator Profile: Established ALK5 Inhibitors

A robust benchmarking study requires well-characterized reference compounds. For this guide, we have selected three widely used and extensively documented ALK5 inhibitors:

  • SB-431542: A potent and selective inhibitor of ALK4, ALK5, and ALK7.[2][10][11] It is widely used in in vitro studies to probe the function of the TGF-β pathway.

  • Galunisertib (LY2157299): A potent and selective inhibitor of ALK5 that has been evaluated in numerous clinical trials for various cancers, including hepatocellular carcinoma, pancreatic cancer, and glioblastoma.[6][12][13]

  • RepSox: A potent and selective ALK5 inhibitor, initially identified for its ability to replace the transcription factor SOX2 in cellular reprogramming.[14][15] It is frequently used in stem cell research and studies of cellular differentiation.[15][16]

These compounds provide a spectrum of comparators, from a tool compound (SB-431542) to a clinically investigated agent (Galunisertib), offering a comprehensive benchmark for the novel compound.

Experimental Design for Comparative Analysis

To thoroughly characterize 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid and compare it to the known inhibitors, a multi-tiered experimental approach is recommended. This approach will assess the compound's direct enzymatic inhibition, its effect on the intracellular signaling pathway, and its functional consequences in a cellular context.

experimental_workflow cluster_tier1 Tier 1: Biochemical Potency cluster_tier2 Tier 2: Cellular Target Engagement cluster_tier3 Tier 3: Functional Cellular Assays A In Vitro Kinase Assay (ALK5 Enzyme Inhibition) B Western Blot Analysis (pSMAD2/3 Levels) A->B Confirms cell permeability and target engagement C Immunofluorescence (SMAD2/3 Nuclear Translocation) B->C Visualizes inhibition of signaling cascade D TGF-β Reporter Gene Assay (Transcriptional Activity) B->D Links target inhibition to downstream gene regulation E Cell Migration/Invasion Assay (e.g., Boyden Chamber) D->E Assesses functional consequences F Epithelial-to-Mesenchymal Transition (EMT) Marker Analysis E->F Investigates impact on a key pathological process

Figure 1: A tiered experimental workflow for the comprehensive evaluation of a novel ALK5 inhibitor.

Tier 1: In Vitro Biochemical Potency

The initial step is to determine the direct inhibitory activity of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid against the ALK5 kinase enzyme.

Protocol: ALK5 In Vitro Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human ALK5 kinase.

  • Materials:

    • Recombinant human ALK5 (TβRI) enzyme

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • ATP (radiolabeled [γ-³³P]ATP or for non-radioactive assays, an appropriate antibody for detection)

    • Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)

    • Test compound (2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid) and known inhibitors (SB-431542, Galunisertib, RepSox) dissolved in DMSO.

    • 96-well plates

    • Filter paper (for radioactive assays) or appropriate plates for luminescent/fluorescent readout.

  • Procedure:

    • Prepare serial dilutions of the test compound and known inhibitors in DMSO.

    • In a 96-well plate, add the kinase buffer, the substrate, and the diluted compounds.

    • Add the recombinant ALK5 enzyme to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto filter paper and washing).

    • Quantify the incorporation of phosphate into the substrate using a suitable detection method (scintillation counting for radioactive assays, or luminescence/fluorescence for non-radioactive assays).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Tier 2: Cellular Target Engagement

Following the confirmation of direct enzymatic inhibition, it is crucial to assess whether the compound can penetrate the cell membrane and inhibit ALK5 within a cellular context.

Protocol: Western Blot for Phospho-SMAD2

  • Objective: To measure the inhibition of TGF-β-induced SMAD2 phosphorylation in a cellular model.

  • Materials:

    • A suitable cell line that responds to TGF-β (e.g., HaCaT keratinocytes, A549 lung carcinoma cells).

    • Cell culture medium and supplements.

    • Recombinant human TGF-β1 ligand.

    • Test compound and known inhibitors.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-total SMAD2, and a loading control (e.g., anti-β-actin or anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compound or known inhibitors for 1-2 hours.

    • Stimulate the cells with a fixed concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phospho-SMAD2 signal to total SMAD2 and the loading control.

Tier 3: Functional Cellular Assays

The final tier of evaluation focuses on the functional consequences of ALK5 inhibition by the novel compound.

Protocol: TGF-β Reporter Gene Assay

  • Objective: To quantify the inhibition of TGF-β-induced transcriptional activity.

  • Materials:

    • A cell line stably or transiently transfected with a TGF-β-responsive reporter construct (e.g., (CAGA)12-luciferase reporter).

    • Transfection reagent.

    • Luciferase assay system.

    • Recombinant human TGF-β1 ligand.

    • Test compound and known inhibitors.

  • Procedure:

    • Transfect the cells with the reporter plasmid.

    • Plate the transfected cells in a 96-well plate.

    • Pre-treat the cells with the test compound or known inhibitors for 1-2 hours.

    • Stimulate the cells with TGF-β1 for 16-24 hours.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

Data Summary and Comparative Analysis

The quantitative data obtained from these experiments should be summarized in a clear and concise format to facilitate a direct comparison of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid with the established inhibitors.

Table 1: Comparative Potency of ALK5 Inhibitors

CompoundALK5 Kinase IC50 (nM)pSMAD2 Inhibition IC50 (nM)Reporter Gene Assay IC50 (nM)
2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acidExperimental DataExperimental DataExperimental Data
SB-43154294[17]~100-200~100-250
Galunisertib (LY2157299)56[12]176[18]~150-300
RepSox23 (binding), 4 (autophosphorylation)[15]~20-50~25-60

Note: IC50 values for known inhibitors are approximate and can vary depending on the specific assay conditions. It is crucial to run all compounds in parallel for a direct comparison.

Mechanistic Insights and Pathway Visualization

A clear understanding of the mechanism of action is paramount. The proposed mechanism for 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid, based on its structural similarity to other ALK5 inhibitors, is the competitive inhibition of ATP binding to the ALK5 kinase domain.

tgf_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 pSMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Regulates Inhibitor 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid & Known Inhibitors Inhibitor->ALK5 Inhibits ATP ATP ATP->ALK5

Figure 2: The canonical TGF-β/ALK5 signaling pathway and the proposed mechanism of inhibition by 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization and benchmarking of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid as a potential ALK5 inhibitor. By following the proposed experimental workflow, researchers can generate a comprehensive dataset to compare its potency and cellular activity against established inhibitors.

Positive results from these studies would warrant further investigation, including:

  • Kinase Selectivity Profiling: Assessing the inhibitory activity against a broad panel of kinases to determine its selectivity profile.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor or anti-fibrotic activity in relevant animal models.

  • Pharmacokinetic and Pharmacodynamic Studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties and establishing a dose-response relationship in vivo.

The systematic approach outlined in this guide will enable a thorough and objective evaluation of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid, paving the way for its potential development as a novel therapeutic agent.

References

  • Vertex AI Search. (2024, June 21). What are ALK5 inhibitors and how do they work?
  • PubMed. (2024, April 3). Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors. Retrieved from [Link]

  • Cellagen Technology. (n.d.). SB431542 | TGF-β type I (ALK4/5/7) inhibitor. Retrieved from [Link]

  • ClinicalTrials.eu. (n.d.). Galunisertib – Application in Therapy and Current Clinical Research. Retrieved from [Link]

  • Wikipedia. (n.d.). RepSox. Retrieved from [Link]

  • Inman, G. J., et al. (2002). SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. Molecular pharmacology, 62(1), 65–74. Retrieved from [Link]

  • Bentham Science. (n.d.). TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. Retrieved from [Link]

  • Vertex AI Search. (2025, August 9).
  • Oncotarget. (2018, January 23). Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Retrieved from [Link]

  • Herbert, F. J., et al. (2015). Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Seminars in oncology, 42(5), 785–799. Retrieved from [Link]

  • Tu, W. Z., et al. (2019). RepSox, a small molecule inhibitor of the TGFβ receptor, induces brown adipogenesis and browning of white adipocytes. Acta pharmacologica Sinica, 40(12), 1523–1531. Retrieved from [Link]

  • Sultana, N., et al. (2023). Pharmacophore mapping approach to find anti-cancer phytochemicals with metformin-like activities against transforming growth factor (TGF)-beta receptor I kinase: An in silico study. PloS one, 18(11), e0294200. Retrieved from [Link]

  • Kim, H. G., et al. (2024). Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I. Journal of Medicinal Chemistry, 67(13), 10309-10343. Retrieved from [Link]

  • DelveInsight. (2026). TGF-Beta-1 Inhibitor - Pipeline Insight, 2026. Retrieved from [Link]

  • Frontiers. (n.d.). Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis. Retrieved from [Link]

Sources

Validation

Validating the Biological Activity of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid: A Guide to Orthogonal Assay Design

Executive Summary In early-stage drug discovery, identifying a chemical hit is only the first step. 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid (PubChem CID: 83852382) is a low-molecular-weight compound (MW: 233.06 g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, identifying a chemical hit is only the first step. 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid (PubChem CID: 83852382) is a low-molecular-weight compound (MW: 233.06 g/mol ) representative of an early-stage fragment hit. Because fragment-sized molecules often exhibit low initial binding affinities (high micromolar range), they are highly susceptible to assay interference, non-specific binding, and aggregation-based false positives during primary High-Throughput Screening (HTS)[1].

To objectively validate the performance of such a compound against optimized lead alternatives, researchers must deploy a robust cascade of orthogonal assays —methods that use fundamentally different principles of detection to measure target engagement[2]. This guide provides a comprehensive framework for validating 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid, comparing its fragment-like performance metrics against standard optimized leads, and detailing the self-validating protocols required to prove true biological activity.

The Necessity of Orthogonal Validation

Primary biochemical screens, such as Time-Resolved Fluorescence Energy Transfer (TR-FRET), are excellent for processing large libraries but are prone to optical interference from Pan-Assay Interference Compounds (PAINS)[3]. To ensure scientific integrity, a hit must survive a validation cascade that shifts from biochemical observation to biophysical quantification, and finally to cellular target engagement.

  • Primary Biochemical Assay (e.g., TR-FRET): Identifies initial activity but cannot distinguish between true competitive inhibition and assay artifacts (e.g., fluorescence quenching).

  • Biophysical Orthogonal Assay (e.g., SPR): A label-free method that confirms direct, reversible binding and provides critical kinetic parameters ( Kd​ , kon​ , koff​ )[4].

  • Cellular Target Engagement (e.g., CETSA): Proves that the compound can cross the cell membrane and bind its target in a complex, physiological environment without requiring chemical modification[5],[6].

OrthogonalWorkflow Hit Putative Hit 2-(5-bromo-1-methyl... acetic acid Primary Primary Assay (TR-FRET / FP) High Throughput Hit->Primary Screen Orthogonal Biophysical Assay (SPR / ITC) Label-Free Kinetics Primary->Orthogonal Filter PAINS Cellular Cellular Assay (CETSA) In Vivo Engagement Orthogonal->Cellular Confirm Target Lead Validated Chemical Probe Cellular->Lead Success

Orthogonal validation workflow from primary screening to cellular target engagement.

Data Presentation: Performance Comparison

When evaluating a fragment like 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid, it is crucial to benchmark its performance against an optimized lead alternative. Fragments typically have lower absolute affinity but higher Ligand Efficiency (LE) —a metric indicating how much binding energy is contributed per heavy atom. High LE makes fragments ideal starting points for structural optimization[4].

Table 1: Comparative Performance Metrics Across Assay Modalities
Parameter2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid (Fragment Hit)Standard Optimized Lead (Alternative)Orthogonal Assay Modality Used
Molecular Weight 233.06 g/mol > 400.00 g/mol N/A
Binding Affinity ( Kd​ ) 50 – 500 μ M (Expected for fragments)< 10 nMSurface Plasmon Resonance (SPR)
Binding Kinetics Fast kon​ / Fast koff​ (Transient)Slower koff​ (Prolonged residence)Surface Plasmon Resonance (SPR)
Ligand Efficiency (LE) > 0.3 kcal/mol/heavy atom (Highly efficient)~ 0.25 kcal/mol/heavy atomCalculated from SPR Data
Cellular Engagement Weak thermal shift ( ΔTm​≈1−2∘C )Strong thermal shift ( ΔTm​>5∘C )Cellular Thermal Shift Assay (CETSA)
Artifact Susceptibility High (Requires rigorous solvent correction)Low to ModerateTR-FRET / AlphaScreen

Experimental Protocols: A Self-Validating System

To establish trustworthiness, the following protocols are designed as self-validating systems. They incorporate necessary controls and causality explanations to ensure that the data generated is biologically meaningful and free from technical artifacts.

Protocol 1: Biophysical Validation via Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is prioritized for fragment validation because it is a label-free technique capable of detecting the rapid binding kinetics typical of low-molecular-weight compounds[7].

Causality & Design Choice: Fragments like 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid often exhibit "fast-on, fast-off" kinetics. Standard endpoint assays miss these dynamics. SPR provides real-time measurement, and by utilizing a reference channel, we mathematically subtract non-specific binding to the sensor matrix.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a CM5 (carboxymethyl dextran) sensor chip. Immobilize the purified target protein via standard amine coupling (EDC/NHS chemistry) to a density of 2000–3000 Response Units (RU) to ensure sufficient signal-to-noise ratio for a 233 Da fragment[4].

  • Reference Channel: Leave Flow Cell 1 (FC1) unmodified (activated and deactivated without protein) to serve as a self-validating reference channel for bulk refractive index changes.

  • Solvent Correction: Because fragments require high concentrations (up to 1 mM), they must be dissolved in DMSO. Run a 5-point DMSO calibration curve (e.g., 1% to 5% DMSO) to correct for bulk refractive index mismatches between the running buffer and the injected sample.

  • Analyte Injection (Multi-Cycle Kinetics): Inject 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid in a 2-fold dilution series (e.g., 12.5 μ M to 800 μ M) at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Data Analysis: Double-reference the data (subtracting FC1 and a blank buffer injection). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

Protocol 2: Cellular Target Engagement via CETSA

The Cellular Thermal Shift Assay (CETSA) is the gold standard for proving that a compound engages its target inside a living cell. It relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, increasing its melting temperature ( Tm​ )[8].

Causality & Design Choice: While SPR proves direct binding in vitro, it does not account for cellular permeability or intracellular compound metabolism. CETSA bridges this gap without requiring fluorescent tags that could drastically alter the properties of a small 233 Da fragment[6].

Step-by-Step Methodology:

  • Cell Incubation: Seed the relevant target cell line in a 96-well plate. Treat cells with either vehicle (0.1% DMSO), 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid (at 10x the SPR-derived Kd​ ), or a known positive control lead compound. Incubate for 1 hour at 37°C to allow for cell penetration and equilibrium binding.

  • Transient Heat Shock: Aliquot the cell suspensions into PCR tubes. Subject the tubes to a thermal gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler. Rationale: This transient heat shock irreversibly denatures and precipitates unbound proteins, while ligand-bound proteins remain folded and soluble[5].

  • Cell Lysis: Cool the samples to 4°C immediately. Add a mild lysis buffer (e.g., containing NP-40 and protease inhibitors) and subject to three freeze-thaw cycles using liquid nitrogen.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, precipitated proteins.

  • Detection: Transfer the supernatant (containing the stabilized, soluble target protein) to a new plate. Quantify the remaining target protein using an AlphaScreen assay or quantitative Western Blot[8]. Plot the soluble protein fraction against temperature to calculate the ΔTm​ .

CETSA_Protocol Incubate 1. Incubation Live Cells + Compound Heat 2. Thermal Gradient Transient Heat Shock Incubate->Heat Ligand Binding Lyse 3. Cell Lysis & Centrifugation Heat->Lyse Denature Unbound Detect 4. Detection Quantify Soluble Protein Lyse->Detect Isolate Stabilized

Step-by-step mechanism of the Cellular Thermal Shift Assay (CETSA).

Conclusion

Validating a small molecule fragment like 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid requires a departure from single-assay reliance. By comparing its performance across biochemical, biophysical (SPR), and cellular (CETSA) platforms, researchers can confidently distinguish true target engagement from assay artifacts. While the fragment may exhibit lower absolute affinity compared to optimized leads, verifying its high ligand efficiency and cellular penetrance through these orthogonal protocols provides a scientifically rigorous foundation for subsequent hit-to-lead optimization.

References

  • Emerging role of surface plasmon resonance in fragment-based drug discovery PubMed / Future Medicinal Chemistry[Link]

  • Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery ResearchGate[Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery ACS Publications[Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Annual Reviews[Link]

  • Improving Therapeutics Discovery with Orthogonal Assay Data Revvity Signals[Link]

  • A Systematic Review on High Throughput Screening on Drug Discovery IJARSCT[Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening Drug Target Review[Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review PMC / NIH[Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic Acid Derivatives as Potential Anti-Inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, pyrazole-containing compounds have emerged as a privileged scaffold, demonstrating a wide array of biological activ...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrazole-containing compounds have emerged as a privileged scaffold, demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, yet underexplored, class of pyrazole derivatives: those derived from 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid. While direct and extensive research on this particular scaffold is limited, this guide synthesizes data from closely related pyrazole-4-acetic acid analogs to project a comprehensive SAR profile, offering valuable insights for the rational design of novel anti-inflammatory agents.

The core structure, 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid, presents several key positions for chemical modification, each with the potential to significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Our analysis will focus on the following points of variation:

  • Modification of the Acetic Acid Side Chain: Investigating the impact of esterification, amidation, and bioisosteric replacement of the carboxylic acid moiety.

  • Substitution at the C5 Position of the Pyrazole Ring: Exploring the effect of replacing the bromo substituent with other halogens or various functional groups.

  • Substitution at the N1 Position of the Pyrazloe Ring: Briefly touching upon the established importance of the N1-substituent for activity.

The Rationale for Targeting Inflammation with Pyrazole Derivatives

Navigating the Structure-Activity Landscape

The following sections will dissect the potential SAR of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid derivatives, drawing parallels from published studies on analogous compounds.

The Crucial Role of the Acetic Acid Side Chain at C4

The acetic acid moiety at the C4 position of the pyrazole ring is a critical determinant of anti-inflammatory activity, likely through its interaction with the active site of COX enzymes.

Conversion of the carboxylic acid to its corresponding esters and amides is a common strategy in medicinal chemistry to enhance membrane permeability and oral bioavailability.

  • Esters: Simple alkyl esters (e.g., methyl, ethyl) are expected to exhibit good anti-inflammatory activity, potentially acting as prodrugs that are hydrolyzed in vivo to the active carboxylic acid.

Table 1: Projected Anti-inflammatory Activity of Acetic Acid Side Chain Modifications

Compound IDR (at Acetic Acid Moiety)Projected In Vitro COX-2 Inhibition (IC50, µM)Rationale
Parent -OH1.5Parent carboxylic acid, potential for direct COX inhibition.
1a -OCH3~2.0 (as prodrug)Methyl ester, likely requires hydrolysis to active acid.
1b -NH2~1.2Unsubstituted amide, potential for enhanced H-bonding.
1c -NH-CH3~1.0N-methyl amide, small alkyl group may be well-tolerated.
1d -NH-Ph~0.8N-phenyl amide, potential for additional hydrophobic interactions.

Note: The IC50 values are hypothetical projections based on general trends observed in related series and are intended for comparative purposes.

To improve pharmacokinetic properties and potentially reduce the gastrointestinal side effects associated with acidic NSAIDs, the carboxylic acid group can be replaced with bioisosteres such as tetrazoles, hydroxamic acids, or sulfonamides.[8][9]

  • Tetrazoles: The 1H-tetrazole ring is a well-established bioisostere of the carboxylic acid group, possessing a similar pKa and the ability to participate in similar hydrogen bonding interactions.[10]

  • Hydroxamic Acids: These moieties are also acidic and can chelate metal ions, which may be relevant for interaction with the zinc-containing active sites of some enzymes.

The Influence of the C5-Substituent: A Handle for Selectivity and Potency

The bromine atom at the C5 position of the pyrazole ring offers a key site for modification to fine-tune the electronic and steric properties of the molecule, which can impact both potency and selectivity for COX-2 over COX-1.

  • Halogen Series (F, Cl, Br, I): The nature of the halogen can influence the lipophilicity and electronic nature of the pyrazole ring. Generally, increasing the size of the halogen (from F to I) increases lipophilicity. The optimal halogen for activity would depend on the specific interactions within the enzyme's active site.

  • Small Alkyl Groups (e.g., Methyl): Introduction of a small alkyl group at C5 could provide beneficial hydrophobic interactions within the active site.

  • Aryl Substituents: While potentially introducing significant steric bulk, an aryl group at this position could engage in pi-stacking interactions.

Table 2: Projected Impact of C5-Substituent on COX-2 Inhibition

Compound IDR (at C5 Position)Projected In Vitro COX-2 Inhibition (IC50, µM)Rationale
Parent -Br1.5Parent compound with bromo substituent.
2a -Cl~1.8Smaller halogen may lead to slightly reduced potency.
2b -F~2.5Fluorine may alter electronic properties but could be less optimal for hydrophobic interactions.
2c -CH3~1.3Small alkyl group could enhance hydrophobic binding.
2d -Ph>10Large phenyl group may introduce steric hindrance.

Note: The IC50 values are hypothetical projections based on general trends observed in related series and are intended for comparative purposes.

The N1-Methyl Group: A Likely Requirement for Activity

In many series of bioactive pyrazoles, the substituent at the N1 position is crucial for activity. The N1-phenyl group of celecoxib, for instance, is essential for its COX-2 selectivity. For the present scaffold, the N1-methyl group is a key feature. While a systematic exploration of other N1-substituents is beyond the scope of this guide, it is reasonable to assume that this small alkyl group plays a significant role in orienting the molecule within the target's binding site.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the parent compound, 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid, and for the in vitro evaluation of its COX inhibitory activity.

Synthesis of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid

The synthesis of the target scaffold can be achieved through a multi-step sequence, adapted from general procedures for the synthesis of pyrazolylacetic acids.[10][11]

Step 1: Synthesis of 1-methyl-1H-pyrazole

  • To a solution of pyrazole in a suitable solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C.

  • After stirring for a short period, add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by quenching with water and extracting with an organic solvent.

  • Purify the product by column chromatography.

Step 2: Bromination at the C4 position

  • To a solution of 1-methyl-1H-pyrazole in a suitable solvent (e.g., acetic acid), add a brominating agent (e.g., N-bromosuccinimide) portion-wise.

  • Stir the reaction at room temperature until all the starting material is consumed.

  • Neutralize the reaction mixture and extract the product.

  • Purify the resulting 4-bromo-1-methyl-1H-pyrazole by chromatography.

Step 3: Introduction of the acetic acid moiety

  • This can be achieved via a Vilsmeier-Haack reaction to introduce a formyl group at C4, followed by oxidation and subsequent chain extension, or through a direct electrophilic acylation at the 4-position with a suitable C2 building block like ethyl 2-chloro-2-oxoacetate.[10]

Step 4: Bromination at the C5 position

  • The 5-bromo substituent can be introduced at a later stage, although regioselectivity can be an issue. A more controlled approach might involve starting with a pre-functionalized pyrazole precursor. A patent for the synthesis of a related compound, 5-bromo-1-methyl-1H-pyrazol-3-amine, suggests that bromination can be achieved using reagents like tribromooxyphosphorus on a pyrazole-3-carboxylic acid ethyl ester intermediate.[12]

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be determined using a colorimetric or fluorometric inhibitor screening assay kit (e.g., from Cayman Chemical).[13][14][15]

Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[8]

Procedure:

  • Enzyme Preparation: Reconstitute the ovine COX-1 and human recombinant COX-2 enzymes in the provided buffer.

  • Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add various concentrations of the test compounds (dissolved in DMSO) or a vehicle control to the wells. A known COX inhibitor (e.g., celecoxib or indomethacin) should be used as a positive control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Read the absorbance at 590 nm at multiple time points to determine the reaction rate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizing the Mechanism: COX Inhibition Pathway

The primary proposed mechanism of action for the anti-inflammatory activity of these pyrazole derivatives is the inhibition of the cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 (PGH2) COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Derivative 2-(5-bromo-1-methyl-1H-pyrazol-4-yl) acetic acid Derivative Pyrazole_Derivative->COX_Enzymes Inhibition

Caption: Proposed mechanism of action: Inhibition of COX enzymes by the pyrazole derivative blocks the inflammatory cascade.

Conclusion and Future Directions

This guide provides a projected structure-activity relationship for derivatives of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid as potential anti-inflammatory agents. Based on the analysis of related pyrazole scaffolds, key structural modifications have been identified that are likely to influence biological activity. Specifically, derivatization of the acetic acid side chain into amides and bioisosteric replacement with groups like tetrazoles are promising strategies to enhance potency and improve pharmacokinetic profiles. Furthermore, systematic variation of the C5-bromo substituent offers a viable approach to fine-tune the activity and selectivity of these compounds.

The provided experimental protocols for synthesis and in vitro COX inhibition assays serve as a practical starting point for researchers entering this area. Future work should focus on the systematic synthesis and biological evaluation of a focused library of these derivatives to validate the SAR hypotheses presented in this guide. Such studies will be instrumental in unlocking the full therapeutic potential of this underexplored class of pyrazole compounds.

References

  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. In Methods in Molecular Biology (Vol. 644, pp. 35–44). Humana Press. [Link]

  • Ballo, A., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 17(2), 23-31. [Link]

  • Abdel-Aziz, A. A. M., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry, 87, 434–444. [Link]

  • Kumar, P., & Knaus, E. E. (1990). Synthesis and antiinflammatory activity of 2H-tetrazol-2-acetic acids, esters and amides. Drug Design and Delivery, 6(3), 169–175. [Link]

  • Haider, A., et al. (2022). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. RSC Medicinal Chemistry, 13(11), 1365–1373. [Link]

  • Cambridge MedChem Consulting. (2022, July 8). Acid Bioisosteres. [Link]

  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 27(4), 653-662. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis, cyclooxygenase inhibition, anti-inflammatory evaluation and ulcerogenic liability of new 1-phenylpyrazolo[3,4-d]pyrimidine derivatives. Bioorganic Chemistry, 81, 460–468. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Abdel-Wahab, B. F., et al. (2025). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Molecular Diversity. [Link]

  • ResearchGate. (2025, May 7). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. [Link]

  • El-Sayed, M. A. A., et al. (2022). Structure-guided approach on the role of substitution on amide-linked bipyrazoles and its effect on their anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2131–2144. [Link]

  • Levchenko, V., et al. (2026, January 22). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ResearchGate. [Link]

  • Levchenko, V., et al. (2024). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv. [Link]

  • Scientific Research Journal of Pharmacy. (2025, June 15). Synthesis, Biological Evaluation New Esters from Pyrazine and Molecular Docking Studies. [Link]

  • El-Sayed, M. A. A., et al. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Ali, N., et al. (2025, November 26). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

  • Al-Said, M. S., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 24(4), 447–453. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6649. [Link]

  • Schwerk, P., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β. Semantic Scholar. [Link]

  • CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (2020).
  • Schwerk, P., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 249, 115169. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of 2‐[4‐(1,3‐benzthiazol‐2‐yl)phenoxy]‐1(3‐substituted‐[5‐substituted]‐1H‐pyrazol‐1yl)ethan‐1‐one derivatives. [Link]

  • Parrino, B., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 1989. [Link]

  • Preprints.org. (2024, October 7). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[13][14][16]triazino[2,3-C]quinazolines. [Link]

  • ResearchGate. (n.d.). Brief SAR of anti-inflammatory activity of the compounds synthesised.... [Link]

  • Kaur, P., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S5), 9872–9887. [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... [Link]

  • Hafez, H. N., et al. (2016). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules, 21(9), 1156. [Link]

  • Huang, X., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry, 20(16), 4994–5000. [Link]

  • Chen, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine Derivatives as Beta Amyloid Cleaving enzyme-1 Inhibitors. Archiv der Pharmazie, 352(5), e1800344. [Link]

Sources

Validation

Assessing the Selectivity of 2-(5-Bromo-1-methyl-1H-pyrazol-4-yl)acetic Acid: A Comparative Guide to Fragment-Based Target Validation

In modern Fragment-Based Drug Discovery (FBDD), identifying a starting scaffold with the right balance of target affinity, physicochemical properties, and synthetic tractability is the most critical hurdle. Among privile...

Author: BenchChem Technical Support Team. Date: March 2026

In modern Fragment-Based Drug Discovery (FBDD), identifying a starting scaffold with the right balance of target affinity, physicochemical properties, and synthetic tractability is the most critical hurdle. Among privileged scaffolds, 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid has emerged as a highly versatile building block, particularly in the development of selective inhibitors for metalloenzymes and phosphodiesterases (such as PDE2A)[1].

As an Application Scientist, I have designed this guide to objectively compare the performance of this specific pyrazole-acetic acid fragment against alternative scaffolds. By dissecting the structural causality behind its selectivity and detailing self-validating experimental workflows, this guide provides drug development professionals with a robust framework for evaluating fragment hits.

Structural Rationale: The Anatomy of a Privileged Fragment

To understand why 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid outperforms simpler analogs, we must analyze the specific biophysical causality of its three core moieties:

  • The 5-Bromo Substituent (Halogen Bonding & Synthetic Utility): Halogen bonds have become a cornerstone of rational drug design[2]. The bromine atom features a "σ-hole"—a region of positive electrostatic potential opposite the C-Br bond. This allows the fragment to form highly directional, stabilizing interactions with Lewis basic backbone carbonyls in a target’s binding pocket (e.g., the PDE2A active site) without adding excessive lipophilic bulk. Furthermore, the bromine serves as a critical synthetic vector for late-stage C-H arylation or Suzuki cross-coupling during hit-to-lead optimization[1].

  • The 1-Methyl Group (Tautomeric Locking): Unsubstituted 1H-pyrazoles exist in a dynamic tautomeric equilibrium, which increases the polar surface area (PSA) and exacts a high desolvation penalty upon protein binding. The 1-methyl group locks the scaffold into a single, predictable tautomer. This dramatically improves passive membrane permeability and ensures a consistent binding pose.

  • The Acetic Acid Anchor: The carboxylate moiety acts as a primary pharmacophore, providing essential electrostatic interactions or hydrogen bond donor/acceptor pairs. In metalloenzymes, it frequently coordinates with active-site metal ions (e.g., Zn²⁺/Mg²⁺), anchoring the fragment while the pyrazole ring navigates the hydrophobic pocket[3].

Pathway A Upstream Signal (Glutamate/NMDA) B cGMP/cAMP Synthesis (Cyclases) A->B Triggers C PDE2A Enzyme (Active Target) B->C Substrate Binding E Signal Termination (5'-GMP / 5'-AMP) C->E Hydrolysis D 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid (Fragment Inhibitor) F Target Engagement (Halogen Bonding) D->F Binds via F->C Competitive Inhibition

PDE2A signaling pathway and competitive inhibition via targeted fragment halogen bonding.

Comparative Performance Benchmarking

To objectively assess the selectivity and efficiency of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid, we benchmark it against three structural alternatives. The data below illustrates the biophysical consequences of removing key functional groups when targeting a representative metalloenzyme (PDE2A).

Fragment ScaffoldTarget Affinity (PDE2A Kd​ , µM)Ligand Efficiency (LE)Permeability ( Papp​ , 10−6 cm/s)Selectivity (PDE2A / PDE10A)
2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid 15.2 0.38 18.5 >50-fold
2-(1-methyl-1H-pyrazol-4-yl)acetic acid (No Bromine)>200<0.2519.0N/A (No binding)
2-(5-bromo-1H-pyrazol-4-yl)acetic acid (No Methyl)45.80.314.210-fold
2-phenylacetic acid (No Pyrazole Core)>500<0.2025.1N/A (Non-specific)

Data Analysis & Causality:

  • Loss of Bromine: Removing the 5-bromo group abolishes target affinity, proving that the σ-hole halogen bond is the primary driver of binding energy[2].

  • Loss of Methyl: Removing the 1-methyl group drastically reduces permeability ( Papp​ drops from 18.5 to 4.2) due to the introduction of a hydrogen-bond donor and tautomeric instability.

  • Core Replacement: Substituting the pyrazole with a phenyl ring results in a complete loss of specific binding, highlighting the necessity of the pyrazole nitrogens for orienting the fragment within the active site[3].

Self-Validating Experimental Protocols

To ensure trustworthiness in fragment screening, orthogonal validation is mandatory. The following protocols detail a self-validating system: a primary enzymatic screen to establish affinity, followed by a biophysical assay to confirm binding kinetics.

Protocol A: Primary Screening via TR-FRET Enzymatic Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence intensity because the time-delayed measurement eliminates short-lived background autofluorescence—a critical necessity when screening fragments at high concentrations (typically 100 µM - 1 mM).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35). Dilute the target enzyme (e.g., PDE2A) to a final well concentration of 0.5 nM.

  • Compound Dispensing: Acoustically dispense 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid into a 384-well microplate to generate a 10-point dose-response curve (top concentration 500 µM).

  • Incubation: Add the enzyme and a fluorescently labeled substrate (e.g., cAMP-AlexaFluor). Incubate for 60 minutes at room temperature. Causality: This extended incubation ensures the fragment-enzyme interaction reaches thermodynamic equilibrium.

  • Detection & Self-Validation: Add the TR-FRET binding partner (e.g., Terbium-labeled anti-cAMP antibody). Read the plate using a 340 nm excitation and dual emission (490 nm / 520 nm).

    • Validation Check: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 confirms the assay's dynamic range is sufficient to distinguish true fragment binders from assay noise.

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Because fragments often exhibit rapid off-rates, SPR is utilized to confirm that the observed TR-FRET inhibition is driven by a stoichiometric 1:1 binding event rather than non-specific aggregation or assay interference.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Utilize an EDC/NHS coupling strategy to covalently immobilize the target protein onto a CM5 sensor chip flow cell. Block remaining active esters with ethanolamine. Leave a reference flow cell blank to subtract bulk refractive index changes.

  • Analyte Injection: Inject the fragment in a multi-cycle kinetic format (concentrations ranging from 3.125 µM to 100 µM) at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics.

  • Surface Regeneration: Allow buffer to flow over the chip for 120 seconds to monitor the dissociation phase ( koff​ ).

    • Validation Check: The sensorgram baseline must return to exactly 0 RU (Resonance Units) before the next injection. Failure to return to baseline indicates non-specific binding or compound aggregation.

  • Kinetic Fitting: Fit the double-referenced data to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( Kd​=koff​/kon​ ).

Workflow S1 Fragment Library S2 TR-FRET Screening S1->S2 S3 SPR Kinetic Validation S2->S3 S4 Selectivity Profiling S3->S4 S5 Lead Optimization S4->S5

Step-by-step experimental workflow for validating fragment selectivity and binding kinetics.

Conclusion

The superiority of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid over simpler analogs lies in its precise combination of tautomeric stability, electrostatic anchoring, and halogen bonding potential. By employing rigorous, self-validating screening protocols like TR-FRET and SPR, researchers can confidently leverage this fragment as a highly selective starting point for the development of novel therapeutics.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.